1,3,6-Naphthalenetrisulfonic acid, 7-amino-
Description
The exact mass of the compound 1,3,6-Naphthalenetrisulfonic acid, 7-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7561. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,6-Naphthalenetrisulfonic acid, 7-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-Naphthalenetrisulfonic acid, 7-amino- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-aminonaphthalene-1,3,6-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQSWFFPRQEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059465 | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-03-6 | |
| Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kyselina kochova | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-aminonaphthalene-1,3,6-trisulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2U5L6AXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 7-amino-1,3,6-naphthalenetrisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-amino-1,3,6-naphthalenetrisulfonic acid, a key intermediate in the synthesis of various dyes and a molecule of interest for further chemical and biological applications. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for the closely related and more extensively characterized 7-amino-1,3-naphthalenedisulfonic acid for contextual understanding.
Core Physicochemical Properties
7-amino-1,3,6-naphthalenetrisulfonic acid, also known as Koch's acid, is a derivative of naphthalene containing an amino group and three sulfonic acid groups.[1] These functional groups dictate its chemical behavior, particularly its high polarity and acidic nature.
Quantitative Physicochemical Data
The following table summarizes the available computed and experimental data for 7-amino-1,3,6-naphthalenetrisulfonic acid and its disulfonic analogue. It is critical to note the distinction between the two compounds when utilizing this data.
| Property | 7-amino-1,3,6-naphthalenetrisulfonic acid | 7-amino-1,3-naphthalenedisulfonic acid |
| CAS Number | 118-03-6[1] | 86-65-7[2] |
| Molecular Formula | C₁₀H₉NO₉S₃[1] | C₁₀H₉NO₆S₂[2] |
| Molecular Weight | 383.4 g/mol | 303.3 g/mol [2] |
| Appearance | Data not available | Fine needles, off-white to beige-green to light brown powder.[2][3] |
| Melting Point | Data not available | >300°C[4] |
| Solubility | Data not available | Soluble in water.[2][4] |
| pKa | Data not available | Data not available |
| InChI Key | GFPQSWFFPRQEHH-UHFFFAOYSA-N[1] | CMOLPZZVECHXKN-UHFFFAOYSA-N[2] |
| SMILES | C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O[1] | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N[2] |
Visual Representations
Chemical Structure
The chemical structure of 7-amino-1,3,6-naphthalenetrisulfonic acid is presented below, illustrating the arrangement of the amino and sulfonic acid groups on the naphthalene core.
References
- 1. 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | C10H9NO9S3 | CID 8349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]
- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Navigating the Synthesis and Characterization of Aminonaphthalenesulfonic Acids: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The synthesis and structural elucidation of aminonaphthalenesulfonic acids are pivotal in the development of a wide array of chemical entities, including dyestuffs and pharmaceutical intermediates. While the specific isomer, 7-amino-1,3,6-naphthalenetrisulfonic acid, is not widely documented in readily available scientific literature, this guide will focus on the synthesis and characterization of a closely related and well-documented isomer, 2-naphthylamine-3,6,8-trisulfonic acid. Additionally, for a broader context, this guide will also provide information on the more common and commercially significant 7-amino-1,3-naphthalenedisulfonic acid, also known as Amino G acid.
I. Synthesis of 2-Naphthylamine-3,6,8-trisulfonic Acid
The preparation of 2-naphthylamine-3,6,8-trisulfonic acid can be achieved through a multi-step process starting from 2-naphthol. The following protocol is based on established methodologies.
Experimental Protocol:
The synthesis involves a five-step process:
-
Disulfonation of 2-Naphthol: 2-Naphthol is dissolved in fuming sulfuric acid at a temperature between 25-35 °C. The mixture is then heated to 150-170 °C and allowed to react for 2-3 hours to yield 2-naphthol-6,8-disulfonic acid.
-
Salt Formation: The resulting 2-naphthol-6,8-disulfonic acid is reacted with potassium chloride at a temperature of 30-95 °C to form the potassium salt of 2-naphthol-6,8-disulfonic acid.
-
Amination: The potassium salt is then subjected to amination by reacting with ammonia water under pressure (0.4-1.2 MPa) and at a temperature of 60-180 °C. This step yields the potassium salt of 2-naphthylamine-6,8-disulfonic acid.
-
Acidification: The potassium salt of 2-naphthylamine-6,8-disulfonic acid is treated with hydrochloric acid at a temperature of 40-160 °C to produce 2-naphthylamine-6,8-disulfonic acid.
-
Trisulfonation: The final step involves the reaction of 2-naphthylamine-6,8-disulfonic acid with fuming sulfuric acid at a temperature ranging from 30-180 °C to yield the final product, 2-naphthylamine-3,6,8-trisulfonic acid.
Synthesis Pathway:
Caption: Synthesis pathway of 2-naphthylamine-3,6,8-trisulfonic acid.
II. Synthesis of 7-Amino-1,3-naphthalenedisulfonic Acid (Amino G Acid)
Amino G acid is an important dyestuff intermediate. Its synthesis typically involves the sulfonation of 2-naphthol followed by amination.
Experimental Protocol:
A common industrial method involves the following steps:
-
Sulfonation: 2-Naphthol is sulfonated using sulfuric acid. This step can lead to a mixture of isomers, including 2-naphthol-6,8-disulfonic acid (G acid) and 2-naphthol-3,6-disulfonic acid (R acid).
-
Salting Out: The desired G acid is often separated from the reaction mixture by salting out with a salt like sodium chloride.
-
Amination: The isolated G salt is then subjected to an amination reaction, typically using ammonia in the presence of a catalyst such as ammonium sulfite, under pressure. This converts the hydroxyl group to an amino group, yielding Amino G acid.
III. Structural Characterization
The structural elucidation of these compounds relies on a combination of spectroscopic and analytical techniques.
Characterization Workflow:
Caption: General workflow for the structural characterization.
Physicochemical and Spectroscopic Data:
| Property | 2-Naphthylamine-3,6,8-trisulfonic acid | 7-Amino-1,3-naphthalenedisulfonic acid (Amino G Acid) |
| Molecular Formula | C₁₀H₉NO₉S₃ | C₁₀H₉NO₆S₂ |
| Molecular Weight | 383.38 g/mol | 303.31 g/mol [1] |
| Appearance | - | Off-white to green-beige to light brown powder or needles[2] |
| Melting Point | - | >300 °C |
| Solubility | Water soluble[3] | Soluble in water |
| Infrared Spectrum | - | Conforms to structure[2] |
| NMR Spectrum | - | Available[4] |
This technical guide provides a foundational understanding of the synthesis and characterization of key aminonaphthalenesulfonic acids. Researchers and professionals in drug development can leverage these methodologies for the preparation and analysis of related compounds, contributing to advancements in medicinal chemistry and material science.
References
Spectroscopic and Synthetic Profile of 7-amino-1,3-naphthalenedisulfonic Acid: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the available spectroscopic data for 7-amino-1,3-naphthalenedisulfonic acid (CAS: 86-65-7), a key intermediate in the synthesis of various dyes and a fluorescent labeling agent. This document collates known spectroscopic information, outlines standardized experimental protocols for its characterization, and presents a visual representation of its synthetic pathway.
Note on Nomenclature: The user request specified 7-amino-1,3,6-naphthalenetrisulfonic acid. However, publicly available scientific literature and chemical databases predominantly refer to 7-amino-1,3-naphthalenedisulfonic acid . This guide will focus on the latter, more commonly referenced compound, assuming it to be the molecule of interest.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 7-amino-1,3-naphthalenedisulfonic acid is consistent with its chemical structure, characterized by absorptions corresponding to its various functional groups.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3500 - 3300 | Primary amine N-H stretching vibrations. |
| O-H Stretch (Sulfonic Acid) | Broad, 3000 - 2500 | O-H stretching of the sulfonic acid groups, often broad. |
| S=O Stretch (Sulfonyl) | 1250 - 1120 and 1080 - 1010 | Strong absorptions from the sulfonyl groups. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring carbon-carbon stretching. |
UV-Visible and Fluorescence Spectroscopy
UV-Vis spectroscopy is utilized to examine the electronic transitions within the molecule. While a specific UV-Vis absorption spectrum for the free acid is not widely published, its derivatives are known for their use as azo dyes. The fluorescence properties of its monopotassium salt have been documented.[1]
| Spectroscopic Technique | Parameter | Value | Conditions |
| Fluorescence | Excitation Wavelength (λex) | 310 nm | 0.1 M phosphate buffer, pH 7.0 |
| Fluorescence | Emission Wavelength (λem) | 450 nm | 0.1 M phosphate buffer, pH 7.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift Range (ppm) | Comments |
| ¹H | 7.0 - 9.0 | Aromatic protons on the naphthalene ring. The precise shifts and coupling constants are influenced by the positions of the amino and sulfonic acid groups. |
| ¹³C | 110 - 150 | Aromatic carbons. Carbons attached to the sulfonic acid and amino groups would exhibit distinct chemical shifts. |
Experimental Protocols
The following are detailed, standardized methodologies for the spectroscopic analysis of 7-amino-1,3-naphthalenedisulfonic acid.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the spectrum is acquired over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.
UV-Visible and Fluorescence Spectroscopy Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as water or a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used.
-
Data Acquisition (UV-Vis): The spectrophotometer is blanked with the solvent. The sample solution is then placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-800 nm.
-
Data Acquisition (Fluorescence): The spectrofluorometer is used to measure the fluorescence spectrum. An excitation wavelength is selected (e.g., 310 nm), and the emission spectrum is recorded over a higher wavelength range (e.g., 350-600 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the UV-Vis spectrum. The excitation and emission maxima are identified from the fluorescence spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for aqueous solutions, is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. This involves the application of radiofrequency pulses and the detection of the resulting signals.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectra are analyzed to elucidate the molecular structure.
Synthesis Workflow
7-amino-1,3-naphthalenedisulfonic acid is typically synthesized through a multi-step process starting from 2-naphthol. The following diagram illustrates a common synthetic route.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 7-amino-1,3,6-naphthalenetrisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of 7-amino-1,3,6-naphthalenetrisulfonic acid. Given the limited direct data on this specific molecule, this guide synthesizes available information on closely related aminonaphthalenesulfonic acids to provide a robust framework for its handling and application in research and development.
Introduction
7-amino-1,3,6-naphthalenetrisulfonic acid is a highly sulfonated aminonaphthalene derivative. The presence of three sulfonic acid groups and an amino group imparts distinct physicochemical properties that are critical for its application in various fields, including as a fluorescent marker and in the synthesis of azo dyes. Understanding its behavior in aqueous solutions is paramount for its effective use.
Aqueous Solubility
Key Influencing Factors:
-
pH: The solubility of aminonaphthalenesulfonic acids is pH-dependent. At neutral and alkaline pH, the sulfonic acid groups are deprotonated, forming highly soluble sulfonate salts. The amino group's protonation state will also vary with pH, influencing solubility.
-
Temperature: Generally, the solubility of organic compounds in water increases with temperature. It is anticipated that 7-amino-1,3,6-naphthalenetrisulfonic acid will exhibit greater solubility in hot water compared to cold water.
-
Salt Form: The salt form of the acid has a significant impact on its solubility. Alkali metal salts (e.g., sodium, potassium) of sulfonic acids are typically very soluble in water. For instance, the bis-alkali-metal salts of the closely related 7-amino-1,3-naphthalenedisulfonic acid are very soluble in water[1]. Conversely, acid salts, such as the monopotassium salt of 7-amino-1,3-naphthalenedisulfonic acid, are reported to be much less soluble[1].
Data on Analogous Compounds:
To provide a contextual understanding, the following table summarizes the available solubility information for structurally similar compounds.
| Compound Name | Chemical Structure | Solubility Data | Source |
| 7-amino-1,3-naphthalenedisulfonic acid | C₁₀H₉NO₆S₂ | Highly water-soluble.[2] The bis-alkali-metal salts are very soluble in water, while the acid potassium salt is less soluble.[1] | [1][2] |
| 7-amino-1,3-naphthalenedisulfonic acid monosodium salt | C₁₀H₈NNaO₆S₂ | No specific value, but implied high solubility. | |
| 8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt | C₁₀H₇NNa₂O₉S₃ | Soluble in H₂O. |
Stability in Aqueous Solutions
The stability of 7-amino-1,3,6-naphthalenetrisulfonic acid in aqueous solutions is a critical parameter for its storage and application. While specific degradation kinetics for this molecule are not documented, general principles for naphthalenesulfonic acid derivatives apply.
Factors Affecting Stability:
-
pH: The pH of the aqueous solution is a primary determinant of stability. Strong alkaline conditions have been noted to cause degradation of 7-amino-1,3-naphthalenedisulfonic acid.
-
Temperature: Elevated temperatures can accelerate degradation processes. For naphthalenesulfonic acids without the amino group, instability is observed at temperatures exceeding 300°C.
-
Light: As a fluorescent molecule, exposure to light, particularly UV radiation, may lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents in the solution could potentially lead to the degradation of the amino group and the aromatic ring.
Potential Degradation Pathways:
Based on the chemistry of related compounds, potential degradation pathways in aqueous solutions may include:
-
Desulfonation: Cleavage of the sulfonic acid groups from the naphthalene ring.
-
Oxidation: Oxidation of the amino group or the aromatic system.
-
Polymerization: Under certain conditions, reactions involving the amino group could lead to the formation of polymeric byproducts.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of 7-amino-1,3,6-naphthalenetrisulfonic acid are not available. Therefore, this section outlines standard methodologies that can be adapted for this purpose.
Solubility Determination by UV-Vis Spectrophotometry
This method is based on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the analyte.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 7-amino-1,3,6-naphthalenetrisulfonic acid of known concentrations in the desired aqueous buffer.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Equilibrium Solubility Measurement: Prepare a supersaturated solution of the compound in the test buffer. Equilibrate the solution for a sufficient period (e.g., 24-48 hours) at a constant temperature with continuous agitation.
-
Sample Preparation: After equilibration, filter the solution to remove any undissolved solid.
-
Analysis: Measure the absorbance of the clear filtrate. Use the calibration curve to determine the concentration of the dissolved compound, which represents its equilibrium solubility under the tested conditions.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to quantify the parent compound and detect any degradation products.
Methodology:
-
Forced Degradation Studies: Subject solutions of 7-amino-1,3,6-naphthalenetrisulfonic acid to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products.
-
Chromatographic Method Development: Develop an HPLC method (e.g., reverse-phase with a suitable column and mobile phase) that can separate the parent compound from all generated degradation products. A photodiode array (PDA) detector is useful for monitoring peak purity.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Stability Study: Store aqueous solutions of the compound under defined conditions (e.g., different pH, temperature, light exposure). At specified time points, analyze the samples using the validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.
Conclusion
7-amino-1,3,6-naphthalenetrisulfonic acid is expected to be a highly water-soluble compound, with its solubility influenced by pH, temperature, and its salt form. While stable under neutral and acidic conditions at ambient temperature, it may be susceptible to degradation under strong alkaline conditions, elevated temperatures, and upon exposure to light or oxidizing agents. For precise quantitative analysis of its solubility and stability, the development and validation of specific analytical methods, such as UV-Vis spectrophotometry and stability-indicating HPLC, are recommended. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related aminonaphthalenesulfonic acid derivatives.
References
An In-Depth Technical Guide on the Early Discoveries and Historical Context of Naphthalenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Chemical Era
The story of naphthalenesulfonic acid and its derivatives begins in the late 19th century, a vibrant period of chemical exploration fueled by the burgeoning coal tar industry.[1] Naphthalene, a primary constituent of coal tar, became a focal point for chemists seeking to unlock its potential. The introduction of the sulfonic acid group (-SO₃H) onto the naphthalene ring proved to be a pivotal discovery, transforming the relatively inert hydrocarbon into a versatile chemical intermediate. This breakthrough was instrumental in the rapid expansion of the synthetic dye industry, forever changing the world of textiles and coloring agents.[1] Beyond dyes, these derivatives would eventually find applications as tanning agents, concrete superplasticizers, dispersants, and crucial building blocks in the synthesis of pharmaceuticals.[2][3]
The Foundational Synthesis: Sulfonation of Naphthalene
The primary method for producing naphthalenesulfonic acids is through the direct sulfonation of naphthalene. Early experiments quickly revealed that the position of the sulfonic acid group on the naphthalene ring was highly dependent on the reaction temperature. This discovery of temperature-dependent isomerism was a significant step in understanding and controlling aromatic substitution reactions.
Kinetic vs. Thermodynamic Control
The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control in organic reactions.
-
Kinetic Control (Low Temperature): At lower temperatures (around 20-80°C), the reaction is under kinetic control, and the primary product is naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid).[2][3] This isomer is formed faster due to the lower activation energy required for the substitution at the α-position.
-
Thermodynamic Control (High Temperature): At higher temperatures (around 160-166°C), the reaction is under thermodynamic control.[4] The initially formed naphthalene-1-sulfonic acid can revert to naphthalene, allowing the reaction to proceed towards the more stable naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid).[5] The β-isomer is sterically less hindered and therefore thermodynamically more stable.
Caption: Temperature-dependent pathways in the sulfonation of naphthalene.
Early Experimental Protocols
While detailed records from the 19th century are scarce, the fundamental procedures for the synthesis of naphthalenesulfonic acids can be reconstructed from historical and modern process descriptions.
Synthesis of Naphthalene-1-sulfonic Acid (α-isomer): An early and straightforward method involves the direct reaction of naphthalene with concentrated sulfuric acid at a controlled, low temperature.
-
Procedure:
-
Naphthalene is added to 96% sulfuric acid at approximately 20°C.[2][3]
-
The temperature is gradually increased to 70-75°C over a period of time.[2][3]
-
The reaction is maintained at this temperature for about 3 hours.[2][3]
-
The reaction mixture is then poured into water.
-
The product can be isolated by "liming out" (precipitation with lime) followed by evaporation or by precipitating the aniline salt for a purer product.[2][3]
-
Synthesis of Naphthalene-2-sulfonic Acid (β-isomer): The production of the β-isomer requires higher temperatures to facilitate the isomerization to the more stable product.
-
Reactants: Naphthalene and 98% sulfuric acid.[4]
-
Procedure:
-
Naphthalene is reacted with 98% sulfuric acid as the sulfonating agent.[4]
-
The reaction is carried out at a temperature of 160-166°C.[4]
-
During this process, the unstable α-naphthalenesulfonic acid that is formed as a by-product is hydrolyzed back to naphthalene at temperatures between 140-150°C.[4]
-
The regenerated naphthalene can be removed by blowing it out of the reaction mixture.[4]
-
A small amount of lye is added to neutralize some of the sulfuric acid and to form the sodium salt of the β-naphthalenesulfonic acid, which then crystallizes and can be separated by filtration.[4]
-
From Intermediates to Products: The Rise of Naphthols and Dyes
The true value of naphthalenesulfonic acids in the 19th and early 20th centuries was their role as precursors to other valuable chemicals, most notably the naphthols.
The Caustic Fusion Process
A landmark development was the production of naphthols (hydroxynaphthalenes) by the caustic fusion of naphthalenesulfonic acids. This process opened the door to a vast new range of dye chemistry.
-
1-Naphthol (α-Naphthol): Produced by the fusion of naphthalene-1-sulfonic acid with a strong alkali like sodium hydroxide.[6] This compound became a direct component in the synthesis of several dyes.[7]
-
2-Naphthol (β-Naphthol): Manufactured by fusing 2-naphthalenesulfonic acid with caustic soda.[7] 2-Naphthol was arguably the more important of the two, serving as a crucial intermediate for a wide array of azo dyes, tanning agents, and antioxidants.[7]
Caption: Early synthetic pathway from naphthalene to azo dyes.
Quantitative Data from Early Syntheses
Obtaining precise quantitative data from 19th-century chemical literature is challenging. However, modern reconstructions and industrial process data provide insight into the yields and conditions of these foundational reactions.
| Reaction | Product | Key Reagents | Temperature | Pressure | Reported Yield | Reference |
| Sulfonation of Naphthalene | Naphthalene-1-sulfonic acid | 96% H₂SO₄ | 70-75°C | Atmospheric | Not specified | [2][3] |
| Sulfonation of Naphthalene | Naphthalene-2-sulfonic acid | 98% H₂SO₄ | 160-166°C | Atmospheric | 93% | [4] |
| Caustic Fusion | 1-Naphthol | Naphthalene-1-sulfonic acid, NaOH | High Temp. | Atmospheric | Not specified | [6][8] |
| Hydrolysis of 1-Naphthylamine | 1-Naphthol | 1-Naphthylamine, 22% H₂SO₄ | 200°C | High | Not specified | [8] |
Evolution and Later Developments
The initial discoveries in naphthalenesulfonic acid chemistry laid the groundwork for over a century of innovation.
-
Disulfonic and Trisulfonic Acids: Further sulfonation of monosulfonic acids led to the creation of disulfonic and trisulfonic acid derivatives, expanding the range of available dye intermediates.[2][6] For instance, further sulfonation of naphthalene-1-sulfonic acid at lower temperatures (35°C) with oleum yields 1,5-disulfonic acid, while at higher temperatures (100°C), the 1,6-disulfonic acid is the predominant product.[2]
-
Pharmaceutical Applications: While the initial focus was on dyes, the unique chemical properties of the naphthalenesulfonic acid scaffold eventually led to its exploration in drug discovery. More recent research has investigated these derivatives for their potential as anti-AIDS agents by inhibiting HIV reverse transcriptase.[9]
-
Improved Synthesis Methods: Over time, the original sulfonation methods have been refined for industrial-scale production, including the use of sulfur trioxide in solvents like tetrachloroethane or in continuous processes using specialized reactors to improve efficiency and product purity.[2][10][11]
Conclusion
The early discoveries surrounding naphthalenesulfonic acid derivatives were a direct consequence of the scientific and industrial curiosity of the 19th century. The elucidation of temperature-controlled sulfonation and the development of the caustic fusion process were pivotal moments that not only fueled the synthetic dye industry but also established a versatile chemical platform that remains relevant in materials science and drug development today. The journey from a simple coal tar component to a sophisticated chemical intermediate exemplifies the enduring legacy of foundational chemical research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. globallcadataaccess.org [globallcadataaccess.org]
- 4. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. britannica.com [britannica.com]
- 8. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]
- 9. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0000155A1 - Continuous production of 1-naphthalene sulphonic acid and 1,5-naphthalene disulphonic acid - Google Patents [patents.google.com]
- 11. CN100340546C - Method for manufacturing naphthalene sulfonic acid - Google Patents [patents.google.com]
CAS number and molecular formula for 7-amino-1,3,6-naphthalenetrisulfonic acid.
A Technical Guide to 7-Amino-1,3-naphthalenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of 7-amino-1,3-naphthalenedisulfonic acid, a key intermediate and fluorescent labeling reagent. It is important to note that while the request specified "7-amino-1,3,6-naphthalenetrisulfonic acid," the widely documented compound with significant applications in research and industry is 7-amino-1,3-naphthalenedisulfonic acid. This guide will focus on the latter, providing comprehensive data on its chemical properties, synthesis, and applications, with a particular focus on its utility in biological and pharmaceutical research.
Chemical Identification and Properties
7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid, is a water-soluble compound that typically appears as off-white to light brown needles or powder.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 86-65-7[1][3] |
| Molecular Formula | C10H9NO6S2[1][3][4] |
| Molecular Weight | 303.3 g/mol [3] |
| IUPAC Name | 7-aminonaphthalene-1,3-disulfonic acid[1][3] |
| Synonyms | Amido-G-acid, Amino-G-acid, 2-Naphthylamine-6,8-disulfonic acid[1][2][3] |
| Appearance | Off-white to green-beige to light brown powder or needles[2][4] |
| Solubility | Soluble in water[1][2] |
| Melting Point | >300°C[1] |
A monopotassium salt monohydrate form is also available, which is particularly suitable for fluorescence applications.[5] It has an excitation wavelength (λex) of 310 nm and an emission wavelength (λem) of 450 nm in a 0.1 M phosphate buffer at pH 7.0.
Synthesis and Manufacturing
The industrial production of 7-amino-1,3-naphthalenedisulfonic acid often involves a multi-step chemical synthesis. A common method is the Bucherer reaction, where the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with an excess of aqueous ammonia and ammonium bisulfite.[2] This reaction is typically carried out at 185°C for 18 hours.[2] The resulting product liquor, containing approximately 95% yield of the amino G acid, is often used directly in subsequent reactions, such as caustic fusion to produce G acid.[2]
An alternative synthetic route involves the introduction of a nitro group onto a naphthalenedisulfonic acid precursor, followed by its reduction to form the amino group.[6] The principles of green chemistry are being applied to optimize these synthetic routes by, for example, recycling acid and base streams and developing catalytic reactions to minimize waste.[6]
Applications in Research and Drug Development
7-Amino-1,3-naphthalenedisulfonic acid has several important applications for researchers and professionals in drug development:
-
Azo Dye Intermediate: It serves as a crucial intermediate in the synthesis of various azo dyes.[2][7]
-
Preparation of Pyrimidine Derivatives: The compound is a reagent used in the preparation of pyrimidine derivatives, which are core structures in many pharmaceuticals.[2][6]
-
Fluorescent Labeling of Carbohydrates: A significant application is its use as a fluorescent reagent for labeling carbohydrates.[5] It reacts with the reducing termini of oligosaccharides to form a Schiff base, which can then be stabilized by reduction. This allows for the sensitive detection and analysis of complex carbohydrates.
Experimental Protocol: Fluorescent Labeling of Oligosaccharides
This protocol provides a detailed methodology for the fluorescent labeling of oligosaccharides using 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate.
Materials:
-
7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate
-
Oligosaccharide sample
-
Sodium cyanoborohydride
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Purification columns (e.g., gel filtration)
-
Phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Reagent Preparation: Prepare a labeling solution by dissolving 7-amino-1,3-naphthalenedisulfonic acid and sodium cyanoborohydride in a mixture of DMSO and acetic acid.
-
Labeling Reaction: Add the oligosaccharide sample to the labeling solution. The amino group of the fluorescent reagent reacts with the aldehyde group of the reducing end of the carbohydrate to form a Schiff base.
-
Reductive Amination: The sodium cyanoborohydride in the solution reduces the Schiff base to a stable secondary amine, covalently attaching the fluorescent label to the carbohydrate.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2 hours) to ensure the completion of the reaction.
-
Purification: After incubation, cool the reaction mixture to room temperature. Remove the excess unreacted fluorescent dye and by-products using a suitable purification method, such as gel filtration chromatography.
-
Analysis: The labeled oligosaccharides can then be analyzed using techniques like capillary electrophoresis or high-performance liquid chromatography (HPLC) with a fluorescence detector.
Visualizing the Workflow
The following diagram illustrates the key steps in the fluorescent labeling of carbohydrates using 7-amino-1,3-naphthalenedisulfonic acid.
References
- 1. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 [chemicalbook.com]
- 3. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]
- 5. 7-Amino-1,3-naphthalenedisulfonic acid (monopotassium) (monohydrate) | CTI Molecular Imaging [ctimi.com]
- 6. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]
- 7. 8-氨基萘-1,3,6-三磺酸 二钠盐 BioReagent, suitable for fluorescence, ≥90% (CE) | Sigma-Aldrich [sigmaaldrich.com]
The Potential of 7-Amino-1,3,6-Naphthalenetrisulfonic Acid Derivatives in Biological Research: A Technical Guide
An in-depth exploration of the synthesis, applications, and future prospects of 7-amino-1,3,6-naphthalenetrisulfonic acid and its analogs as tools for scientific discovery.
Introduction
Naphthalene-based compounds, characterized by their fused aromatic ring structure, have long been a cornerstone in the development of fluorescent probes and other molecular tools for biological research. Their rigid structure and favorable photophysical properties make them ideal scaffolds for designing molecules that can report on their local environment. Among these, aminonaphthalenesulfonic acids are a particularly important class, offering a versatile platform for the development of probes for proteins, carbohydrates, and other biomolecules. This technical guide focuses on the potential derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid for biological research. While specific research on the trisulfonated form is limited in publicly available literature, this guide will draw upon the extensive research on the closely related 7-amino-1,3-naphthalenedisulfonic acid and other sulfonated naphthalene derivatives to highlight the potential applications and synthetic strategies for this class of compounds.
Core Scaffold: Physicochemical Properties and Rationale for Use
The 7-amino-1,3,6-naphthalenetrisulfonic acid scaffold possesses several key features that make it an attractive starting point for the design of biological probes:
-
Fluorescence: The naphthalene core is inherently fluorescent, and its emission properties are sensitive to the polarity of its environment. This solvatochromic behavior is the basis for its use in detecting binding events and conformational changes in biomolecules.
-
Amino Group: The primary amino group at the 7-position serves as a versatile chemical handle for derivatization. It can be readily modified to introduce a wide range of functionalities, including reactive groups for bioconjugation, specific recognition motifs, or moieties that modulate the spectroscopic properties of the core scaffold.
-
Sulfonate Groups: The multiple sulfonate groups confer high water solubility, a critical property for biological applications. They also contribute to the electronic properties of the naphthalene ring and can influence the binding affinity and specificity of the probes for their biological targets.
Potential Biological Applications
Based on the known applications of related aminonaphthalenesulfonic acids, derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid are anticipated to be valuable tools in several areas of biological research:
-
Fluorescent Labeling of Biomolecules: The amino group can be functionalized with reactive moieties such as isothiocyanates, succinimidyl esters, or maleimides to enable covalent labeling of proteins, peptides, and other biomolecules containing free amine or thiol groups.
-
Probing Protein Conformation and Binding: Similar to the well-known 8-anilinonaphthalene-1-sulfonic acid (ANS), derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid could serve as extrinsic fluorescent probes that exhibit enhanced fluorescence upon binding to hydrophobic pockets on the surface of proteins. This property can be exploited to study protein folding, conformational changes, and ligand binding.
-
Carbohydrate Analysis: The disulfonated analog, 7-amino-1,3-naphthalenedisulfonic acid, is utilized as a fluorescent label for carbohydrates. This suggests that the trisulfonated version could also be derivatized for similar applications in glycomics and carbohydrate research.
-
Drug Development and High-Throughput Screening: The sensitivity of these probes to their environment makes them suitable for developing fluorescence-based assays for high-throughput screening of potential drug candidates that bind to specific protein targets.
Synthesis of Derivatives
The synthesis of derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid would likely follow established methodologies for the modification of aminonaphthalenesulfonic acids. The primary route for derivatization involves the reaction of the amino group.
General Synthetic Workflow
Caption: General workflow for the synthesis and application of 7-amino-1,3,6-naphthalenetrisulfonic acid derivatives.
Key Derivatization Reactions
| Reaction Type | Reagent/Conditions | Functional Group Introduced |
| Acylation | Acyl chloride or anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Alkylation | Alkyl halide | Secondary or tertiary amine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | Secondary or tertiary amine |
| Isothiocyanate Formation | Thiophosgene | Isothiocyanate |
Experimental Protocols
Protocol 1: Synthesis of an N-Acyl Derivative
-
Dissolution: Dissolve 7-amino-1,3,6-naphthalenetrisulfonic acid in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Acylation: Add a solution of the desired acyl chloride or N-hydroxysuccinimide (NHS) ester in an organic solvent (e.g., DMF or DMSO) dropwise to the stirred solution of the aminonaphthalenesulfonic acid.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Quench any unreacted acylating agent by adding a small amount of a primary amine (e.g., glycine or Tris buffer).
-
Purification: Purify the product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing a suitable ion-pairing agent (e.g., trifluoroacetic acid).
-
Characterization: Characterize the purified product by mass spectrometry and NMR spectroscopy.
Protocol 2: Fluorescent Labeling of a Protein
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines.
-
Probe Preparation: Prepare a stock solution of the purified, reactive derivative of 7-amino-1,3,6-naphthalenetrisulfonic acid (e.g., an NHS ester derivative) in an anhydrous organic solvent (e.g., DMSO).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive probe to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unreacted Probe: Remove the unreacted probe by size-exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer.
-
Determination of Labeling Efficiency: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescent label at its maximum absorbance wavelength.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the expected properties of derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid, based on data for analogous compounds.
Table 1: Spectroscopic Properties of Hypothetical Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| Core Scaffold | 330 | 450 | 0.15 |
| N-Acetyl Derivative | 335 | 460 | 0.20 |
| N-Dansyl Derivative | 340 | 520 | 0.55 |
| N-Biotin Derivative | 332 | 455 | 0.18 |
Table 2: Binding Affinity of a Hypothetical Probe to a Target Protein
| Target Protein | Dissociation Constant (Kd) (µM) | Fluorescence Enhancement (fold) |
| Bovine Serum Albumin | 15.2 | 8.5 |
| Lysozyme | 45.8 | 3.2 |
| Carbonic Anhydrase | 5.7 | 15.1 |
Signaling Pathways and Workflows
The following diagrams illustrate potential experimental workflows and the principles behind the use of these fluorescent probes.
Caption: Principle of fluorescence enhancement upon probe binding to a protein.
Caption: Experimental workflow for a fluorescence-based ligand binding assay.
Conclusion and Future Directions
While direct research on the derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid is not extensively documented, the well-established utility of its di-sulfonated analog and other sulfonated naphthalene-based probes provides a strong foundation for its potential in biological research. The high water solubility and versatile amino handle of this scaffold make it a promising candidate for the development of novel fluorescent probes for a wide range of applications, from basic research into protein function to high-throughput drug screening. Future research should focus on the synthesis and characterization of a library of derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid and the systematic evaluation of their photophysical properties and biological activities. Such studies will be crucial in unlocking the full potential of this promising class of molecular tools.
Health and safety considerations for handling 7-amino-1,3,6-naphthalenetrisulfonic acid.
This technical guide provides an in-depth overview of the known hazards and recommended safety procedures for handling 7-amino-1,3,6-naphthalenetrisulfonic acid, based on the available data for its disulfonic analog. The information is intended to support safe laboratory practices and to mitigate potential health and safety risks.
Hazard Identification and Classification
Based on the data for 7-amino-1,3-naphthalenedisulfonic acid, the compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.
Table 1: Hazard Identification for 7-amino-1,3-naphthalenedisulfonic acid (as a surrogate)
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of 7-amino-1,3-naphthalenedisulfonic acid
| Property | Value |
| Appearance | Light brown needles or powder.[3][4] |
| Molecular Formula | C₁₀H₉NO₆S₂[2][5] |
| Molecular Weight | 303.31 g/mol [2][5] |
| Solubility | Soluble in water.[6] |
Health and Safety Information
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |
| Skin Contact | Get medical aid immediately. Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are essential to minimize exposure.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and burns.[2] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes.[3] |
| Skin and Body Protection | A fully buttoned laboratory coat, chemical-resistant apron, and closed-toe shoes. | To prevent accidental skin exposure.[2][3] |
| Respiratory Protection | Use in a certified chemical fume hood. A NIOSH-approved respirator may be required for high-dust conditions or spill cleanup.[2] | To avoid inhalation of dust, which can cause respiratory tract irritation.[2] |
Experimental Protocols and Workflows
Risk Assessment Workflow
A systematic risk assessment should be conducted before any experiment involving this chemical.
Caption: Risk assessment workflow for handling hazardous chemicals.
In-Vitro Skin Corrosion Test: Reconstructed Human Epidermis (RhE) Model
Given the corrosive nature of the surrogate compound, an in-vitro skin corrosion test is a relevant experimental protocol to assess the potential skin hazards of 7-amino-1,3,6-naphthalenetrisulfonic acid.
Caption: General workflow for an in-vitro skin corrosion test.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is a critical step in mitigating exposure risks.
Caption: Decision-making flowchart for PPE selection.
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
-
Handling: Use this material only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid generating dust.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][6]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Small Spills: Vacuum or sweep up the material and place it into a suitable disposal container.[3]
-
Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Wear appropriate personal protective equipment.
-
Environmental Precautions: Do not let this chemical enter the environment.[6]
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]
By adhering to the guidelines outlined in this technical guide, researchers and scientists can significantly reduce the risks associated with handling 7-amino-1,3,6-naphthalenetrisulfonic acid and ensure a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
Green Chemistry Approaches to the Synthesis of 7-Amino-1,3,6-Naphthalenetrisulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-1,3,6-naphthalenetrisulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, has traditionally been produced through methods that raise significant environmental and safety concerns. Conventional synthesis routes often involve the use of hazardous reagents like oleum, high-pressure conditions, and the generation of substantial waste streams. This technical guide provides an in-depth analysis of both the conventional and emerging green chemistry approaches to the synthesis of this important molecule. It aims to offer researchers and chemical engineers a comprehensive understanding of the established methods and to highlight sustainable alternatives that align with the principles of green chemistry, focusing on waste reduction, the use of safer reagents, and improved energy efficiency. Detailed experimental protocols, comparative data, and process visualizations are provided to facilitate the adoption of greener manufacturing practices.
Conventional Synthesis of 7-Amino-1,3,6-Naphthalenetrisulfonic Acid
The predominant industrial synthesis of 7-amino-1,3,6-naphthalenetrisulfonic acid proceeds through a two-step process: the sulfonation of a naphthalene precursor followed by amination. A common starting material is 2-naphthol.
Step 1: Sulfonation of 2-Naphthol to 2-Naphthol-6,8-disulfonic Acid (G Acid)
The initial step involves the disulfonation of 2-naphthol to yield 2-naphthol-6,8-disulfonic acid, commonly known as G acid. This electrophilic aromatic substitution reaction is typically carried out using a strong sulfonating agent.
Traditional Sulfonation Workflow
Caption: Conventional sulfonation of 2-naphthol to G acid.
A typical industrial method involves a two-stage process to maximize the yield of the desired G acid.
-
Monosulfonation: 2-naphthol is initially treated with concentrated sulfuric acid (98%) at a moderate temperature of approximately 40°C.
-
Disulfonation: Subsequently, oleum (containing 20% SO₃) is gradually introduced, and the temperature is raised, often in stages, to 60°C and then to 80°C over an extended period.[1]
The temperature profile is a critical parameter, as lower temperatures (20–30°C) favor the formation of the isomeric 2-naphthol-3,6-disulfonic acid (R acid), while higher temperatures are necessary to promote the formation of G acid.[1]
Step 2: Amination of G Acid to 7-Amino-1,3,6-Naphthalenetrisulfonic Acid
The second major step is the conversion of the hydroxyl group of G acid to an amino group. The most common method for this transformation is the Bucherer-Lepetit reaction.
Bucherer-Lepetit Reaction Workflow
Caption: The Bucherer-Lepetit amination of G acid.
The Bucherer reaction involves the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[2]
-
Reaction Setup: The potassium salt of G acid is typically used as the starting material. It is charged into an autoclave with an aqueous solution of ammonia and sodium bisulfite.
-
Reaction Conditions: The reaction is carried out under elevated pressure and temperature.
-
Work-up: After the reaction is complete, the product, 7-amino-1,3,6-naphthalenetrisulfonic acid, is isolated by acidification of the reaction mixture.
Quantitative Data for Conventional Synthesis
The following table summarizes typical quantitative data for the conventional synthesis of 7-amino-1,3,6-naphthalenetrisulfonic acid. It is important to note that specific parameters can vary significantly between different industrial processes.
| Parameter | Sulfonation of 2-Naphthol | Bucherer-Lepetit Amination |
| Starting Material | 2-Naphthol | 2-Naphthol-6,8-disulfonic acid (G salt) |
| Reagents | 98% H₂SO₄, 20% Oleum | Ammonia, Sodium Bisulfite |
| Temperature | 40-80°C[1] | High Temperature (specifics proprietary) |
| Pressure | Atmospheric | High Pressure (specifics proprietary) |
| Reaction Time | Extended period (hours)[1] | Several hours |
| Yield | Variable, dependent on isomer separation | High conversion is typical |
Green Chemistry Approaches
The conventional synthesis route for 7-amino-1,3,6-naphthalenetrisulfonic acid presents several challenges from a green chemistry perspective, including the use of corrosive and hazardous reagents, high energy consumption, and the generation of acidic waste streams. Research into greener alternatives is focused on addressing these issues.
Greener Sulfonation Methods
The goal of greener sulfonation is to reduce or eliminate the use of large excesses of sulfuric acid and oleum, thereby minimizing acid waste.
-
Sulfur Trioxide in Liquid Sulfur Dioxide: One of the more sustainable alternatives to conventional sulfonation is the use of sulfur trioxide (SO₃) as the sulfonating agent in a liquid sulfur dioxide (SO₂) solvent. This method offers high atom efficiency as it avoids the formation of water as a byproduct, which dilutes the sulfuric acid in traditional methods and necessitates the use of excess acid. The SO₂ solvent can be easily recovered and recycled. This approach can lead to a significant reduction in the E-factor (Environmental factor), which is a measure of the amount of waste produced per unit of product.[3]
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or functionalized silica, presents a promising avenue for greener sulfonation. These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product isolation and reducing waste. While the application of solid acid catalysts to the specific synthesis of 7-amino-1,3,6-naphthalenetrisulfonic acid is not yet widely documented, research on their use in the sulfonation of other aromatic compounds suggests their potential. For instance, 7-amino-1-naphthalenesulfonic acid immobilized on silica nanoparticles has been shown to be an effective solid acid catalyst in other reactions, indicating the feasibility of using such materials in the synthesis of related compounds.[4]
-
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both solvents and catalysts in sulfonation reactions. The use of ILs can lead to improved reaction rates and selectivities, and the IL can often be recycled after the reaction. Studies have shown that sulfonate-based ionic liquids can be effective and stable catalysts in various reactions.[5]
Proposed Green Sulfonation Workflow
Caption: A conceptual workflow for greener sulfonation.
Greener Amination Methods
Greener alternatives to the high-pressure Bucherer-Lepetit reaction aim to reduce energy consumption and improve safety.
-
Heterogeneous Catalysis: The development of efficient heterogeneous catalysts for the direct amination of naphthols is a key area of research. These catalysts could enable the reaction to proceed under milder conditions (lower temperature and pressure) and would be easily separable and reusable. While specific catalysts for the amination of G acid are not yet commercially established, research into the catalytic amination of other naphthols provides a strong basis for future development.
-
Enzymatic Amination: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. While the enzymatic amination of naphtholsulfonic acids is a challenging area, the development of novel enzymes with the desired activity could revolutionize the synthesis of these compounds. Enzymatic reactions are typically carried out in aqueous media under mild conditions, eliminating the need for harsh reagents and high energy input.
Comparative Analysis and Future Outlook
The transition from conventional to greener synthetic routes for 7-amino-1,3,6-naphthalenetrisulfonic acid is driven by increasing environmental regulations and a growing demand for sustainable chemical manufacturing.
| Feature | Conventional Synthesis | Green Chemistry Approaches |
| Reagents | Oleum, excess H₂SO₄, high-pressure ammonia | SO₃ in recyclable solvent, solid acids, ionic liquids, biocatalysts |
| Solvents | Often the reaction medium itself (excess acid) | Recyclable solvents (e.g., liquid SO₂), ionic liquids, or solvent-free conditions |
| Energy Consumption | High (due to high temperatures and pressures) | Potentially lower (milder reaction conditions) |
| Waste Generation | Significant acidic wastewater | Reduced waste through reagent and catalyst recycling |
| Safety | High risks associated with corrosive reagents and high pressure | Improved safety profile with less hazardous materials and milder conditions |
| Maturity | Well-established industrial processes | Largely in the research and development phase |
The future of 7-amino-1,3,6-naphthalenetrisulfonic acid synthesis will likely involve the integration of various green chemistry principles. The development of robust and economically viable solid acid catalysts for sulfonation and novel catalytic systems for amination are key research priorities. Furthermore, process intensification, such as the use of microreactors, could offer significant advantages in terms of safety, efficiency, and scalability for both conventional and greener synthetic methods. As the chemical industry continues to embrace sustainability, the adoption of these greener approaches will be crucial for the environmentally responsible production of this vital chemical intermediate.
References
- 1. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]
- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonate Ionic Liquid as a Stable and Active Catalyst for Levoglucosenone Production from Saccharides via Catalytic Pyrolysis | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) as a Fluorescent Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is a highly water-soluble, polyanionic fluorescent dye. Its primary utility lies in the sensitive detection of carbohydrates and glycoconjugates. The molecule possesses a primary aliphatic amine, which allows for its covalent attachment to molecules containing a reactive carbonyl group, such as the reducing end of an oligosaccharide. This property makes ANTS an invaluable tool for glycan analysis, particularly in the context of Fluorophore-Assisted Carbohydrate Electrophoresis (FACE). Furthermore, its fluorescent properties enable the visualization and quantification of labeled molecules. These application notes provide detailed protocols for the use of ANTS as a fluorescent label for carbohydrates and discuss potential strategies for protein labeling.
Physicochemical and Fluorescent Properties of ANTS
A summary of the key properties of 7-amino-1,3,6-naphthalenetrisulfonic acid is provided in the table below. These values are essential for designing experiments and configuring instrumentation for fluorescence detection.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₉S₃ | [1] |
| Molecular Weight | 427.37 g/mol (disodium salt) | [1] |
| Excitation Wavelength (λex) | ~353 nm | [1] |
| Emission Wavelength (λem) | ~520 nm | [1] |
| Molar Extinction Coefficient (ε) | ~65,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, DMSO | [1] |
Application 1: Fluorescent Labeling of Carbohydrates for Electrophoretic Analysis
The most prominent application of ANTS is the fluorescent labeling of reducing sugars for high-resolution separation by electrophoresis. This technique, known as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), allows for the profiling and quantification of oligosaccharides released from glycoproteins or other biological sources.
Chemical Principle: Reductive Amination
The labeling chemistry involves a two-step process known as reductive amination. First, the primary amine of ANTS reacts with the aldehyde group of the open-ring form of a reducing sugar to form an unstable Schiff base. Subsequently, a reducing agent, typically sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine bond of the Schiff base to a stable secondary amine linkage.
Experimental Protocol: ANTS Labeling of Oligosaccharides for FACE
This protocol is adapted from established methods for the analysis of N-glycans released from glycoproteins.
Materials:
-
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Oligosaccharide sample (dried)
-
Glycerol
-
Microcentrifuge tubes
-
Heating block or incubator at 37°C
Reagent Preparation:
-
ANTS Labeling Solution (0.2 M ANTS): Dissolve ANTS in a solution of 15% acetic acid in water.
-
Reducing Agent Solution (1.0 M NaBH₃CN): Dissolve sodium cyanoborohydride in DMSO. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. This solution should be prepared fresh.
Procedure:
-
To the dried oligosaccharide sample in a microcentrifuge tube, add 5 µL of the ANTS labeling solution.
-
Add 5 µL of the freshly prepared sodium cyanoborohydride solution.
-
Vortex the tube to ensure thorough mixing.
-
Incubate the reaction mixture at 37°C for 16-18 hours in the dark.
-
After incubation, centrifuge the tubes briefly to collect the contents at the bottom.
-
Add 10 µL of glycerol to the reaction mixture to act as a loading buffer.
-
The ANTS-labeled sample is now ready for analysis by polyacrylamide gel electrophoresis (PAGE).
Experimental Workflow for Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)
The entire process from sample preparation to data analysis can be visualized as a sequential workflow.
Application 2: Fluorescent Labeling of Proteins
While the primary application of ANTS is in glycan analysis, its primary amine group allows for its potential conjugation to proteins through different chemical strategies.
Protocol 1: Labeling of Glycoproteins via Carbohydrate Moieties
This method is suitable for glycoproteins and relies on the same reductive amination chemistry used for free oligosaccharides.
Principle: The sialic acid residues on the glycan chains of a glycoprotein are first oxidized with a mild periodate solution to generate aldehyde groups. These newly formed aldehydes can then be reacted with the amine group of ANTS, followed by reduction with sodium cyanoborohydride.
Materials:
-
Glycoprotein
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
ANTS
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the glycoprotein in the reaction buffer.
-
Cool the solution to 0°C on an ice bath.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 15-30 minutes.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes on ice.
-
Remove the excess periodate and byproducts by buffer exchange using a desalting column or dialysis.
-
To the oxidized glycoprotein, add ANTS to a final concentration of 10-20 mM.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the ANTS-labeled glycoprotein from excess reagents using a desalting column or dialysis.
Protocol 2: General Protein Labeling via Carboxyl Groups (Theoretical Approach)
This protocol describes a general method for conjugating an amine-containing dye to a protein by activating the protein's carboxyl groups (aspartic and glutamic acid residues). This is a plausible, yet not specifically cited, method for ANTS protein conjugation.
Principle: A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl groups on a protein to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of ANTS, resulting in a stable amide bond. The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable amine-reactive NHS ester intermediate.
Materials:
-
Protein to be labeled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
ANTS
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the protein in the activation buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A molar excess of 10-20 fold of EDC and NHS over the protein is recommended as a starting point.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Remove excess EDC and NHS by buffer exchange into the reaction buffer using a desalting column.
-
Immediately add ANTS to the activated protein solution. A molar excess of 10-50 fold of ANTS over the protein is a suggested starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the ANTS-labeled protein from unreacted dye and byproducts using a desalting column or dialysis.
Data Presentation: Quantitative Summary
| Parameter | Carbohydrate Labeling (FACE) | Glycoprotein Labeling | General Protein Labeling (Theoretical) |
| Target Molecule | Reducing Oligosaccharides | Glycoproteins | Proteins with Asp/Glu residues |
| Functional Group Targeted | Aldehyde (reducing end) | Sialic acid-derived aldehydes | Carboxyl groups |
| Chemistry | Reductive Amination | Periodate Oxidation & Reductive Amination | Carbodiimide Crosslinking |
| Key Reagents | ANTS, NaBH₃CN | NaIO₄, ANTS, NaBH₃CN | EDC, NHS, ANTS |
| Typical Reaction Time | 16-18 hours | 2-4 hours (labeling step) | 2 hours (labeling step) |
| Detection Method | Fluorescence (in-gel) | Fluorescence Spectroscopy | Fluorescence Spectroscopy |
Conclusion
7-amino-1,3,6-naphthalenetrisulfonic acid is a robust and sensitive fluorescent label, particularly for the analysis of carbohydrates. The detailed protocol for Fluorophore-Assisted Carbohydrate Electrophoresis provides a powerful tool for glycobiology research. While not its primary application, ANTS can also be conjugated to glycoproteins and potentially other proteins using established bioconjugation chemistries. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize ANTS in their experimental workflows.
References
Application of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) in Glycan Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical quality attribute of many biopharmaceutical products, influencing their efficacy, stability, and immunogenicity. Comprehensive analysis of glycan structures is therefore a regulatory requirement and a crucial aspect of drug development. 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is a fluorescent labeling reagent that facilitates the sensitive detection and high-resolution separation of glycans. Its high negative charge enhances electrophoretic separation, making it a valuable tool for glycan analysis by capillary electrophoresis (CE) and other techniques.[1][2] These application notes provide detailed protocols for the use of ANTS in glycan analysis, with a focus on N-glycans released from glycoproteins.
Principle of ANTS Labeling
ANTS labels glycans at their reducing end through a process called reductive amination. The primary amine group of ANTS reacts with the open-ring aldehyde form of the glycan to form a Schiff base. This intermediate is then stabilized by reduction with a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage.[2][3]
Applications in Glycan Analysis
The primary application of ANTS is in the fluorescent labeling of glycans for subsequent separation and analysis. The highly charged and fluorescent nature of the ANTS tag enables:
-
High-Resolution Separation: The three sulfonic acid groups on ANTS impart a significant negative charge, allowing for excellent separation of labeled glycans by capillary electrophoresis (CE) based on their charge-to-size ratio.[1]
-
Sensitive Detection: The naphthalenic structure of ANTS provides a strong fluorescent signal, enabling the detection of low quantities of glycans using laser-induced fluorescence (LIF) detection.
-
Quantitative Analysis: By integrating the peak areas from the electropherogram or chromatogram, the relative abundance of different glycan structures in a sample can be determined.
-
Structural Elucidation: When combined with exoglycosidase digestion and comparison to a glucose unit (GU) database, ANTS labeling can aid in the structural characterization of glycans.[4]
Experimental Workflow for N-Glycan Analysis using ANTS
The overall workflow for N-glycan analysis using ANTS labeling involves several key steps: glycan release from the glycoprotein, labeling with ANTS, purification of the labeled glycans, and finally, analysis by an appropriate separation technique.
Detailed Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Glycoprotein sample (10-100 µg)
-
Denaturation solution (e.g., 5% SDS, 1M 2-mercaptoethanol)
-
NP-40 (10% solution)
-
N-Glycanase buffer (e.g., 5x PBS)
-
Peptide-N-Glycosidase F (PNGase F)
-
Water, HPLC grade
Procedure:
-
Denaturation: In a microcentrifuge tube, dissolve 10-100 µg of the glycoprotein in HPLC-grade water. Add the denaturation solution and incubate at 100°C for 10 minutes.
-
Enzymatic Digestion:
-
Allow the sample to cool to room temperature.
-
Add NP-40 solution to sequester the SDS.
-
Add N-Glycanase buffer.
-
Add PNGase F (typically 1-5 units per 100 µg of glycoprotein).
-
Incubate the reaction mixture at 37°C for 16-24 hours.
-
-
Glycan Isolation: The released glycans can be separated from the protein backbone using several methods, including ethanol precipitation of the protein or solid-phase extraction (SPE) with a C18 cartridge. For SPE, the protein will be retained on the column, and the glycans will be in the flow-through.
-
Drying: Dry the collected glycans completely using a vacuum centrifuge.
Protocol 2: ANTS Labeling of Released N-Glycans
This protocol details the reductive amination reaction to label the released N-glycans with ANTS.
Materials:
-
Dried N-glycan sample
-
ANTS labeling solution: 0.1 M ANTS in 15% acetic acid (v/v) in water.
-
Sodium cyanoborohydride (NaCNBH₃) solution: 1 M in DMSO.
-
Water, HPLC grade
Procedure:
-
Reconstitution: Redissolve the dried glycan sample in 5 µL of the ANTS labeling solution.[3]
-
Addition of Reducing Agent: Add 5 µL of the 1 M sodium cyanoborohydride solution to the glycan-ANTS mixture.[3]
-
Incubation: Vortex the mixture gently and incubate at 37°C for 16 hours in the dark.[3]
Protocol 3: Purification of ANTS-Labeled N-Glycans
Excess ANTS and other reaction components must be removed before analysis. Solid-phase extraction (SPE) is a common method for purification.
Materials:
-
C18 SPE cartridge
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 0.1% in water
-
Elution solution: 20-50% ACN in 0.1% FA
Procedure:
-
Cartridge Equilibration:
-
Activate the C18 SPE cartridge by washing with 100% ACN.
-
Equilibrate the cartridge with 0.1% FA in water.
-
-
Sample Loading: Dilute the ANTS labeling reaction mixture with water and load it onto the equilibrated C18 cartridge.
-
Washing: Wash the cartridge with 0.1% FA in water to remove excess ANTS and salts. The labeled glycans will be retained on the column.
-
Elution: Elute the ANTS-labeled glycans from the cartridge using the elution solution (e.g., 20% ACN, 0.1% FA).[3]
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried, purified ANTS-labeled glycans in an appropriate volume of water or CE running buffer for analysis.
Data Presentation and Analysis
The analysis of ANTS-labeled glycans by CE-LIF or HPLC-FLD generates a profile where each peak corresponds to a different glycan structure. The data can be presented in tables summarizing the migration time (or retention time), peak area percentage, and calculated Glucose Unit (GU) values.
Glucose Unit (GU) Calculation
GU values are used to normalize migration times, allowing for comparison between different experiments and laboratories. A dextran ladder, which is a mixture of glucose polymers of varying lengths, is labeled with ANTS and run alongside the samples. A calibration curve is generated by plotting the migration time of each dextran peak against its corresponding GU value. The GU values of the sample peaks are then calculated from this curve.
Quantitative Data Summary
The following tables provide examples of quantitative data obtained from the analysis of ANTS-labeled N-glycans from a therapeutic monoclonal antibody (mAb).
Table 1: Relative Peak Area Percentages of Major N-Glycans from a Therapeutic mAb
| Peak ID | Glycan Structure | Relative Peak Area (%) |
| 1 | FA2 | 45.2 |
| 2 | FA2G1 | 30.8 |
| 3 | FA2G2 | 12.5 |
| 4 | M5 | 5.1 |
| 5 | Others | 6.4 |
Data is representative and may vary depending on the specific mAb and analytical conditions.
Table 2: Glucose Unit (GU) Values for Common N-Glycans Labeled with ANTS
| Glycan Structure | Abbreviation | Glucose Unit (GU) Value |
| Asialo-, agalacto-, biantennary complex N-glycan with core fucose | FA2 | 7.8 |
| Asialo-, monogalacto-, biantennary complex N-glycan with core fucose | FA2G1 | 8.5 |
| Asialo-, digalacto-, biantennary complex N-glycan with core fucose | FA2G2 | 9.2 |
| High-mannose N-glycan with 5 mannose residues | M5 | 7.1 |
| High-mannose N-glycan with 6 mannose residues | M6 | 7.9 |
GU values are approximate and can vary slightly between analytical platforms and laboratories.[5]
Conclusion
The use of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) for fluorescent labeling is a robust and sensitive method for the analysis of glycans, particularly in the context of biopharmaceutical development. The detailed protocols and data analysis workflows provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique for the characterization and quality control of glycoproteins. The high resolution and quantitative capabilities of ANTS-based glycan analysis contribute significantly to ensuring the safety and efficacy of therapeutic proteins.
References
- 1. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Site N-glycan mapping study 1: Capillary electrophoresis – laser induced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for HPLC Separation of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS)-Labeled Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of carbohydrates labeled with the fluorescent dye 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for the qualitative and quantitative analysis of monosaccharides and oligosaccharides, which is a critical aspect of research, development, and quality control in the pharmaceutical and biotechnology industries.
Introduction
Carbohydrate analysis is essential for the characterization of glycoproteins, monitoring of fermentation processes, and the development of carbohydrate-based therapeutics. However, carbohydrates lack strong chromophores, making their detection by UV-Vis absorbance challenging. Fluorescent labeling with reagents such as ANTS significantly enhances detection sensitivity, allowing for robust and reproducible quantification.[1][2] ANTS is a highly negatively charged dye that reacts with the reducing end of carbohydrates via reductive amination to form a stable, fluorescently tagged conjugate.[1] This application note details the ANTS labeling procedure and subsequent separation of the labeled carbohydrates by Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Experimental Protocols
ANTS Labeling of Carbohydrates
This protocol describes the derivatization of carbohydrates with ANTS via reductive amination.
Materials:
-
Carbohydrate sample (monosaccharide or oligosaccharide standards or released glycans from a glycoprotein)
-
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) solution (0.1 M in 15% aqueous acetic acid)
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in DMSO)
-
Deionized water
-
Microcentrifuge tubes
-
Heating block or oven set to 37°C
-
Vacuum centrifuge (optional)
Procedure:
-
Sample Preparation: If the carbohydrate sample is in solution, dry it completely in a microcentrifuge tube using a vacuum centrifuge.
-
Labeling Reaction:
-
To the dried carbohydrate sample, add 5 µL of the 0.1 M ANTS solution.
-
Add 5 µL of the 1 M sodium cyanoborohydride solution.
-
Vortex the mixture gently to ensure complete dissolution and mixing.
-
-
Incubation: Incubate the reaction mixture at 37°C for 16 hours in the dark.
-
Post-Reaction: After incubation, the sample is ready for HPLC analysis. The sample can be diluted with the initial mobile phase of the HPLC method to the desired concentration. For samples with high salt content, a post-labeling cleanup step using a desalting column may be necessary.
Diagram of the ANTS Labeling Workflow
Caption: Workflow for the fluorescent labeling of carbohydrates with ANTS.
HPLC Separation of ANTS-Labeled Carbohydrates
Two primary HPLC modes are suitable for the separation of ANTS-labeled carbohydrates: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
RP-HPLC separates molecules based on their hydrophobicity. While carbohydrates are generally hydrophilic, the addition of the ANTS label introduces some hydrophobic character, allowing for separation on a C18 column. This method is particularly useful for the separation of smaller oligosaccharides and monosaccharides.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1 M ammonium acetate buffer (pH 5.5) with 8% acetonitrile.
-
Mobile Phase B: 0.1 M ammonium acetate buffer (pH 5.5) with 30% acetonitrile.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 92% 0.1 M Ammonium Acetate (pH 5.5), 8% Acetonitrile |
| Mobile Phase B | 70% 0.1 M Ammonium Acetate (pH 5.5), 30% Acetonitrile |
| Gradient | 5% to 100% B over 23 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 360 nm, Emission: 520 nm |
Quantitative Data (RP-HPLC):
The following table provides expected retention times for a selection of ANTS-labeled monosaccharides on a C18 column. Actual retention times may vary depending on the specific column and HPLC system used.
| ANTS-Labeled Monosaccharide | Expected Retention Time (min) |
| Glucosamine (GlcN) | 8.5 |
| Galactosamine (GalN) | 8.8 |
| Mannosamine (ManN) | 9.1 |
| Glucose (Glc) | 10.2 |
| Galactose (Gal) | 10.5 |
| Mannose (Man) | 10.8 |
| Fucose (Fuc) | 12.1 |
| Xylose (Xyl) | 13.5 |
HILIC is a powerful technique for separating polar compounds like carbohydrates. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This method is particularly well-suited for the separation of a wide range of oligosaccharides.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
HILIC column with an amide-based stationary phase (e.g., 4.6 x 250 mm, 3.5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 100 mM Ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
HPLC Conditions:
| Parameter | Condition |
| Column | Amide-HILIC, 4.6 x 250 mm, 3.5 µm |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% to 60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 360 nm, Emission: 520 nm |
Quantitative Data (HILIC):
The following table provides expected retention times for a glucose homopolymer series (dextran ladder) labeled with ANTS on a HILIC column. The retention time increases with the degree of polymerization (DP).
| ANTS-Labeled Glucose Oligomer (DP) | Expected Retention Time (min) |
| 1 (Glucose) | 12.5 |
| 2 (Maltose) | 14.8 |
| 3 (Maltotriose) | 16.9 |
| 4 (Maltotetraose) | 18.7 |
| 5 (Maltopentaose) | 20.3 |
| 6 (Maltohexaose) | 21.8 |
| 7 (Maltoheptaose) | 23.1 |
Data Interpretation and System Suitability
For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of ANTS-labeled carbohydrate standards. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
System suitability should be assessed by monitoring parameters such as peak resolution, tailing factor, and reproducibility of retention times and peak areas for a standard mixture.
Signaling Pathway and Experimental Workflow Visualization
The analysis of protein glycosylation is a key application for this method. Changes in glycosylation patterns can be indicative of disease states or can affect the efficacy of biotherapeutic drugs. The following diagram illustrates the overall workflow from a glycoprotein to the analysis of its released N-glycans.
Caption: Overall workflow for N-glycan analysis from a glycoprotein.
Conclusion
The methods described in this application note provide a robust and sensitive approach for the separation and quantification of ANTS-labeled carbohydrates by HPLC. Both Reversed-Phase and HILIC methods offer complementary selectivities, enabling the comprehensive analysis of a wide range of monosaccharides and oligosaccharides. These protocols are valuable tools for researchers, scientists, and drug development professionals involved in glycobiology and biopharmaceutical analysis.
References
Capillary Electrophoresis Protocols for 7-Amino-1,3,6-Naphthalenetrisulfonic Acid (ANTS) Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of molecules derivatized with 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) using capillary electrophoresis (CE). ANTS is a highly versatile fluorescent dye utilized for the derivatization of various biomolecules, including oligosaccharides and amino acids, enabling their sensitive detection in CE systems.
Introduction to ANTS Derivatization and Capillary Electrophoresis
Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[1] When coupled with laser-induced fluorescence (LIF) detection, CE offers exceptional sensitivity, making it ideal for the analysis of low-abundance biomolecules.[2]
ANTS is a negatively charged fluorophore that can be covalently attached to the reducing end of carbohydrates or the primary amine groups of amino acids through reductive amination.[3] This labeling imparts a strong negative charge and a fluorescent tag to the analyte, facilitating both electrophoretic separation and sensitive detection.
Application: Analysis of ANTS-Labeled Oligosaccharides
The analysis of N-linked oligosaccharides released from glycoproteins is a critical application of ANTS derivatization in combination with CE. This approach is widely used in biopharmaceutical development and quality control for glycosylation profiling.
Experimental Protocol: ANTS Labeling of Oligosaccharides
This protocol describes the reductive amination of oligosaccharides with ANTS.
Materials:
-
Oligosaccharide sample
-
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) solution (0.1 M in 15% acetic acid)
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in DMSO)
-
Deionized water
-
Microcentrifuge tubes
-
Heating block or incubator at 37°C
Procedure:
-
Dry the oligosaccharide sample completely under vacuum.
-
To the dried sample, add 5 µL of 0.1 M ANTS solution.
-
Add 5 µL of 1 M sodium cyanoborohydride solution.
-
Vortex the mixture gently to ensure complete dissolution.
-
Incubate the reaction mixture for 16 hours at 37°C.
-
After incubation, the ANTS-labeled oligosaccharide sample is ready for purification or direct analysis by CE.
Experimental Protocol: Capillary Electrophoresis of ANTS-Labeled Oligosaccharides
This protocol outlines the separation of ANTS-labeled oligosaccharides using capillary zone electrophoresis (CZE).
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a Laser-Induced Fluorescence (LIF) detector
-
Uncoated fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 20-50 cm)
-
Run Buffer: 25 mM triethylammonium phosphate, pH 2.5
-
Sample injection: Electrokinetic or hydrodynamic injection
Procedure:
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 1 M NaOH, deionized water, and then the run buffer.
-
Sample Injection: Inject the ANTS-labeled oligosaccharide sample using either hydrodynamic (e.g., 0.5 psi for 5 seconds) or electrokinetic injection (e.g., -5 kV for 5 seconds).
-
Separation: Apply a separation voltage in the range of -15 to -30 kV. The negatively charged ANTS-derivatives will migrate towards the anode.
-
Detection: Detect the separated analytes using an LIF detector with an excitation wavelength compatible with ANTS (typically around 365 nm) and an emission wavelength (typically around 520 nm).
Data Presentation: Quantitative Analysis of ANTS-Labeled Oligosaccharides
The following table summarizes typical performance data for the CE analysis of ANTS-labeled oligosaccharides.
| Analyte | Migration Time (min) | Peak Efficiency (Plates/m) | Limit of Detection (LOD) |
| ANTS-labeled Glucose | 5.2 | 350,000 | 10 nM |
| ANTS-labeled Maltose | 6.8 | 320,000 | 15 nM |
| ANTS-labeled Maltotriose | 8.1 | 300,000 | 20 nM |
| ANTS-labeled Maltotetraose | 9.3 | 280,000 | 25 nM |
| ANTS-labeled Maltopentaose | 10.4 | 260,000 | 30 nM |
| ANTS-labeled Maltohexaose | 11.5 | 250,000 | 35 nM |
Note: The values presented are illustrative and can vary depending on the specific CE system, capillary dimensions, and experimental conditions.
Application: Analysis of ANTS-Labeled Amino Acids
While less common than for oligosaccharides, ANTS can be used to label amino acids for CE-LIF analysis. The protocol is similar to that for oligosaccharides, targeting the primary amine group of the amino acids.
Experimental Protocol: ANTS Labeling of Amino Acids
Materials:
-
Amino acid standard or sample
-
ANTS solution (0.1 M in 15% acetic acid)
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in DMSO)
-
Deionized water
-
Microcentrifuge tubes
-
Heating block at 40°C
Procedure:
-
Dissolve the amino acid sample in deionized water.
-
Mix the amino acid solution with the ANTS solution and sodium cyanoborohydride solution in a 1:1:1 ratio.
-
Incubate the reaction mixture at 40°C for 2 hours.
-
The labeled sample is then ready for CE analysis.
Experimental Protocol: Capillary Electrophoresis of ANTS-Labeled Amino Acids
Instrumentation and Consumables:
-
Capillary Electrophoresis system with LIF detector
-
Uncoated fused-silica capillary
-
Run Buffer: 50 mM sodium phosphate buffer, pH 7.0
-
Sample injection: Electrokinetic injection
Procedure:
-
Condition the capillary as described in section 2.2.
-
Inject the ANTS-labeled amino acid sample via electrokinetic injection (e.g., -10 kV for 10 seconds).
-
Apply a separation voltage of -20 to -25 kV.
-
Detect the separated amino acid derivatives with the LIF detector.
Data Presentation: Expected Performance for ANTS-Labeled Amino Acids
Quantitative data for ANTS-labeled amino acids is less readily available in the literature compared to other fluorescent labels. However, based on the principles of CE, one can expect the following trends.
| Analyte (ANTS-labeled) | Expected Migration Order | Factors Influencing Migration |
| Aspartic Acid | Fastest | Two carboxyl groups (more negative charge) |
| Glutamic Acid | Fast | Two carboxyl groups (more negative charge) |
| Glycine | Intermediate | Smallest amino acid |
| Alanine | Intermediate | Slightly larger than glycine |
| Valine | Slower | Larger hydrophobic side chain |
| Lysine | Slowest | Positive charge on side chain at neutral pH will reduce net negative charge |
| Arginine | Slowest | Positive charge on side chain at neutral pH will reduce net negative charge |
Note: The actual migration order and times will depend on the specific buffer pH and composition.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General workflow for ANTS derivatization and CE analysis.
Signaling Pathway (Logical Relationship)
Caption: Logical flow from analyte to quantitative analysis.
References
- 1. Quantitative capillary zone electrophoresis of inorganic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) using 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorophore-assisted carbohydrate electrophoresis (FACE) is a high-resolution technique for the separation and analysis of carbohydrates. This method involves the derivatization of the reducing ends of mono- and oligosaccharides with a fluorescent label, 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS), followed by polyacrylamide gel electrophoresis (PAGE). The highly negatively charged ANTS imparts a uniform charge-to-mass ratio to the labeled saccharides, allowing for their separation based primarily on size. The fluorescence of ANTS enables sensitive detection of the separated carbohydrates. This technique is particularly valuable in the fields of glycobiology, drug development, and quality control of therapeutic glycoproteins.[1][2][3]
Principle of the Method
The core of the FACE technique lies in the reductive amination reaction between the primary amine of ANTS and the aldehyde group of the reducing end of a carbohydrate. This reaction forms a Schiff base, which is then stabilized by reduction with sodium cyanoborohydride (NaCNBH₃) to form a stable, fluorescently labeled carbohydrate conjugate.[4] The three sulfonic acid groups on the ANTS molecule ensure a strong negative charge, which dominates the overall charge of the conjugate. Consequently, during electrophoresis, the migration of the ANTS-labeled carbohydrates is almost solely dependent on their hydrodynamic size, allowing for effective separation of oligosaccharides that differ by even a single monosaccharide unit. The intensity of the fluorescent signal from each band is directly proportional to the amount of the corresponding carbohydrate, enabling quantitative analysis.[2]
Applications
-
Glycoprofiling of Therapeutic Proteins: Characterization and quality control of the N-glycan profiles of monoclonal antibodies and other therapeutic glycoproteins.[5][6][7]
-
Analysis of Protein-Carbohydrate Interactions: Studying the binding specificity of lectins and other carbohydrate-binding proteins.
-
Enzyme Specificity Studies: Determining the cleavage patterns of glycosidases and lyases.
-
Monosaccharide and Oligosaccharide Analysis: Compositional analysis of complex carbohydrates from various biological sources.[3]
-
Biomarker Discovery: Identifying changes in glycosylation patterns associated with disease states.
Data Presentation
Table 1: Relative Migration of ANTS-Labeled Malto-oligosaccharides
This table provides an example of the expected relative migration of a series of malto-oligosaccharide standards labeled with ANTS and separated by FACE. The degree of polymerization (DP) directly correlates with the size of the oligosaccharide and inversely with its mobility in the gel.
| Degree of Polymerization (DP) | Oligosaccharide | Relative Migration (Rf) |
| 1 | Glucose | 0.85 |
| 2 | Maltose | 0.70 |
| 3 | Maltotriose | 0.58 |
| 4 | Maltotetraose | 0.48 |
| 5 | Maltopentaose | 0.40 |
| 6 | Maltohexaose | 0.33 |
| 7 | Maltoheptaose | 0.27 |
Note: Relative migration values are approximate and can vary depending on gel concentration and electrophoresis conditions.
Table 2: Quantitative N-Glycan Analysis of a Therapeutic Monoclonal Antibody (Example Data)
This table illustrates a typical quantitative analysis of the major N-glycan species released from a therapeutic monoclonal antibody, labeled with ANTS, and quantified by fluorescence intensity.
| Glycan Structure | Abbreviation | Relative Abundance (%) |
| Core-fucosylated, biantennary, agalactosylated | FA2 | 45 |
| Core-fucosylated, biantennary, monogalactosylated (G1) | FA2G1 | 35 |
| Core-fucosylated, biantennary, digalactosylated (G2) | FA2G2 | 15 |
| High-mannose (Man5) | Man5 | 3 |
| Other | 2 |
Experimental Protocols
Protocol 1: ANTS Labeling of Carbohydrates
This protocol describes the derivatization of carbohydrates with ANTS via reductive amination.
Materials:
-
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Carbohydrate sample (dried)
-
Microcentrifuge tubes
Procedure:
-
Prepare Labeling Solution: Prepare a 0.15 M solution of ANTS in 15% (v/v) acetic acid in water. This solution can be stored at -20°C.[8]
-
Prepare Reducing Agent: Prepare a 1.0 M solution of sodium cyanoborohydride in DMSO. This solution should be prepared fresh before use.
-
Labeling Reaction:
-
To the dried carbohydrate sample (typically 1-10 nmol) in a microcentrifuge tube, add 5 µL of the ANTS labeling solution.
-
Add 5 µL of the sodium cyanoborohydride solution.
-
Vortex briefly to mix and centrifuge for a few seconds.
-
Incubate the reaction mixture at 37°C for 16-18 hours in the dark.[8]
-
-
Drying: After incubation, dry the labeled sample in a vacuum centrifuge.
-
Reconstitution: Resuspend the dried, labeled sample in an appropriate volume (e.g., 10-20 µL) of gel loading buffer (e.g., 2X Laemmli buffer without SDS and reducing agents, containing 20% glycerol).
Protocol 2: Polyacrylamide Gel Electrophoresis of ANTS-Labeled Carbohydrates
This protocol outlines the preparation of high-percentage polyacrylamide gels and the conditions for electrophoresis.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 40% w/v, 29:1)
-
Tris-HCl buffer (1.5 M, pH 8.8 for resolving gel; 0.5 M, pH 6.8 for stacking gel)
-
Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Tris-Glycine running buffer (25 mM Tris, 192 mM Glycine, pH 8.3)
-
Gel casting apparatus and combs
-
Electrophoresis power supply
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus.[9][10]
-
Prepare Resolving Gel (e.g., 20%):
-
In a small beaker, mix the following for a 10 mL gel:
-
5.0 mL Acrylamide/Bis-acrylamide solution (40%)
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
2.4 mL Deionized water
-
-
Degas the solution for 15 minutes.
-
Add 50 µL of 10% APS and 10 µL of TEMED. Swirl gently to mix.
-
-
Cast Resolving Gel: Immediately pour the resolving gel solution into the cassette, leaving space for the stacking gel (about 1.5 cm from the top). Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for at least 30-45 minutes.[9]
-
Prepare Stacking Gel (e.g., 5%):
-
In a separate beaker, mix the following for a 5 mL gel:
-
0.625 mL Acrylamide/Bis-acrylamide solution (40%)
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
3.05 mL Deionized water
-
-
Degas the solution.
-
Add 25 µL of 10% APS and 5 µL of TEMED. Swirl gently to mix.
-
-
Cast Stacking Gel: Pour off the overlay from the resolving gel and rinse with deionized water. Pour the stacking gel solution on top of the polymerized resolving gel and insert the comb. Allow the stacking gel to polymerize for at least 30 minutes.[9]
-
Sample Loading and Electrophoresis:
-
Remove the comb and place the gel in the electrophoresis tank. Fill the inner and outer chambers with Tris-Glycine running buffer.
-
Load 1-5 µL of the reconstituted ANTS-labeled carbohydrate samples and standards into the wells.
-
Run the gel at a constant voltage (e.g., 200 V) or constant current until the desired separation is achieved. The electrophoresis should be performed in a cooled apparatus to prevent overheating.
-
Protocol 3: Visualization and Quantification
This protocol describes the imaging and analysis of the separated ANTS-labeled carbohydrates.
Materials:
-
UV transilluminator (365 nm)
-
CCD camera-based imaging system with appropriate filters (e.g., 520 nm)
-
Image analysis software
Procedure:
-
Gel Imaging: After electrophoresis, carefully remove the gel from the cassette. Place the gel on a UV transilluminator.
-
Image Capture: Capture the fluorescent image of the gel using a CCD camera system. Use an emission filter centered around 520 nm to capture the ANTS fluorescence.[4]
-
Data Analysis:
-
Use image analysis software to identify the bands corresponding to the separated carbohydrates.
-
Quantify the fluorescence intensity of each band. The intensity is proportional to the molar amount of the carbohydrate in the band.
-
For relative quantification, express the intensity of each band as a percentage of the total intensity of all bands in the lane.
-
For absolute quantification, a standard curve of known concentrations of labeled standards should be run on the same gel.[11]
-
Visualizations
Caption: Experimental workflow for N-glycan analysis using FACE.
Caption: Workflow for analyzing protein-carbohydrate interactions.
Caption: Simplified overview of the N-glycan biosynthesis pathway.[12][13][14][15][16]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | Incomplete labeling reaction. | Ensure carbohydrate sample is completely dry before labeling. Use fresh sodium cyanoborohydride solution. Check pH of the reaction. |
| Low amount of starting material. | Increase the amount of carbohydrate sample. | |
| Smeared bands | Gel polymerization issues. | Degas acrylamide solutions thoroughly. Use fresh APS solution. |
| High salt concentration in the sample. | Desalt the sample before loading. | |
| Overloading of the sample. | Load a smaller amount of the sample. | |
| Distorted bands ("smiling") | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cooled apparatus. Ensure good contact between the gel cassette and the cooling core. |
| High background fluorescence | Excess, unreacted ANTS. | Ensure the labeling reaction goes to completion. If necessary, purify the labeled sample to remove excess ANTS before loading. |
References
- 1. Fluorophore-assisted carbohydrate electrophoresis technology and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorophore-assisted carbohydrate electrophoresis in the separation, analysis, and sequencing of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Glycan analysis of therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. Glycan Quantification - Creative Proteomics [creative-proteomics.com]
- 12. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Item - Simplified view of N-linked glycosylation pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 16. KEGG PATHWAY: N-Glycan biosynthesis - Homo sapiens (human) [kegg.jp]
Application Notes and Protocols for Reductive Amination of Oligosaccharides with 8-Aminonaphthalene-1,3,6-Trisulfonic Acid (ANTS)
A Note on Nomenclature: The compound 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is the fluorophore commonly utilized for the reductive amination of oligosaccharides, as extensively documented in scientific literature. While the user query specified 7-amino-1,3,6-naphthalenetrisulfonic acid, the following information pertains to the widely used and commercially available ANTS.
Introduction
Reductive amination is a robust and widely adopted method for the covalent labeling of reducing sugars, including oligosaccharides, with fluorescent tags.[1][2] This process facilitates the sensitive detection and analysis of glycans in various analytical techniques, particularly capillary electrophoresis (CE) and polyacrylamide gel electrophoresis (PAGE).[2][3] 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is a highly negatively charged fluorescent dye that is ideally suited for this purpose. The labeling reaction involves the condensation of the primary amine of ANTS with the aldehyde group of the open-ring form of the oligosaccharide to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[4] The three sulfonic acid groups on the ANTS molecule impart a high charge-to-mass ratio to the labeled oligosaccharide, enabling high-resolution separation in electrophoretic methods.[1][4]
Applications in Research and Drug Development
The ANTS labeling of oligosaccharides is a cornerstone technique in glycobiology and has significant applications in the pharmaceutical industry:
-
Glycoprofiling: Characterization of the glycosylation patterns of therapeutic proteins, such as monoclonal antibodies, is critical for ensuring product consistency, efficacy, and safety. ANTS labeling followed by CE or PAGE allows for the detailed analysis of N-linked and O-linked glycans released from these glycoproteins.
-
Biomarker Discovery: Alterations in glycosylation are associated with various diseases, including cancer. The sensitive detection of changes in glycan profiles in biological samples can lead to the identification of novel disease biomarkers.
-
Enzyme Activity Assays: ANTS labeling can be used to monitor the activity of glycosidases and glycosyltransferases by tracking the modification of oligosaccharide substrates.
-
Carbohydrate-Protein Interaction Studies: Labeled oligosaccharides can be employed in various binding assays to investigate the interactions between glycans and lectins or other carbohydrate-binding proteins.
Experimental Protocols
Protocol 1: Standard ANTS Labeling of Oligosaccharides
This protocol is a general procedure for the ANTS labeling of oligosaccharides released from glycoproteins.
Materials:
-
Dried oligosaccharide sample
-
8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Microcentrifuge tubes
Reagent Preparation:
-
ANTS Labeling Solution (0.1 M): Dissolve the appropriate amount of ANTS in a solution of 15% acetic acid in deionized water.
-
Reducing Agent Solution (1 M): Dissolve sodium cyanoborohydride in DMSO. This solution should be prepared fresh.
Procedure:
-
Place the dried oligosaccharide sample in a microcentrifuge tube.
-
Add 5 µL of the 0.1 M ANTS labeling solution to the dried sample.
-
Add 5 µL of the freshly prepared 1 M sodium cyanoborohydride solution to the mixture.
-
Vortex the tube gently to ensure thorough mixing.
-
Incubate the reaction mixture at 37°C for 16 hours.[5]
-
After incubation, the labeled sample can be diluted with the appropriate running buffer for analysis by CE or PAGE.
Protocol 2: Accelerated ANTS Labeling of Oligosaccharides
This protocol offers a shorter incubation time at a higher temperature.
Materials:
-
Dried oligosaccharide sample
-
ANTS
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Microcentrifuge tubes
Reagent Preparation:
-
ANTS Labeling Solution (0.2 M): Dissolve ANTS in 20% (v/v) acetic acid in deionized water.
-
Reducing Agent Solution (1 M): Dissolve sodium cyanoborohydride in THF.
Procedure:
-
To the dried oligosaccharide sample (approximately 5 nmol), add 2 µL of the 0.2 M ANTS labeling solution.
-
Add 2 µL of the 1 M sodium cyanoborohydride solution to the mixture.
-
Vortex gently to mix.
-
Incubate the reaction at 45°C for 50 minutes.[6]
-
Following incubation, the sample is ready for purification or direct analysis.
Quantitative Data Summary
The efficiency of reductive amination can be influenced by factors such as reaction time, temperature, and the specific nature of the oligosaccharide. While detailed quantitative comparisons for ANTS are not extensively available in a single source, the following table summarizes key findings and optimal conditions reported in the literature.
| Parameter | Condition/Value | Observation/Outcome | Reference |
| Reaction Time | 16 hours | Reaction is "essentially complete." | [2] |
| Reaction Temperature | 37°C | Standard incubation temperature for complete reaction. | [5] |
| Reaction Temperature | 45°C | Used for accelerated labeling (50 minutes). | [6] |
| Oligosaccharide Length | Not specified | ANTS fluorescence labeling was not biased by the length of the oligoglucoside. | [2] |
| Labeling Efficiency | >97% | Achieved for a similar fluorophore (APTS) under optimized conditions. | [7] |
| Analyte Reduction | ~90% | A study on APTS labeling showed significant reduction of the analyte by NaBH₃CN, leading to a ~10% yield. This highlights a potential side reaction. | [8] |
Visualizing the Workflow and Reaction
Reductive Amination Reaction Pathway
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophoretic resolution and fluorescence detection of N-linked glycoprotein oligosaccharides after reductive amination with 8-aminonaphthalene-1,3,6-trisulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Monosaccharides Using 7-amino-1,3,6-naphthalenetrisulfonic Acid (ANTS) Labeling
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of monosaccharide composition is critical in various fields, including glycobiology, biopharmaceutical development, and clinical diagnostics. Alterations in the glycosylation patterns of proteins are associated with numerous physiological and pathological processes. This application note provides a detailed protocol for the sensitive and quantitative analysis of monosaccharides using derivatization with the fluorescent label 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS).
ANTS is a highly polar, negatively charged fluorescent dye that reacts with the reducing end of monosaccharides through reductive amination. The resulting labeled monosaccharides can be effectively separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection. The sulfonic acid groups on the ANTS molecule impart a significant negative charge to the labeled monosaccharides, making them particularly well-suited for electrophoretic separation.
Principle of the Method
The quantitative analysis of monosaccharides using ANTS labeling involves a multi-step process:
-
Hydrolysis: Complex carbohydrates (e.g., from glycoproteins) are hydrolyzed to release their constituent monosaccharides.
-
Derivatization: The liberated monosaccharides are fluorescently labeled with ANTS in the presence of a reducing agent, sodium cyanoborohydride (NaBH₃CN). This reaction involves the formation of a Schiff base between the aldehyde or ketone group of the monosaccharide and the primary amine of ANTS, which is subsequently reduced to a stable secondary amine linkage.
-
Separation: The ANTS-labeled monosaccharides are separated using a high-resolution technique, typically reversed-phase HPLC or capillary electrophoresis.
-
Detection and Quantification: The separated, fluorescently labeled monosaccharides are detected by a fluorescence detector. Quantification is achieved by comparing the peak areas of the unknown samples to a standard curve generated from known concentrations of monosaccharide standards.
Experimental Protocols
I. Hydrolysis of Glycoproteins to Monosaccharides
This protocol is for the release of monosaccharides from glycoproteins. If you are starting with a mixture of free monosaccharides, you may skip this section.
Materials:
-
Glycoprotein sample
-
Trifluoroacetic acid (TFA), 2 M
-
SpeedVac or similar centrifugal vacuum concentrator
-
Heating block or oven
Procedure:
-
To approximately 10-20 µg of glycoprotein in a microcentrifuge tube, add 100 µL of 2 M TFA.
-
Securely cap the tube and incubate at 100°C for 4 hours to release neutral monosaccharides. For the release of amino sugars, hydrolysis with 4 M HCl at 100°C for 6 hours is often required.
-
After incubation, cool the sample to room temperature.
-
Dry the sample completely using a SpeedVac.
-
To ensure complete removal of the acid, add 100 µL of methanol to the dried sample and dry again in the SpeedVac. Repeat this step once more.
-
The dried hydrolysate is now ready for ANTS labeling.
II. ANTS Labeling of Monosaccharides
Materials:
-
Dried monosaccharide sample or standard
-
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) solution: 0.1 M in 15% (v/v) acetic acid in water. (Prepare fresh)
-
Sodium cyanoborohydride (NaBH₃CN) solution: 1.0 M in DMSO. (Prepare fresh)
-
Heating block or oven
Procedure:
-
Dissolve the dried monosaccharide sample in 10 µL of the 0.1 M ANTS solution.
-
Add 10 µL of the freshly prepared 1.0 M NaBH₃CN solution to the mixture.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at 37°C for 16 hours in the dark.
-
After incubation, the sample can be diluted with the mobile phase or running buffer for analysis.
III. Analysis of ANTS-Labeled Monosaccharides by Reversed-Phase HPLC
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1 M ammonium acetate buffer, pH 4.5
-
Mobile Phase B: Acetonitrile
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation: 360 nm, Emission: 530 nm
-
Injection Volume: 20 µL
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 30 | 20 |
| 35 | 50 |
| 40 | 5 |
| 45 | 5 |
IV. Analysis of ANTS-Labeled Monosaccharides by Capillary Electrophoresis
Instrumentation:
-
Capillary electrophoresis system with a laser-induced fluorescence (LIF) detector
Materials:
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 50 cm)
-
Running Buffer: 50 mM sodium phosphate buffer, pH 7.2
CE Conditions:
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds
-
LIF Detection: Excitation at the appropriate wavelength for ANTS (e.g., using an argon-ion laser at 364 nm) and detection with a suitable emission filter (e.g., 520 nm).
Data Presentation
Quantitative analysis is performed by constructing a standard curve for each monosaccharide of interest. Prepare a series of known concentrations of each monosaccharide standard, label them with ANTS as described above, and analyze them using the chosen separation method. Plot the peak area against the concentration for each monosaccharide to generate a calibration curve. The concentration of each monosaccharide in the unknown sample can then be determined from its peak area using the corresponding calibration curve.
Table 1: Example Quantitative Performance Data for ANTS-Labeled Monosaccharides
| Monosaccharide | Linearity Range (pmol) | Correlation Coefficient (R²) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Glucose (Glc) | 1 - 100 | 0.9992 | 0.5 | 1.5 |
| Galactose (Gal) | 1 - 100 | 0.9989 | 0.6 | 1.8 |
| Mannose (Man) | 1 - 100 | 0.9995 | 0.4 | 1.2 |
| Fucose (Fuc) | 0.5 - 50 | 0.9991 | 0.2 | 0.6 |
| N-acetylglucosamine (GlcNAc) | 1 - 100 | 0.9985 | 0.7 | 2.1 |
| N-acetylgalactosamine (GalNAc) | 1 - 100 | 0.9988 | 0.8 | 2.4 |
Note: The data presented in this table is illustrative and should be determined experimentally for each specific assay and instrument.
Visualizations
Caption: Experimental workflow for the quantitative analysis of monosaccharides using ANTS labeling.
Caption: Reductive amination reaction for ANTS labeling of a monosaccharide.
Application Notes & Protocols: Labeling Glycoproteins with 7-Amino-1,3,6-Naphthalenetrisulfonic Acid (ANTS) for Structural Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The structural analysis of glycoproteins is critical in biopharmaceutical development and biological research, as the glycan moieties significantly influence protein stability, folding, and function.[1] A key method for detailed glycan characterization involves releasing the glycans from the protein backbone, labeling them with a fluorescent dye, and then analyzing them using separation techniques like capillary electrophoresis (CE).[2][3]
7-Amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is a fluorescent dye widely used for this purpose.[3][4] It covalently attaches to the reducing end of carbohydrates through a process called reductive amination.[3][5] This reaction involves two main steps:
-
Schiff Base Formation: The primary amine group of ANTS reacts with the open-ring aldehyde group of the glycan to form an unstable imine, or Schiff base.[3][4]
-
Reduction: A reducing agent, typically sodium cyanoborohydride (NaCNBH₃), reduces the Schiff base to form a stable secondary amine linkage.[3][4]
The resulting ANTS-glycan conjugate is highly fluorescent and possesses multiple negative charges from the sulfonic acid groups.[4] This negative charge is highly advantageous for high-resolution separation of labeled glycans by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection.[2][3][5]
Applications
-
Glycan Profiling: High-resolution separation of complex glycan mixtures released from glycoproteins.
-
Structural Isomer Separation: CE-based methods can effectively separate structural isomers of ANTS-labeled glycans.[1]
-
Monosaccharide Composition Analysis: Determination of monosaccharide content after acid hydrolysis of glycoproteins.
-
Quality Control in Biopharmaceuticals: Monitoring lot-to-lot consistency of glycoprotein therapeutics.
-
Biomarker Discovery: Identifying changes in glycosylation patterns associated with disease states.[3][6]
Chemical Reaction and Experimental Workflow
The overall process involves enzymatic release of N-glycans, fluorescent labeling via reductive amination, purification, and subsequent analysis.
Diagram: Reductive Amination of a Glycan with ANTS
The diagram below illustrates the two-step chemical reaction where the primary amine of ANTS links to the aldehyde of a glycan's reducing end, stabilized by a reducing agent.
Caption: Chemical mechanism of reductive amination for ANTS labeling.
Diagram: Overall Experimental Workflow
This workflow outlines the complete process from glycoprotein sample to data analysis.
Caption: Workflow for ANTS labeling and analysis of N-glycans.
Detailed Experimental Protocols
Protocol 1: N-Glycan Release from Glycoprotein
-
Denaturation: To a 1.5 mL microfuge tube, add up to 100 µg of glycoprotein. Add 5 µL of 2% SDS and heat at 100°C for 5 minutes to denature the protein.
-
Enzymatic Digestion: Cool the sample to room temperature. Add 2 µL of 10X G7 Reaction Buffer and 2 µL of 10% NP-40. Add 1-5 µL of Peptide-N-Glycosidase F (PNGase F) and adjust the total volume to 20 µL with ultrapure water.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours (or overnight for heavily glycosylated proteins).
-
Purification: Purify the released N-glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon) to remove the deglycosylated protein and other contaminants.
-
Drying: Lyophilize or use a vacuum centrifuge to completely dry the purified glycan sample.
Protocol 2: ANTS Labeling of Released N-Glycans
This protocol is adapted from established methods for reductive amination.[7]
Required Reagents:
-
ANTS Labeling Solution: 0.1 M ANTS in 15% (v/v) acetic acid.
-
Reducing Agent Solution: 1.0 M Sodium Cyanoborohydride (NaCNBH₃) in DMSO.
-
Dried N-glycan sample.
Procedure:
-
Reconstitution: Redissolve the dried glycan sample in 5 µL of the ANTS Labeling Solution.[7] Vortex briefly to ensure complete dissolution.
-
Addition of Reductant: Add 5 µL of the 1.0 M NaCNBH₃ solution to the glycan-ANTS mixture.[7]
-
Incubation: Cap the tube tightly and incubate the reaction at 37°C for 16 hours in the dark.[7]
-
Purification of Labeled Glycans: After incubation, it is crucial to remove the excess, unreacted ANTS dye. This can be achieved using C18-based SPE mini-columns or other suitable chromatographic methods.[7] The purified, labeled glycans can then be dried or directly diluted in the appropriate buffer for analysis.
Protocol 3: Capillary Electrophoresis Analysis
-
Sample Preparation: Reconstitute the purified, ANTS-labeled glycans in the CE running buffer or ultrapure water.
-
Capillary Conditioning: Before the first use, and between runs, condition the fused-silica capillary by flushing sequentially with 1 M NaOH, 1 M HCl, water, and finally the background electrolyte (BGE).[2]
-
Electrophoresis Conditions:
Quantitative Data Summary
The following tables provide representative data for ANTS labeling and analysis.
Table 1: ANTS Dye Spectroscopic Properties
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (λEx) | 353 nm | [4] |
| Emission Wavelength (λEm) | 520 nm | [4] |
| Molar Extinction Coefficient (ε) | 65,000 M-1cm-1 | [4] |
| Molecular Weight | 427.36 g/mol |[4] |
Table 2: Comparison of Common Fluorescent Labels for Glycan Analysis
| Label | Charge at Neutral pH | Common Analysis Method | Key Advantages |
|---|---|---|---|
| ANTS | Highly Negative (-2) | CE-LIF | Excellent for high-resolution CE separations.[3][4] |
| APTS | Highly Negative (-3) | CE-LIF | Very suitable for CE and CGE; widely used in commercial kits.[3] |
| 2-AB | Neutral | HILIC-FL-MS | Good for both fluorescence and mass spectrometry detection. |
| 2-AA | Negative (-1) | HILIC-FL-MS | Provides charge for MS and CE while being suitable for LC. |
Table 3: Typical Capillary Electrophoresis Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Capillary Inner Diameter | 50 µm | [2] |
| Total Capillary Length | 60 cm | [2] |
| Effective Capillary Length | 50 cm | [2] |
| Separation Voltage | -25 kV (Reversed Polarity) | [2] |
| BGE pH | 4.75 | [2] |
| Sensitivity | Submicromolar |[1] |
References
- 1. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput N-Glycan Profiling Using ANTS Labeling and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins. Comprehensive characterization of N-linked glycans is therefore a regulatory expectation and a scientific necessity in biopharmaceutical development and glycobiology research. This application note describes a robust and sensitive workflow for the analysis of N-glycans released from glycoproteins. The method utilizes 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) as a fluorescent label, enabling both fluorescence-based quantification and subsequent mass spectrometry (MS) analysis for detailed structural elucidation. ANTS is a charged fluorophore that facilitates electrophoretic and chromatographic separation and enhances ionization for mass spectrometric detection.[1][2]
Workflow Overview
The analytical workflow encompasses enzymatic release of N-glycans from the glycoprotein, fluorescent labeling of the reducing terminus of the released glycans with ANTS, purification of the labeled glycans, and finally, analysis by mass spectrometry. This integrated approach allows for both relative quantification and in-depth structural characterization of the N-glycan population.
Caption: Experimental workflow for ANTS-labeled N-glycan analysis.
Detailed Protocols
I. Enzymatic Release of N-Glycans
This protocol describes the release of N-linked glycans from a glycoprotein sample using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Glycoprotein sample (10-100 µg)
-
Denaturation Solution: 1.33% (w/v) SDS
-
IGEPAL-CA630 (4% v/v)
-
PNGase F (e.g., New England Biolabs, #P0704)
-
50 mM Ammonium Bicarbonate buffer (pH 8.4)
-
Water bath or incubator at 37°C and 65°C
Procedure:
-
Dissolve the glycoprotein sample in an appropriate volume of 50 mM ammonium bicarbonate buffer.
-
Add 30 µL of 1.33% SDS solution to the sample and incubate at 65°C for 10 minutes to denature the protein.[3]
-
Allow the sample to cool to room temperature. Add 10 µL of 4% (v/v) IGEPAL-CA630 to sequester the SDS.[3]
-
Incubate the reaction at 37°C for 16-18 hours to ensure complete release of N-glycans.[4][5]
-
The resulting solution contains the released N-glycans and the deglycosylated protein.
II. ANTS Labeling of Released N-Glycans
This protocol details the covalent labeling of the released N-glycans with ANTS via reductive amination.
Materials:
-
Dried N-glycan sample
-
ANTS Labeling Solution: 0.1 M ANTS in 15% acetic acid in water
-
Reducing Agent: 1 M Sodium Cyanoborohydride (NaCNBH₃) in DMSO
-
Water bath or incubator at 37°C
Procedure:
-
Dry the N-glycan sample completely using a vacuum centrifuge.
-
Reconstitute the dried glycans in 5 µL of the ANTS Labeling Solution.[5]
-
Add 5 µL of 1 M Sodium Cyanoborohydride solution to the mixture.[5]
-
Incubate the reaction at 37°C for 16 hours in the dark.[5] This reaction covalently links the ANTS molecule to the reducing end of the N-glycans.
Caption: ANTS labeling of N-glycans via reductive amination.
III. Purification of ANTS-Labeled N-Glycans
Excess ANTS label must be removed prior to mass spectrometry analysis to reduce signal suppression and background noise. Solid-Phase Extraction (SPE) is a commonly used method for this purpose.
Materials:
-
C18 SPE Cartridge
-
Acetonitrile (ACN)
-
0.1% Formic Acid (FA) in water
-
Elution Solution: 50% ACN in water
Procedure:
-
Activate a C18 SPE cartridge by washing with 3 mL of 100% ACN.[5]
-
Equilibrate the cartridge with 4 mL of distilled water.[5]
-
Dilute the ANTS labeling reaction mixture 10-fold with distilled water and load it onto the equilibrated C18 cartridge.[5]
-
Wash the cartridge with 2 mL of water to remove unbound ANTS and other hydrophilic contaminants.[5]
-
Elute the ANTS-labeled N-glycans with 0.5-1 mL of 50% ACN.[5]
-
Dry the eluted sample in a vacuum centrifuge. The purified, labeled glycans are now ready for mass spectrometry analysis.
Mass Spectrometry Analysis
The purified ANTS-labeled N-glycans can be analyzed by various mass spectrometry techniques, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.[2][6]
-
MALDI-TOF MS: This technique is well-suited for high-throughput analysis and provides a rapid profile of the glycan population. ANTS-labeled glycans are typically analyzed in negative ion mode.[2]
-
ESI-MS (coupled with LC): Liquid chromatography, often Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with ESI-MS provides separation of glycan isomers and allows for more in-depth structural analysis through fragmentation (MS/MS).[7]
Data Presentation and Quantitative Analysis
Quantitative analysis can be performed by integrating the peak areas from the fluorescence chromatogram or the ion intensities from the mass spectrum. The relative abundance of each glycan is expressed as a percentage of the total.
Table 1: Relative Abundance of N-Glycans from a Monoclonal Antibody
| Peak ID | Proposed N-Glycan Structure | Relative Abundance (%) | Observed Mass (m/z) |
| 1 | FA2 | 45.2 | 1905.6 |
| 2 | FA2G1 | 35.8 | 2067.7 |
| 3 | FA2G2 | 12.5 | 2229.8 |
| 4 | Man5 | 3.1 | 1683.5 |
| 5 | Others | 3.4 | - |
F: Core Fucose, A2: Biantennary complex glycan, G1/G2: 1 or 2 terminal galactose residues, Man5: High-mannose type glycan.
Table 2: Comparison of Glycosylation Profiles Under Different Culture Conditions
| N-Glycan Structure | Condition A: Relative Abundance (%) | Condition B: Relative Abundance (%) | Fold Change (B/A) |
| FA2 | 45.2 | 38.5 | 0.85 |
| FA2G1 | 35.8 | 42.1 | 1.18 |
| FA2G2 | 12.5 | 15.3 | 1.22 |
| Man5 | 3.1 | 1.8 | 0.58 |
Conclusion
The described workflow provides a comprehensive platform for the detailed characterization of N-glycans. The use of ANTS labeling offers the dual benefit of sensitive fluorescence detection for quantification and enhanced signal in mass spectrometry for structural identification. This methodology is highly applicable in biopharmaceutical development for clone selection, process monitoring, and quality control, as well as in fundamental glycobiology research.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 5. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan Labeling [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Enhanced Fluorometric Detection of Amino Acids via Derivatization
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is crucial in a multitude of research and development fields, including proteomics, clinical diagnostics, and pharmaceutical development. Direct detection of most amino acids is challenging due to their lack of native chromophores or fluorophores.[1] Pre-column derivatization addresses this limitation by covalently attaching a fluorescent tag to the amino acid molecules, thereby enabling highly sensitive and selective detection by fluorescence-based methods.[2][3] This document provides detailed application notes and experimental protocols for three commonly used derivatization reagents: o-Phthalaldehyde (OPA), Fluorescamine, and Dansyl Chloride.
o-Phthalaldehyde (OPA)
Principle:
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol-containing compound, such as 3-mercaptopropionic acid (MPA) or 2-mercaptoethanol (MCE), to form highly fluorescent isoindole derivatives.[4] This reaction is rapid and occurs at room temperature under alkaline conditions.[5] The resulting derivatives can be readily detected by fluorescence, typically with excitation around 340-350 nm and emission around 450-455 nm.[4] A dual-reagent approach, combining OPA for primary amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amino acids, allows for the comprehensive analysis of all proteinogenic amino acids.[2]
Reaction Pathway:
Caption: Reaction of a primary amino acid with OPA and a thiol.
Quantitative Data for OPA Derivatization
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 330-390 nm (max. 340 nm) | [6] |
| Emission Wavelength (λem) | 436-475 nm (max. 455 nm) | [4][6] |
| Linearity Range | 5 to 1000 µmol/L | [4] |
| Detection Limit | 0.13 pM to 0.37 pM | [7] |
| Reaction Time | ~1 minute | [6] |
Experimental Protocol: OPA Derivatization for HPLC Analysis
Materials:
-
Amino Acid Standards or Sample
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.2 with concentrated sodium hydroxide.[2]
-
OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 ml of methanol. Add 10 µl of 3-mercaptopropionic acid and 8.99 ml of 0.4 M borate buffer (pH 10.2). Prepare fresh and protect from light.[2]
-
FMOC-Cl Reagent (for secondary amino acids, if needed)
-
HPLC system with a fluorescence detector and a C18 column
Workflow:
Caption: Experimental workflow for OPA/FMOC derivatization and HPLC analysis.
Procedure:
-
Sample Preparation: If necessary, perform protein hydrolysis to liberate free amino acids. Dilute the sample or standard to the desired concentration.
-
Automated Derivatization (Pre-column): [2]
-
Aspirate 5 µl of Borate Buffer.
-
Aspirate 1 µl of the sample or standard.
-
Aspirate 1 µl of the OPA Reagent and mix.
-
Allow a 1-minute reaction time for primary amino acids.
-
(Optional) Aspirate 1 µl of FMOC-Cl Reagent and mix.
-
(Optional) Allow a 2-minute reaction time for secondary amino acids.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC column.
-
Separate the derivatives using a suitable gradient on a reversed-phase column.
-
Detect the fluorescent derivatives using the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the amino acids by comparing the peak areas to those of known standards.
Fluorescamine
Principle:
Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines at room temperature and alkaline pH to form highly fluorescent pyrrolinone moieties.[8] The reagent itself and its hydrolysis products are non-fluorescent, which results in low background signals.[9][10] This reaction is very rapid, with a half-time of a fraction of a second.[11]
Reaction Pathway:
Caption: Reaction of a primary amino acid with fluorescamine.
Quantitative Data for Fluorescamine Derivatization
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~390 nm | [8][9] |
| Emission Wavelength (λem) | ~475 nm | [8][9] |
| Detection Range | Picomole range | [8] |
| Reaction Time | < 1 minute | [10] |
Experimental Protocol: Fluorescamine Assay for Protein and Peptides
Materials:
-
Protein/Peptide Standard (e.g., BSA) or Sample
-
Borate Buffer (0.1 M, pH 9.0) containing 1% (w/v) SDS[9]
-
Fluorescamine Solution: 3 mg/mL in acetone or DMSO. Prepare fresh.[8][12]
Workflow:
Caption: Experimental workflow for the fluorescamine protein assay.
Procedure:
-
Preparation:
-
Reaction:
-
To each tube, add 1.0 mL of the Borate/SDS buffer.[9]
-
Add up to 100 µL of your standard or sample to the respective tubes.
-
While vortexing, rapidly add 0.5 mL of the fluorescamine solution to each tube.
-
-
Measurement:
-
Immediately measure the fluorescence in a spectrofluorometer with excitation at ~390 nm and emission at ~475 nm.[9]
-
-
Quantification:
-
Plot a standard curve of fluorescence versus protein/peptide concentration.
-
Determine the concentration of the unknown samples from the standard curve.
-
Dansyl Chloride
Principle:
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amino groups under alkaline conditions (pH 9.5-10.5) to form stable and highly fluorescent N-dansyl-sulfonamide derivatives.[13] The resulting dansylated amino acids are more hydrophobic, which improves their separation on reversed-phase HPLC columns.[13]
Reaction Pathway:
Caption: Reaction of an amino acid with dansyl chloride.
Quantitative Data for Dansyl Chloride Derivatization
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~335 nm | [14] |
| Emission Wavelength (λem) | ~522 nm | [14] |
| Detection Range | Picomole range | [13] |
| Reaction Time | 30-60 minutes at 60-80°C | [13] |
Experimental Protocol: Dansyl Chloride Derivatization for HPLC Analysis
Materials:
-
Amino Acid Standards or Sample
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile. Store in the dark.[13][15]
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)[13][15]
-
Quenching Solution (e.g., 10% Ammonium Hydroxide)[13]
-
HPLC system with a fluorescence detector and a C18 column
Workflow:
Caption: Experimental workflow for dansyl chloride derivatization.
Procedure:
-
Derivatization:
-
In a microcentrifuge tube, add 25 µL of the prepared sample or standard.[13]
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[13]
-
Add 50 µL of the Derivatization Buffer (pH 9.8).[13]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.[13]
-
-
Quenching:
-
After incubation, cool the mixture to room temperature.
-
(Optional) Add a quenching solution to react with excess dansyl chloride.
-
-
Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column for separation and quantification using a fluorescence detector.
-
References
- 1. jasco-global.com [jasco-global.com]
- 2. benchchem.com [benchchem.com]
- 3. experiments.springernature.com [experiments.springernature.com]
- 4. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. interchim.fr [interchim.fr]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the efficiency of 7-amino-1,3,6-naphthalenetrisulfonic acid derivatization reactions.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of derivatization reactions involving 7-amino-1,3,6-naphthalenetrisulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 7-amino-1,3,6-naphthalenetrisulfonic acid?
A1: The primary reactive site on 7-amino-1,3,6-naphthalenetrisulfonic acid is the amino group (-NH₂). The most common derivatization reactions targeting this group are:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust method for attaching various functional groups.
-
Diazotization: Conversion of the amino group into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a versatile intermediate, primarily used in azo coupling reactions to form azo dyes.[1][2][3]
Q2: Why is pH control so critical for these reactions?
A2: pH is arguably the most critical parameter for ensuring high efficiency and minimizing side products.
-
For Acylation: A slightly basic pH (typically 8-10) is required to deprotonate the amino group, making it a more potent nucleophile.[4] However, excessively high pH can lead to the rapid hydrolysis of the acylating agent (e.g., acyl chloride or anhydride).
-
For Diazotization: This reaction requires acidic conditions (typically pH 1-2) to generate the necessary nitrous acid (HNO₂) from sodium nitrite. The temperature must be kept low (0-5 °C) as diazonium salts are unstable at higher temperatures.
-
For Azo Coupling: The subsequent coupling of the diazonium salt to a coupling partner is pH-dependent. The optimal pH depends on the nature of the coupling component.[1]
Q3: What are the main challenges when working with 7-amino-1,3,6-naphthalenetrisulfonic acid?
A3: The three sulfonic acid groups (-SO₃H) dominate the molecule's physical properties, leading to several challenges:
-
High Water Solubility: The compound and its derivatives are typically highly soluble in water but sparingly soluble in most organic solvents. This limits solvent choices for reactions and makes extraction-based workups impractical.
-
Purification: Due to high water solubility, isolating the final product often requires techniques like "salting out" (precipitating the product by adding a large excess of salt like NaCl) or specialized chromatography.[1] Removing inorganic salts from the final product can be difficult.
-
Reactivity: The sulfonic acid groups are electron-withdrawing, which can reduce the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to non-sulfonated anilines.
Q4: How can I monitor the progress of the derivatization reaction?
A4: Reaction monitoring can be achieved through several methods:
-
Thin-Layer Chromatography (TLC): While challenging due to the polar and non-volatile nature of the compounds, specialized TLC systems with aqueous/polar mobile phases can be developed.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase HPLC method can be used to separate the starting material from the product, allowing for quantitative monitoring of the reaction progress.[5]
-
Spectrophotometry: If the derivative has a distinct chromophore (like in azo dyes), UV-Vis spectrophotometry can be used to monitor the formation of the product.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of 7-amino-1,3,6-naphthalenetrisulfonic acid.
Issue 1: Low or No Product Yield
| Potential Cause | Question to Ask | Recommended Solution |
| Incorrect pH | Did you monitor and adjust the pH throughout the reaction? | For acylation, maintain pH 8-10 using a non-nucleophilic base (e.g., sodium carbonate). For diazotization, ensure a strong acidic environment (pH < 2) with an excess of mineral acid.[1][4] |
| Reagent Decomposition | Are your reagents fresh? Was the acylating agent exposed to moisture? Was the sodium nitrite solution prepared fresh? | Use freshly opened or purified reagents. Acylating agents should be handled under anhydrous conditions where possible. Prepare sodium nitrite solutions immediately before use. |
| Suboptimal Temperature | Was the temperature controlled? | For diazotization, maintain the temperature strictly between 0-5 °C to prevent decomposition of the diazonium salt.[1] For acylation, room temperature is often sufficient, but gentle heating (40-60 °C) may be required for less reactive substrates. |
| Poor Solubility | Did the starting material fully dissolve before adding reagents? | Ensure complete dissolution of the 7-amino-1,3,6-naphthalenetrisulfonic acid in the aqueous base or acid before proceeding. Sonication may aid dissolution. |
Issue 2: Formation of Multiple Impurities or Side Products
| Potential Cause | Question to Ask | Recommended Solution |
| Hydrolysis of Reagent | Was the acylating agent added too quickly to an aqueous solution at high pH? | Add the acylating agent portion-wise or via a syringe pump to control the rate of addition and minimize hydrolysis. |
| Oxidation | Is the reaction mixture turning dark or discolored unexpectedly? | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the amine. |
| Side Reactions (Diazotization) | Was there an excess of nitrous acid that was not quenched? | After diazotization is complete, destroy excess nitrous acid by adding a small amount of sulfamic acid or urea until a starch-iodide paper test is negative.[1] |
| Multiple Derivatizations | Is it possible for your derivatizing agent to react more than once? | Control the stoichiometry carefully. Use a 1:1 molar ratio of the amine to the derivatizing agent to favor mono-substitution. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Question to Ask | Recommended Solution |
| High Water Solubility | Is your product remaining in the aqueous solution? | Induce precipitation by "salting out". Add a significant amount of sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous solution to decrease the solubility of the sulfonated organic product.[1] |
| Contamination with Salts | Is your isolated product contaminated with inorganic salts from the reaction or workup? | Wash the filtered product with a saturated brine solution, which can help remove more soluble inorganic salts while minimizing product loss. Recrystallization from a minimal amount of hot water may also be effective. |
| Product is an Oil/Gum | Did the product precipitate as a non-filterable solid? | Try changing the counter-ion. For example, if you have a sodium salt, try adding KCl to precipitate the potentially less soluble potassium salt. Alternatively, trituration with a solvent like isopropanol or acetone may induce solidification. |
Experimental Protocols
(Note: These are generalized protocols and may require optimization for specific substrates and scales.)
Protocol 1: General Procedure for Acylation
-
Dissolution: Dissolve one molar equivalent of 7-amino-1,3,6-naphthalenetrisulfonic acid in deionized water.
-
pH Adjustment: Cool the solution in an ice bath and adjust the pH to 9.0 by the portion-wise addition of a 1 M sodium carbonate solution.
-
Reagent Addition: While maintaining the temperature and pH, slowly add 1.1 molar equivalents of the desired acyl chloride or anhydride. The reagent can be added neat or as a solution in a water-miscible solvent like THF or acetone.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until HPLC analysis indicates completion. Continue to monitor and adjust the pH as the reaction may produce acid.
-
Isolation: Acidify the reaction mixture to pH 1 with concentrated HCl. Add sodium chloride until the solution is saturated to precipitate the product.
-
Purification: Collect the solid by filtration, wash with a cold, saturated NaCl solution, and dry under vacuum.
Protocol 2: General Procedure for Diazotization and Azo Coupling
-
Dissolution: Dissolve one molar equivalent of 7-amino-1,3,6-naphthalenetrisulfonic acid in a dilute HCl solution.
-
Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of 1.05 molar equivalents of sodium nitrite in cold water, keeping the tip of the addition funnel below the surface of the liquid. The temperature must not exceed 5 °C.[1]
-
Confirmation: Stir for 30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid using starch-iodide paper (should turn black).
-
Quenching: Destroy the excess nitrous acid by adding a small amount of solid sulfamic acid until the starch-iodide test is negative.
-
Coupling: In a separate vessel, dissolve your coupling partner (e.g., a phenol or another amine) under its optimal pH conditions (alkaline for phenols, slightly acidic for amines). Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring. The azo dye should precipitate. Maintain the pH during the addition.
-
Isolation: After stirring for 1-2 hours, collect the dye by filtration, wash with water and/or a brine solution, and dry.
Visualizations
Workflow and Decision Diagrams
Caption: General experimental workflow for derivatization.
Caption: Logical flow for troubleshooting low reaction yield.
Key Reaction Pathways
Caption: Key reaction pathways for ANTA derivatization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Continued investigation of the diazotization and coupling spectrophotometric technique for the determination of aromatic amines with 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)ethylenediamine as coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further application of the diazotizationcoupling spectrophotometric technique to the determination of aromatic amines with 8-amino-1 -hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)-ethylenediamine as coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7-Amino-1,3,5-naphthalenetrisulfonic acid | SIELC Technologies [sielc.com]
Troubleshooting guide for poor labeling with 7-amino-1,3,6-naphthalenetrisulfonic acid.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) for fluorescent labeling, particularly of glycans and other carbonyl-containing molecules.
Troubleshooting Guide: Poor ANTS Labeling
This section addresses common issues encountered during the ANTS labeling procedure.
Question: Why is my fluorescent signal weak or absent after ANTS labeling?
Answer:
Weak or no signal is a common issue that can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting the problem.
1. Reagent Quality and Storage:
-
ANTS Degradation: ANTS is sensitive to light. Ensure it has been stored properly at 4°C and protected from light, especially when in solution.[1]
-
Reducing Agent Activity: The reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is crucial for stabilizing the Schiff base formed between ANTS and the target molecule.[1] Ensure it is fresh and has been stored in a desiccated environment.
2. Reaction Conditions:
-
Suboptimal pH: The reductive amination reaction is pH-dependent. The initial Schiff base formation is more efficient under slightly acidic conditions, while the reduction step works well at a neutral to slightly basic pH. A common protocol uses 15% acetic acid in the ANTS solution.[2]
-
Incorrect Temperature and Incubation Time: Ensure the reaction is incubated at the recommended temperature and for a sufficient duration. A typical protocol suggests incubation for 16 hours at 37°C.[2]
-
Reagent Concentrations: The molar ratio of ANTS and the reducing agent to your sample is critical. A high molar excess of both is generally recommended to drive the reaction to completion.
3. Sample-Specific Issues:
-
Low Abundance of Target Molecules: If you are labeling a low-abundance glycoprotein or oligosaccharide, the resulting signal may be below the detection limit of your instrument. Consider enriching your sample or increasing the starting material.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for ANTS labeling, reducing the efficiency. It is advisable to use non-amine-containing buffers like PBS.
4. Post-Labeling Cleanup:
-
Inefficient Removal of Excess ANTS: Unreacted ANTS can interfere with downstream analysis and contribute to high background fluorescence. Ensure your cleanup method (e.g., size-exclusion chromatography, spin columns) is effective in removing excess dye.[2]
Below is a troubleshooting workflow to diagnose the cause of poor ANTS labeling:
Caption: Troubleshooting workflow for poor ANTS labeling.
Question: I'm observing high background fluorescence in my labeled samples. What could be the cause?
Answer:
High background fluorescence is typically due to the presence of unreacted, free ANTS in your sample. Here are the primary reasons and solutions:
-
Inefficient Purification: The most common cause is the inadequate removal of excess ANTS after the labeling reaction.
-
Solution: Optimize your purification protocol. Size-exclusion chromatography (e.g., Sephadex G-25), spin columns, or dialysis are common methods. Ensure the chosen method is appropriate for the size of your labeled molecule. For instance, a C18-based solid-phase extraction (SPE) mini-column can be effective for removing excess ANTS.[2]
-
-
Non-Specific Binding: ANTS, being highly charged, might non-specifically interact with other components in your sample or the analytical system.
-
Solution: Ensure that your washing steps post-labeling are stringent enough to remove any non-covalently bound dye. Including a detergent in your wash buffers might help, but compatibility with your downstream application should be verified.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of ANTS labeling?
A1: ANTS labeling is a two-step process called reductive amination. First, the primary amine group of ANTS reacts with a carbonyl group (aldehyde or ketone) on the target molecule to form an unstable Schiff base. This is followed by the reduction of the Schiff base by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable, covalent bond.[1]
Caption: The chemical pathway of ANTS labeling via reductive amination.
Q2: What are the excitation and emission wavelengths for ANTS?
A2: The spectral properties of ANTS are summarized in the table below.
| Property | Value |
| Excitation Wavelength (λex) | ~353-380 nm |
| Emission Wavelength (λem) | ~520 nm |
| Molar Extinction Coefficient (ε) | 65,000 cm⁻¹M⁻¹ |
Data sourced from Biotium and MedchemExpress.[1][3]
Q3: Can I use ANTS to label live cells?
A3: While ANTS is primarily used for in vitro labeling of purified molecules, labeling of live cells is possible but can be challenging. The highly charged nature of ANTS may limit its cell permeability. Alternative methods, such as metabolic labeling followed by click chemistry, are often more efficient for labeling glycans on living cells.[4][5]
Q4: How should I prepare and store my ANTS and reducing agent solutions?
A4: For optimal performance, follow these guidelines:
| Reagent | Preparation and Storage |
| ANTS | Dissolve in 15% acetic acid in water to make a stock solution (e.g., 0.1 M).[2] Store at 4°C, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended. |
| Sodium Cyanoborohydride | Dissolve in a dry solvent like DMSO to make a stock solution (e.g., 1 M).[2] This reagent is moisture-sensitive, so store it in a desiccator. Prepare fresh solutions for best results. |
Experimental Protocols
Standard Protocol for ANTS Labeling of N-Glycans
This protocol is a general guideline for the labeling of N-glycans released from glycoproteins.
Materials:
-
Dried glycan sample
-
ANTS solution: 0.1 M in 15% acetic acid
-
Sodium cyanoborohydride solution: 1 M in DMSO
-
Incubator or water bath at 37°C
-
Purification column (e.g., size-exclusion or C18 SPE)
Procedure:
-
Sample Preparation: Ensure your glycan sample is completely dry.[2]
-
Reconstitution: Redissolve the dried glycans in 5 µL of the 0.1 M ANTS solution.[2]
-
Addition of Reducing Agent: Add 5 µL of the 1 M sodium cyanoborohydride solution to the glycan-ANTS mixture.[2]
-
Incubation: Vortex the mixture gently and incubate for 16 hours at 37°C in the dark.[2]
-
Purification: After incubation, remove the excess ANTS and reducing agent using an appropriate purification method.
-
Analysis: The labeled glycans are now ready for downstream analysis such as by fluorophore-assisted carbohydrate electrophoresis (FACE) or HPLC.[6]
References
- 1. biotium.com [biotium.com]
- 2. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan Labeling [sigmaaldrich.com]
- 6. Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC gradient for separation of 7-amino-1,3,6-naphthalenetrisulfonic acid-labeled glycans.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS)-labeled glycans. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for separating ANTS-labeled glycans?
A1: For ANTS-labeled glycans, Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation mode.[1] A good starting point involves a gradient elution with a binary solvent system. Typically, Mobile Phase A consists of an aqueous buffer, and Mobile Phase B is acetonitrile. A common recommendation for the aqueous mobile phase is ammonium formate (50-100 mM) at a pH of 4.4-4.5.[2] The gradient usually starts with a high percentage of acetonitrile, which is gradually decreased to elute the glycans.
Q2: How does the choice of HPLC column impact the separation of ANTS-labeled glycans?
A2: The column is a critical factor for achieving optimal separation. HILIC columns with amide-based stationary phases are widely used for glycan analysis.[1] The selection of the column will influence selectivity, peak shape, and retention time. For complex mixtures, longer columns can provide better resolution.[2] It's important to ensure the column is properly equilibrated before each run to ensure reproducible results.[2]
Q3: What are the most common mobile phases for this type of separation?
A3: The most prevalent mobile phases for HILIC separation of labeled glycans are mixtures of acetonitrile and an aqueous buffer. Ammonium formate is a popular choice for the aqueous component due to its volatility, making it compatible with mass spectrometry (MS), and its ability to provide good peak shape.[2] The concentration of the buffer can be adjusted to fine-tune the separation, with concentrations between 50 mM and 100 mM being typical.[2]
Q4: How can I enhance the resolution between closely eluting glycan peaks?
A4: To improve the resolution of co-eluting peaks, several strategies can be employed. Optimizing the gradient slope is a primary approach; a shallower gradient can increase the separation between peaks.[3] Adjusting the mobile phase composition, such as the concentration of the ammonium formate buffer, can also alter selectivity.[2] Additionally, using a longer column or columns with smaller particle sizes can lead to higher efficiency and better resolution.[2]
Q5: What are the primary causes of peak tailing or broadening in my chromatograms?
A5: Peak tailing or broadening can arise from several factors. These include secondary interactions between the glycans and the stationary phase, a poorly packed or aging column, or issues with the mobile phase, such as incorrect pH or buffer concentration. Sample-related issues, like overloading the column or injecting the sample in a solvent significantly stronger than the initial mobile phase, can also lead to poor peak shape.
Troubleshooting Guides
This section provides systematic guidance for resolving specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Signal | • Incomplete labeling reaction. • Inefficient removal of excess label. • Low sample concentration. • Detector malfunction. | • Optimize labeling conditions (temperature, time, reagent concentrations).[4] • Use an appropriate clean-up method (e.g., solid-phase extraction) to remove excess ANTS.[5] • Concentrate the sample before injection. • Verify detector settings and lamp performance. |
| Poor Peak Resolution | • Suboptimal HPLC gradient. • Inappropriate column choice. • High flow rate. • Sample solvent mismatch. | • Decrease the gradient slope.[3] • Experiment with different HILIC column chemistries. • Reduce the flow rate. • Ensure the sample is dissolved in a solvent similar to the initial mobile phase.[6] |
| Retention Time Shifts | • Inadequate column equilibration. • Changes in mobile phase composition. • Fluctuations in column temperature. • Column degradation. | • Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[2] • Prepare fresh mobile phases daily. • Use a column thermostat to maintain a constant temperature. • Replace the column if performance continues to degrade. |
| Baseline Noise or Drift | • Contaminated mobile phase or HPLC system. • Air bubbles in the detector. • Leaks in the system. • Column bleed. | • Filter mobile phases and use high-purity solvents. • Purge the system to remove air bubbles. • Check for loose fittings and connections. • Use a column with low bleed characteristics. |
Experimental Protocols
Protocol 1: ANTS Labeling of N-Glycans
This protocol outlines the reductive amination process for labeling released N-glycans with ANTS.
-
Sample Preparation: Start with purified, released glycans. Ensure the sample is completely dry.
-
Labeling Reaction:
-
Prepare a 0.1 M ANTS solution in 15% acetic acid.
-
Prepare a 1 M sodium cyanoborohydride (NaCNBH₃) solution in DMSO.
-
Reconstitute the dried glycan sample in 5 µL of the ANTS solution.
-
Add 5 µL of the NaCNBH₃ solution to the glycan-ANTS mixture.
-
Incubate the reaction at 37°C for 16 hours.[5]
-
-
Purification of Labeled Glycans:
-
After incubation, the excess ANTS label must be removed. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.[5]
-
Condition the C18 cartridge with acetonitrile followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove the highly polar, excess ANTS.
-
Elute the ANTS-labeled glycans with a solution containing a higher percentage of organic solvent (e.g., 50% acetonitrile).[5]
-
-
Final Sample Preparation: Dry the eluted, labeled glycans and reconstitute them in the initial HPLC mobile phase for injection.[6]
Protocol 2: HPLC Gradient Optimization
This protocol provides a general framework for optimizing the HPLC gradient for the separation of ANTS-labeled glycans using a HILIC column.
-
System Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Column: HILIC Amide Column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Fluorescence Detection: Excitation at ~360 nm, Emission at ~520 nm for ANTS.
-
-
Initial Gradient Conditions:
-
Start with a high percentage of Mobile Phase B (e.g., 80%).
-
Run a linear gradient to decrease Mobile Phase B to around 50-60% over 30-40 minutes.
-
Include a wash step with a low percentage of Mobile Phase B to elute any strongly retained components.
-
Re-equilibrate the column at the initial conditions for at least 10 column volumes.
-
-
Gradient Refinement:
Visualizations
Caption: Experimental workflow for ANTS-labeled glycan analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. chromacademy.com [chromacademy.com]
- 2. youtube.com [youtube.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
Reducing background fluorescence in experiments with 7-amino-1,3,6-naphthalenetrisulfonic acid.
Welcome to the technical support center for 7-amino-1,3,6-naphthalenetrisulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to reducing background fluorescence in experiments using this dye.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using 7-amino-1,3,6-naphthalenetrisulfonic acid?
High background fluorescence can originate from several sources:
-
Unbound Dye: Excess, unbound 7-amino-1,3,6-naphthalenetrisulfonic acid that was not removed during washing steps is a common cause of high background.[1]
-
Sample Autofluorescence: Many biological samples contain endogenous molecules, such as NADH, collagen, and elastin, that fluoresce in the same spectral range as blue fluorescent dyes.[2][3]
-
Non-Specific Binding: Due to its highly sulfonated nature, 7-amino-1,3,6-naphthalenetrisulfonic acid can exhibit electrostatic interactions, leading to non-specific binding to proteins and other charged molecules in the sample.
-
Contaminated Reagents or Buffers: Buffers, media, or other reagents may contain fluorescent impurities. For instance, some formulations of cell culture media contain phenol red, which is fluorescent.
-
Plasticware and Microplates: The plasticware or microplates used for the experiment can themselves be a source of background fluorescence.[1]
Q2: How can I determine the source of the high background in my experiment?
To pinpoint the source of high background, it is crucial to include the proper controls in your experimental setup:
-
Unstained Control: A sample that has not been treated with 7-amino-1,3,6-naphthalenetrisulfonic acid should be imaged to determine the level of intrinsic sample autofluorescence.[4][5]
-
"No Primary Antibody" Control (for immunofluorescence): If you are using the dye conjugated to a secondary antibody, a control with only the secondary antibody can help identify non-specific binding of the secondary antibody.
-
Buffer/Media Blank: Measuring the fluorescence of the buffer or media alone can help identify contaminated reagents.
Q3: At what wavelengths should I be exciting 7-amino-1,3,6-naphthalenetrisulfonic acid and measuring its emission?
The monopotassium salt of 7-amino-1,3,6-naphthalenetrisulfonic acid has a reported excitation maximum (λex) of 310 nm and an emission maximum (λem) of 450 nm in 0.1 M phosphate buffer at pH 7.0.[6][7] It is important to use appropriate filters for your instrument that are optimized for these wavelengths to maximize your signal-to-noise ratio.
Troubleshooting Guides
High background fluorescence can significantly impact the quality of your experimental data. The following guides provide a systematic approach to diagnosing and resolving common issues.
Guide 1: Troubleshooting High Background Fluorescence
This guide provides a step-by-step workflow to identify and address the root cause of high background fluorescence.
Guide 2: Reducing Autofluorescence
Autofluorescence is a common issue, especially when working with biological samples and blue-emitting dyes.
Data Presentation
Table 1: Photophysical Properties of 7-Amino-1,3,6-Naphthalenetrisulfonic Acid
| Property | Value | Conditions |
| Excitation Max (λex) | 310 nm | 0.1 M phosphate buffer, pH 7.0[6][7] |
| Emission Max (λem) | 450 nm | 0.1 M phosphate buffer, pH 7.0[6][7] |
| Solubility | Soluble | Water[6][7] |
Table 2: Comparison of Blue Fluorescent Dyes
When encountering persistent issues with background fluorescence, consider using an alternative dye. The choice of dye will depend on the specific experimental requirements and available instrumentation.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) |
| 7-Amino-1,3,6-naphthalenetrisulfonic acid | 310 | 450 | Not widely reported | Not widely reported |
| Alexa Fluor 350 | 343 | 441 | 0.54 | 19,000 |
| DAPI | 358 | 461 | ~0.9 (bound to DNA) | 35,000 |
| Hoechst 33342 | 350 | 461 | ~0.4 (bound to DNA) | 42,000 |
| Pacific Blue™ | 410 | 455 | Not widely reported | 30,000 |
| Brilliant™ Ultraviolet 395 | 347 | 399 | Not widely reported | Polymer dye |
Note: Quantum yield and extinction coefficients can vary depending on the solvent and conjugation status. The data presented here are for unconjugated dyes in aqueous buffers unless otherwise specified.
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Carbohydrates
This protocol is a general guideline for the fluorescent labeling of carbohydrates at their reducing end using 7-amino-1,3,6-naphthalenetrisulfonic acid, adapted from similar labeling procedures.[8][9] Optimization will be required for specific carbohydrates and experimental setups.
Materials:
-
7-amino-1,3,6-naphthalenetrisulfonic acid
-
Sodium cyanoborohydride
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Purified carbohydrate sample
-
Appropriate buffers for purification (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Labeling Reagent:
-
Dissolve 7-amino-1,3,6-naphthalenetrisulfonic acid in a solution of DMSO and acetic acid (e.g., 7:3 v/v) to a final concentration of approximately 0.1 M.
-
Prepare a 1 M solution of sodium cyanoborohydride in DMSO.
-
Note: Prepare these solutions fresh before use.
-
-
Labeling Reaction:
-
To your dried carbohydrate sample (e.g., 1-10 nmol), add a small volume (e.g., 5 µL) of the labeling reagent solution.
-
Add an equal volume (e.g., 5 µL) of the sodium cyanoborohydride solution.
-
Mix thoroughly by vortexing.
-
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a period of time (e.g., 2-4 hours) in the dark.
-
-
Purification of Labeled Carbohydrate:
-
After incubation, cool the reaction mixture to room temperature.
-
Remove the excess unreacted dye and byproducts. This is a critical step to reduce background fluorescence. Size-exclusion chromatography is a common and effective method.
-
Monitor the elution of the labeled carbohydrate using a fluorescence detector set to the appropriate excitation and emission wavelengths for the dye.
-
-
Analysis:
-
The purified, fluorescently labeled carbohydrate is now ready for downstream applications such as electrophoresis or liquid chromatography.
-
Protocol 2: Recommended Blocking Procedure to Reduce Non-Specific Binding
This protocol is recommended for applications such as immunofluorescence or when using the dye in the presence of high protein concentrations.
Materials:
-
Bovine Serum Albumin (BSA), high-purity, IgG-free
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Optional: Non-ionic detergent such as Tween-20
Procedure:
-
Prepare Blocking Buffer:
-
Prepare a solution of 1-5% (w/v) BSA in PBS or TBS. A common starting concentration is 3% BSA.[10]
-
For applications requiring permeabilization of cell membranes, a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) can be added to the blocking buffer.[2] However, be aware that detergents can also contribute to background fluorescence, so use the lowest effective concentration.[3][11]
-
-
Blocking Step:
-
Antibody/Dye Incubation:
-
Washing:
References
- 1. medium.com [medium.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. youtube.com [youtube.com]
- 4. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 5. fluorophores.org [fluorophores.tugraz.at]
- 6. 7-Amino-1,3-naphthalenedisulfonic acid BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 7. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A gel retardation assay for the interaction of proteins and carbohydrates by fluorophore-assisted carbohydrate electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.jp [sciex.jp]
- 10. benchchem.com [benchchem.com]
- 11. Tween-20 versus Triton-X 100 [bio.net]
- 12. igb.illinois.edu [igb.illinois.edu]
Technical Support Center: Stability of 7-amino-1,3,6-naphthalenetrisulfonic acid in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7-amino-1,3,6-naphthalenetrisulfonic acid in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 7-amino-1,3,6-naphthalenetrisulfonic acid has changed color. What could be the cause?
A change in the color of your solution, often to a brownish hue, can be an indicator of degradation. This can be triggered by several factors, including:
-
Oxidation: The amino group on the naphthalene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), the presence of metal ions, or high pH.
-
Photodegradation: Exposure to light, particularly UV light, can cause the degradation of many fluorescent compounds, including naphthalenesulfonic acid derivatives.[1][2][3] This can result in a loss of fluorescence and a change in the solution's appearance.
-
pH-related instability: Extreme pH values can affect the stability of the compound. While acidic conditions are generally better for the stability of naphthalenesulfonates, high pH can promote degradation.[4][5]
Q2: I'm observing a decrease in the fluorescence intensity of my 7-amino-1,3,6-naphthalenetrisulfonic acid solution. Why is this happening?
A decrease in fluorescence intensity is a common sign of degradation. The primary causes are:
-
Photobleaching: This is the light-induced degradation of a fluorophore.[1][2][3] Continuous or intense exposure to excitation light will lead to a gradual and irreversible loss of fluorescence.
-
Chemical Degradation: Any chemical change to the naphthalene ring or the amino group can alter the electronic structure of the molecule and quench its fluorescence. This can be due to oxidation, hydrolysis, or other reactions.
-
Quenching: The presence of certain substances in your solution, such as halide ions or dissolved oxygen, can lead to a temporary decrease in fluorescence intensity without chemically altering the dye.
Q3: What are the optimal storage conditions for a solution of 7-amino-1,3,6-naphthalenetrisulfonic acid?
While specific stability data for 7-amino-1,3,6-naphthalenetrisulfonic acid is not extensively available, based on the properties of similar compounds, the following storage conditions are recommended to maximize shelf life:
-
Temperature: Store solutions at low temperatures, such as 4°C or -20°C.[4] For long-term storage, -20°C is preferable.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1][6]
-
pH: Maintain a slightly acidic pH (e.g., pH 3-6). Naphthalenesulfonates have shown better stability in acidic aqueous matrices.[4]
-
Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidation.
Q4: Can I repeatedly freeze and thaw my stock solution of 7-amino-1,3,6-naphthalenetrisulfonic acid?
Repeated freeze-thaw cycles are generally not recommended as they can potentially impact the stability of the solution.[6] It is advisable to aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature cycling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of the 7-amino-1,3,6-naphthalenetrisulfonic acid solution leading to a lower effective concentration or interfering byproducts. | 1. Prepare a fresh solution: This is the most reliable way to ensure the integrity of your reagent. 2. Verify solution integrity: If using an older solution, assess its purity and concentration using a stability-indicating method like HPLC. |
| Precipitation observed in the solution upon thawing | The concentration of the compound may exceed its solubility at the storage temperature. | 1. Gentle warming and sonication: Warm the solution to room temperature and use a sonicator to help redissolve the precipitate. 2. Centrifugation: If the precipitate does not redissolve, centrifuge the solution and use the supernatant, but be aware that the concentration will be lower than intended. |
| Rapid loss of fluorescence during an experiment | Photobleaching due to intense or prolonged light exposure. | 1. Minimize light exposure: Reduce the intensity and duration of the excitation light. 2. Use an anti-fade reagent: If compatible with your experimental setup, consider adding an anti-fade reagent to the solution. |
Experimental Protocols
Protocol for a General Stability Study of 7-amino-1,3,6-naphthalenetrisulfonic acid in Solution
This protocol outlines a general approach to assess the stability of 7-amino-1,3,6-naphthalenetrisulfonic acid under different conditions.
1. Materials:
-
7-amino-1,3,6-naphthalenetrisulfonic acid
-
High-purity water
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
Amber and clear glass vials
-
HPLC system with a UV or fluorescence detector
-
pH meter
-
Temperature-controlled chambers/incubators
-
Light source for photostability testing (as per ICH Q1B guidelines)[7]
2. Procedure:
-
Solution Preparation: Prepare a stock solution of 7-amino-1,3,6-naphthalenetrisulfonic acid in high-purity water or a relevant buffer at a known concentration.
-
Aliquoting: Aliquot the stock solution into different sets of amber and clear vials.
-
Storage Conditions:
-
Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light: For photostability testing, expose a set of clear vials to a controlled light source, while keeping a corresponding set of amber vials (dark control) at the same temperature.
-
pH: Prepare solutions in buffers of different pH values and store them at a constant temperature.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visually inspect for color change or precipitation.
-
pH: Measure the pH of the solutions.
-
Purity and Concentration: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Fluorescence: Measure the fluorescence intensity at the characteristic excitation and emission wavelengths.
-
3. Data Analysis:
-
Plot the concentration of 7-amino-1,3,6-naphthalenetrisulfonic acid as a function of time for each storage condition.
-
Calculate the degradation rate constant for each condition.
-
Determine the shelf life of the solution under the tested conditions.
Visualizations
Caption: Troubleshooting logic for solution instability.
Caption: General workflow for a stability study.
References
- 1. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
Purification strategies for 7-amino-1,3,6-naphthalenetrisulfonic acid-labeled biomolecules.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS)-labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is ANTS, and why is it used for labeling biomolecules?
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is a highly negatively charged fluorescent dye.[1] It possesses a primary amino group that can be coupled to molecules containing an aldehyde or ketone group, such as the reducing end of glycans.[1][2] This labeling is widely used for the analysis of oligosaccharides and glycoproteins. The strong negative charge of the ANTS molecule facilitates high-resolution separation of labeled biomolecules by electrophoretic techniques.[1][3]
Q2: What type of biomolecules can be labeled with ANTS?
ANTS is primarily used for labeling biomolecules with carbonyl groups (aldehydes or ketones). This makes it particularly suitable for:
-
Glycans (Oligosaccharides): The reducing end of a glycan contains an aldehyde group that readily reacts with the amino group of ANTS.[2]
-
Glycoproteins: After enzymatic release of N-glycans, the resulting oligosaccharides can be labeled with ANTS for analysis.[4][5]
While less common, any biomolecule that can be modified to contain a reactive carbonyl group could potentially be labeled with ANTS.
Q3: What is the chemical reaction for ANTS labeling?
ANTS labeling is a two-step process called reductive amination.[2]
-
Schiff Base Formation: The primary amine of ANTS reacts with the aldehyde or ketone group of the biomolecule to form an unstable imine, also known as a Schiff base.[1][2]
-
Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄).[1][2]
Q4: What are the most common methods for purifying ANTS-labeled biomolecules?
After the labeling reaction, it is crucial to remove excess ANTS and other reaction components. Common purification strategies include:
-
Solid-Phase Extraction (SPE): Techniques like hydrophilic interaction liquid chromatography (HILIC) SPE are used to retain the labeled glycans while allowing salts and hydrophobic excess dye to be washed away.[2][5] Porous graphitized carbon (PGC) columns have also been used for purifying ANTS-derivatized oligosaccharides.[6]
-
Gel Filtration/Size-Exclusion Chromatography (SEC): This method separates molecules based on their size.[7][8] It can be effective in removing the small ANTS molecule from larger labeled biomolecules.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are powerful techniques for purifying labeled oligonucleotides and can be adapted for other ANTS-labeled molecules.[9][10]
-
Polyacrylamide Gel Electrophoresis (PAGE): The high negative charge of ANTS allows for excellent separation of labeled glycans by PAGE.[3] The unreacted ANTS dye often appears as a bright band at the bottom of the gel.[4]
-
Liquid-Liquid Extraction: This method can be used to partition unreacted hydrophobic dyes into an organic phase, leaving the labeled hydrophilic biomolecules in the aqueous phase.[11]
Troubleshooting Guides
Common Issues in Purifying ANTS-Labeled Biomolecules
| Problem | Possible Cause | Suggested Solution |
| Low or no recovery of labeled biomolecule | Inefficient labeling reaction: Suboptimal reaction conditions such as temperature, pH, or reagent concentrations can lead to poor labeling efficiency.[12] | Optimize labeling conditions. For glycans, a reaction temperature of 60°C and the addition of glacial acetic acid can enhance derivatization.[2] Ensure the concentration of the labeling agent is sufficient.[2] |
| Loss of sample during purification: The chosen purification method may not be suitable for the specific biomolecule, leading to its loss during washing or elution steps. | Select a purification method appropriate for the size and properties of your biomolecule. For example, ensure the molecular weight cut-off of a size-exclusion column is appropriate.[7] | |
| Degradation of the biomolecule: Harsh purification conditions (e.g., extreme pH) can degrade the target molecule. | Use milder purification conditions. For instance, some anion-exchange chromatography can be performed under non-denaturing conditions.[13] | |
| High background or presence of unreacted ANTS | Insufficient removal of excess dye: The purification method may not be effective at removing the large excess of ANTS reagent used in the labeling reaction.[2] | Employ a more rigorous purification strategy. This could involve using a different type of SPE cartridge or combining multiple purification steps (e.g., SPE followed by gel filtration). |
| Hydrolysis of the ANTS label: The succinimidyl esters sometimes used in labeling kits can be susceptible to hydrolysis, leading to unreacted dye.[1] | Ensure reagents are fresh and stored under appropriate conditions to minimize hydrolysis. | |
| Poor resolution during chromatographic or electrophoretic analysis | Presence of salts from the labeling reaction: High salt concentrations can interfere with chromatographic and electrophoretic separations.[2] | Desalt the sample prior to analysis. SPE is a common method for salt removal.[2] |
| Formation of aggregates: Labeled biomolecules may aggregate, leading to broad peaks or smearing on a gel. | Optimize buffer conditions, such as ionic strength and pH, to minimize aggregation.[14] Consider using size-exclusion chromatography to separate aggregates from the monomeric form.[13] | |
| Secondary interactions with the stationary phase: Unwanted interactions between the labeled biomolecule and the chromatography column can cause peak tailing or broadening.[7] | Select a stationary phase with minimal secondary interactions. For SEC, silica-based columns are often bonded with a diol or polymeric phase to reduce these effects.[13] |
Experimental Protocols
Protocol 1: Purification of ANTS-Labeled Glycans using Solid-Phase Extraction (SPE)
This protocol is a general guideline for purifying ANTS-labeled N-glycans released from glycoproteins.
-
Sample Preparation: Following the ANTS labeling reaction, dilute the reaction mixture 10-fold with distilled water.[5]
-
Column Activation: Activate a C18-based SPE mini-column by washing with 3 mL of 100% acetonitrile.[5]
-
Column Equilibration: Equilibrate the column by washing with 4 mL of distilled water.[5]
-
Sample Loading: Load the diluted sample onto the SPE column.
-
Washing: Wash the column with 2 mL of distilled water to remove salts and some of the excess ANTS.[5]
-
Elution: Elute the ANTS-labeled glycans with 0.5–1 mL of 50% acetonitrile.[5]
-
Drying and Reconstitution: Dry the eluted sample and resuspend it in an appropriate buffer for downstream analysis (e.g., 20 µL of water for electrophoresis or HILIC solvent for chromatography).[5]
Protocol 2: Analysis of ANTS-Labeled Glycans by Polyacrylamide Gel Electrophoresis (PAGE)
This protocol describes the electrophoretic separation of purified ANTS-labeled glycans.
-
Gel Preparation: Prepare a high-percentage polyacrylamide gel suitable for resolving small oligosaccharides.
-
Sample Loading: Load the purified and reconstituted ANTS-labeled glycan samples into the wells of the gel. Include a lane with ANTS-labeled malto-oligosaccharide standards for size estimation.[4]
-
Electrophoresis: Run the gel according to standard PAGE protocols. The highly negatively charged ANTS-labeled glycans will migrate towards the anode.
-
Visualization: Visualize the separated glycan bands using a UV transilluminator or a fluorescence imager with appropriate excitation and emission wavelengths for ANTS (λEx/λEm = 353/520 nm).[1] The unreacted ANTS will appear as a bright, fast-migrating band at the bottom of the gel.[4]
Visualizations
Caption: Workflow for SPE purification of ANTS-labeled biomolecules.
Caption: Troubleshooting logic for ANTS-labeled biomolecule purification.
References
- 1. biotium.com [biotium.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Determination of molecular size by size-exclusion chromatography (gel filtration) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 10. atdbio.com [atdbio.com]
- 11. A convenient and efficient purification method for chemically labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. consumersearch.com [consumersearch.com]
Technical Support Center: Overcoming Challenges in Mass Spectrometric Detection of ANTS-Labeled Glycans
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)-labeled glycans for mass spectrometry (MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of ANTS-labeled glycans in a question-and-answer format.
Q1: Why am I observing low signal intensity or no signal for my ANTS-labeled glycans in the mass spectrometer?
A1: Low signal intensity is a frequent challenge and can stem from several factors throughout your workflow, from labeling to MS detection.
-
Inefficient Labeling: The reductive amination reaction to attach the ANTS label may be incomplete. Optimal conditions are crucial for a successful reaction.[1]
-
Sample Loss During Purification: Purification steps to remove excess ANTS label and other reagents can lead to the loss of your labeled glycans, especially if not optimized.[1][2]
-
Poor Ionization Efficiency: ANTS-labeled glycans, being highly acidic, are best analyzed in negative ion mode.[1][3][4] Using positive ion mode will result in significantly lower signal. Additionally, the inherent properties of glycans can lead to poor ionization.[5]
-
Ion Suppression: The presence of salts or excess labeling reagents can suppress the ionization of your target analytes.[1]
-
Suboptimal MS Parameters: The settings on your mass spectrometer, including drying gas temperature, nebulizer pressure, and mobile phase composition, are critical for achieving good signal.[2][6]
Troubleshooting Steps:
-
Verify Labeling Efficiency: Use a fluorescence detector to confirm successful labeling before injecting into the mass spectrometer. ANTS is a fluorescent tag, which allows for orthogonal detection.[3][4]
-
Optimize Purification: Employ solid-phase extraction (SPE) with a C18 or graphitized carbon-based stationary phase for efficient removal of excess label and salts.[1][2] Monitor recovery to ensure minimal sample loss.
-
Select the Correct Ionization Mode: Ensure your mass spectrometer is operating in negative ion mode for ANTS-labeled glycans.[1][3]
-
Optimize Mobile Phase: For LC-MS, consider using a mobile phase with additives that can enhance ionization. While typically used for positive mode, exploring additives for negative mode may be beneficial.
-
Tune MS Parameters: Systematically optimize ESI source parameters such as nebulizing gas pressure, drying gas temperature, and flow rate to maximize the signal for your specific analytes.[2]
Q2: I'm seeing a lot of fragmentation in my mass spectra, even without performing MS/MS. What could be the cause?
A2: In-source fragmentation is a common issue, particularly with labile glycan structures.
-
High Source Temperature: Elevated temperatures in the ESI source can cause the fragmentation of glycans, especially the loss of sialic acids.[1][7]
-
Harsh Ionization Conditions: High voltages in the ion source can lead to fragmentation.
-
Labile Nature of Sialic Acids: Sialic acids are notoriously unstable and can be lost during the labeling process (which often involves acidic conditions and heat) or during ionization.[1][7]
Troubleshooting Steps:
-
Optimize Source Temperature: Gradually decrease the drying gas temperature in your ESI source to find a balance between efficient desolvation and minimal fragmentation.[2]
-
Adjust Ion Source Voltages: Reduce the capillary and fragmentor voltages to minimize in-source fragmentation.
-
Consider Derivatization to Stabilize Sialic Acids: Methods like methylation can stabilize sialic acid residues, though this adds another step to the workflow and changes the mass of the analyte.[1][7]
-
Evaluate Labeling Conditions: If analyzing sialylated glycans, ensure your labeling protocol uses the mildest possible conditions (e.g., lower temperature, shorter incubation time) to prevent sialic acid loss.[1]
Q3: My mass accuracy is poor, and I'm having trouble identifying my glycans.
A3: Poor mass accuracy can be due to instrument calibration issues or the presence of multiple adducts.
-
Instrument Calibration: The mass spectrometer may not be properly calibrated for the negative ion mode in the mass range of your glycans.
-
Multiple Adducts: While ANTS promotes the formation of [M-H]⁻ ions, other adducts can still form, leading to a complex spectrum.[3][4]
Troubleshooting Steps:
-
Calibrate the Mass Spectrometer: Regularly calibrate your instrument using an appropriate standard for negative ion mode in the relevant m/z range.
-
Simplify Adduct Formation: Ensure your mobile phase composition is consistent and simple to promote the formation of a single, dominant ion species.
Q4: I am having difficulty separating isomeric glycans using LC-MS.
A4: The separation of glycan isomers is a significant challenge in glycoanalysis.
-
Inadequate Chromatographic Resolution: The chosen LC column and mobile phase may not be suitable for resolving the subtle structural differences between isomers.
-
Co-elution: Isomers with very similar structures may co-elute, making their individual detection and quantification difficult.[8]
Troubleshooting Steps:
-
Optimize LC Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating labeled glycans.[8] Experiment with different HILIC columns and gradient profiles to improve resolution.
-
Consider Ion Mobility-Mass Spectrometry (IM-MS): IM-MS provides an additional dimension of separation based on the ion's size and shape in the gas phase, which can resolve isomers that are not separable by chromatography alone.[8]
-
Reversed-Phase Ion-Pairing LC: This technique can be used to achieve isomeric resolution of ANTS-labeled glycans, though it requires the continuous infusion of amines into the ion source.[8]
Frequently Asked Questions (FAQs)
Q: What are the main advantages of using ANTS for glycan labeling in MS?
A: The primary advantages of ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) labeling are:
-
Introduction of a Charge: The three sulfonic acid groups provide a strong negative charge, which significantly enhances ionization efficiency in negative mode ESI-MS.[1][3]
-
Fluorescent Tag: ANTS is a fluorophore, allowing for sensitive detection by fluorescence, which can be used for quantification and to confirm labeling success before MS analysis.[3][4]
-
Versatility: It can be used for both capillary electrophoresis and LC-MS applications.[1][3]
Q: What are the primary disadvantages of using ANTS?
A: The main disadvantages include:
-
Signal Suppression in Positive Mode: Due to its highly acidic nature, ANTS is not suitable for positive mode MS analysis.[1]
-
Harsh Labeling Conditions: The reductive amination reaction often requires acidic conditions and elevated temperatures, which can lead to the degradation of labile structures like sialic acids.[1]
-
Excess Label Removal: The large excess of ANTS reagent required for the reaction must be efficiently removed to prevent ion suppression and interference in the MS analysis.[1][2]
Q: Can I quantify my glycans using ANTS labeling and MS?
A: While mass spectrometry is often used for relative quantification (comparing the abundance of different glycans within a sample), absolute quantification is more challenging.[9] For relative quantification, the peak area of each ANTS-labeled glycan can be compared. For more accurate quantification, especially when comparing between different samples, the use of isotopically labeled internal standards is recommended.[1] Alternatively, the fluorescence signal from the ANTS label can be used for quantification with an appropriate standard curve, as fluorescence yield is generally independent of glycan structure.[9]
Q: What is a typical workflow for ANTS-labeled glycan analysis by LC-MS?
A: A standard workflow is as follows:
-
Glycan Release: Enzymatic (e.g., PNGase F) or chemical release of glycans from the glycoprotein.[2]
-
ANTS Labeling: Reductive amination reaction to attach the ANTS label to the reducing end of the glycans.[2]
-
Purification: Removal of excess ANTS label, reducing agent, and other salts, typically using solid-phase extraction (SPE).[1][2]
-
LC-MS Analysis: Separation of the labeled glycans by HILIC followed by detection with ESI-MS in negative ion mode.[8]
-
Data Analysis: Identification and relative quantification of the detected glycans.
Quantitative Data Summary
Table 1: Typical ESI-MS Parameters for ANTS-Labeled Glycans
| Parameter | Recommended Setting | Rationale | Reference |
| Ionization Mode | Negative | ANTS is highly acidic and ionizes efficiently as [M-H]⁻. | [1][3] |
| Drying Gas Temperature | 250 - 300 °C | Optimize for desolvation while minimizing thermal degradation. | [2] |
| Nebulizing Gas Pressure | 30 - 40 psi | Affects droplet size and desolvation efficiency. | [2] |
| Mobile Phase pH | 4.4 | A common pH for HILIC separation of glycans. | [2] |
| Capillary Voltage | 3-4 kV | Optimize for stable spray and maximal signal. | N/A |
Experimental Protocols
Protocol 1: ANTS Labeling of N-Glycans by Reductive Amination
Materials:
-
Dried glycan sample
-
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) solution: 0.1 M in 15% acetic acid in water
-
Sodium cyanoborohydride (NaCNBH₃) solution: 1 M in DMSO
-
Heating block or incubator at 37°C
-
Microcentrifuge
Procedure:
-
Ensure the glycan sample is completely dry.[2]
-
Redissolve the dried glycans in 5 µL of the 0.1 M ANTS solution.[2]
-
Add 5 µL of the 1 M sodium cyanoborohydride solution to the mixture.[2]
-
Vortex briefly to mix.
-
Incubate the reaction mixture for 16 hours at 37°C.[2]
-
After incubation, centrifuge the vial for 2 minutes at 10,000 x g to pellet any particulate matter.[2]
-
The supernatant containing the ANTS-labeled glycans is now ready for purification.
Protocol 2: Purification of ANTS-Labeled Glycans using C18 SPE
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Acetonitrile (ACN)
-
Deionized water
-
Sample of ANTS-labeled glycans from Protocol 1
Procedure:
-
Dilute the clarified supernatant from the labeling reaction 10-fold with distilled water.[2]
-
Activate the C18 SPE cartridge by washing with 3 mL of 100% acetonitrile.[2]
-
Equilibrate the cartridge by washing with 4 mL of distilled water.[2]
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of distilled water to remove excess salts and hydrophilic reagents.[2]
-
Elute the ANTS-labeled glycans with 0.5–1 mL of 50% acetonitrile.[2]
-
Dry the eluted sample using a centrifugal evaporator.
-
Resuspend the purified, dried glycans in an appropriate solvent for LC-MS analysis (e.g., 60% acetonitrile in 10 mM ammonium formate, pH 4.4).[2]
Visualizations
Caption: Workflow for ANTS-Labeled Glycan Analysis.
Caption: Troubleshooting Low Signal Intensity.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 6. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry and the Emerging Field of Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Quantification of N-Linked Glycans by Reference to Exogenous Standards - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of isomeric glycans labeled with 7-amino-1,3,6-naphthalenetrisulfonic acid.
Welcome to the technical support center for the analysis of isomeric glycans labeled with 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the separation and resolution of ANTS-labeled glycans.
Troubleshooting Guides
This section addresses common issues encountered during the labeling and analysis of ANTS-derivatized glycans.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor/Incomplete Resolution of Isomeric Glycans | Suboptimal separation temperature. | Optimize the separation temperature. The resolution of some glycan structures improves at elevated temperatures, while others separate better at lower temperatures. A temperature gradient can be employed to fully resolve all glycans in a mixture.[1][2] |
| Inappropriate background electrolyte (BGE) composition or pH for Capillary Electrophoresis (CE). | For CE, use a BGE that provides high separation efficiency for structural isomers. A commonly used BGE is composed of triethanolamine and citric acid.[3] The pH of the BGE can significantly impact the electroosmotic flow (EOF); working in the pH range of 4-7 requires careful optimization to ensure robust and reproducible separations.[4] | |
| Non-ideal gradient for Hydrophilic Interaction Liquid Chromatography (HILIC). | Optimize the gradient elution by slowly decreasing the concentration of the organic solvent. A long, linear gradient can improve the separation of complex glycan isomers, though it may increase analysis time.[5][6] | |
| Low Signal Intensity/Poor Sensitivity | Inefficient labeling reaction. | Ensure optimal labeling conditions. This includes using a sufficient molar excess of ANTS to glycan, an appropriate concentration of the reducing agent (e.g., sodium cyanoborohydride), and an acidic catalyst like acetic acid.[7] |
| Incomplete removal of excess ANTS label. | Excess ANTS can interfere with detection. Use a solid-phase extraction (SPE) method, such as a C18-based mini-column, to purify the labeled glycans.[8] | |
| Suboptimal detection settings. | For fluorescence detection, ensure the excitation and emission wavelengths are appropriate for ANTS. | |
| Peak Broadening/Tailing | Excessive Joule heating in CE. | This can occur with high ionic strength buffers. If the current is consistently above 50 µA, consider reducing the buffer concentration or the separation voltage.[4] |
| Interactions with the capillary wall in CE. | Use a coated capillary to suppress the electroosmotic flow and minimize interactions between the negatively charged glycans and the capillary wall.[9] | |
| Suboptimal mobile phase in HILIC. | The mobile phase composition, including the type and concentration of salt and the organic solvent, can affect peak shape. Ammonium formate is a commonly used salt in the mobile phase for HILIC separation of glycans.[6] | |
| "Ghost" Peaks or Unexpected Peaks | Contaminants from reagents or sample handling. | Use high-purity reagents and ensure clean sample handling procedures. |
| Degradation of glycans (e.g., loss of sialic acid). | Sialic acids can be lost under harsh acidic conditions or high temperatures during labeling. Use optimized labeling conditions with controlled temperature and reaction time to minimize degradation.[7] | |
| Side reactions during labeling. | Ensure that the reducing agent is fresh and added in the correct concentration to efficiently reduce the Schiff base intermediate and prevent side reactions. |
Frequently Asked Questions (FAQs)
1. What is the optimal temperature for the ANTS labeling reaction?
The ANTS labeling reaction is typically carried out at 37°C for 16 hours.[8] However, for other similar labels, a reaction temperature of 60°C for 2 hours has been found to be optimal for derivatizing all glycans while minimizing degradation.[7] It is recommended to optimize the temperature and incubation time for your specific application.
2. How can I remove the excess ANTS dye after the labeling reaction?
Solid-phase extraction (SPE) is a common and effective method for removing excess ANTS dye. A C18-based SPE mini-column can be used for this purpose.[8] HILIC-based SPE is also a viable option for purifying reductively aminated glycans.[7]
3. What are the key parameters to optimize for improving the resolution of isomeric glycans in Capillary Electrophoresis (CE)?
The key parameters to optimize in CE are the composition and pH of the background electrolyte (BGE), the separation temperature, and the separation voltage. Using a coated capillary is also crucial to suppress electroosmotic flow and improve resolution.[9]
4. Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) to separate ANTS-labeled isomeric glycans?
Yes, HILIC is a powerful technique for separating isomeric glycans. The separation is influenced by the glycan structure and the attached label. Optimization of the mobile phase composition and the gradient is essential for achieving good resolution.[6][10]
5. How does temperature affect the separation of isomeric glycans in CE?
Temperature is a critical parameter for selectivity in CE. The resolution between different glycan structures can vary significantly with temperature. Some isomers may be better resolved at higher temperatures, while others separate better at lower temperatures. A temperature gradient can be a powerful tool to achieve baseline separation of a complex mixture of isomers.[1][2]
Experimental Protocols
Protocol 1: ANTS Labeling of N-Glycans
This protocol is adapted from a method for labeling N-glycans with ANTS.[8]
Materials:
-
Dried N-glycan sample
-
0.1 M ANTS in 15% acetic acid in water
-
1 M Sodium cyanoborohydride in DMSO
-
Incubator or water bath at 37°C
Procedure:
-
Ensure the glycan samples are completely dry.
-
Redissolve the dried glycan sample in 5 µL of 0.1 M ANTS solution.
-
Add 5 µL of 1 M sodium cyanoborohydride solution to the mixture.
-
Incubate the reaction mixture for 16 hours at 37°C.
-
After incubation, the ANTS-labeled glycans are ready for purification.
Protocol 2: Purification of ANTS-Labeled Glycans using Solid-Phase Extraction (SPE)
This protocol describes the purification of ANTS-labeled glycans using a C18-based SPE mini-column.[8]
Materials:
-
ANTS-labeled glycan reaction mixture
-
C18-based SPE mini-column
-
Acetonitrile
-
0.1% Formic acid in water
-
Nitrogen evaporator or vacuum centrifuge
Procedure:
-
Activate the C18 SPE column according to the manufacturer's instructions.
-
Dilute the ANTS-labeled glycan reaction mixture.
-
Load the diluted sample onto the conditioned SPE column.
-
Wash the column to remove excess ANTS and other reaction components. A typical wash solution is 20% acetonitrile/0.1% formic acid.[8]
-
Elute the purified ANTS-labeled glycans from the column using an appropriate elution buffer (e.g., a higher concentration of acetonitrile).
-
Dry the eluted sample using a nitrogen evaporator or vacuum centrifuge.
-
Resuspend the purified, dried glycans in an appropriate solvent for analysis (e.g., water for CE or a HILIC-compatible solvent).[8]
Protocol 3: Capillary Electrophoresis (CE) of ANTS-Labeled Glycans
This protocol provides a general guideline for the separation of ANTS-labeled glycans by CE. Specific parameters should be optimized for your instrument and application.
Materials:
-
Purified ANTS-labeled glycan sample
-
CE instrument with a fluorescence detector
-
Coated capillary (e.g., fused-silica)
-
Background Electrolyte (BGE), e.g., triethanolamine/citric acid, pH 4.75[3]
-
Rinse solutions (e.g., 1 M NaOH, 1 M HCl, water)
Procedure:
-
Precondition the capillary by rinsing sequentially with water, 1 M NaOH, water, 1 M HCl, water, and finally with the BGE for an extended period before the first use.[3]
-
Equilibrate the capillary with the BGE.
-
Inject the ANTS-labeled glycan sample.
-
Apply the separation voltage (e.g., -25 kV).[3]
-
Detect the separated glycans using the fluorescence detector with appropriate excitation and emission wavelengths for ANTS.
-
Analyze the resulting electropherogram to determine the resolution and relative abundance of the isomeric glycans.
Data Presentation
Table 1: Effect of Separation Temperature on the Resolution of Isomeric Glycans in Capillary Electrophoresis
| Temperature (°C) | Resolution (Peak Pair A) | Resolution (Peak Pair B) | Resolution (Peak Pair C) |
| 15 | 1.2 | 1.8 | 2.5 |
| 25 | 1.5 | 1.6 | 2.2 |
| 35 | 1.8 | 1.4 | 1.9 |
| 45 | 2.1 | 1.2 | 1.5 |
| Note: This table is a representative example based on findings that separation selectivity is temperature-dependent.[1][2] Actual resolution values will vary depending on the specific glycan isomers and experimental conditions. |
Visualizations
Caption: Experimental workflow for enhancing the resolution of ANTS-labeled isomeric glycans.
Caption: Troubleshooting logic for poor resolution of ANTS-labeled isomeric glycans.
References
- 1. High-Resolution Glycan Analysis by Temperature Gradient Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. casss.org [casss.org]
- 5. Characterization of Isomeric Glycan Structures by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving Isomeric Glycopeptide Glycoforms with Hydrophilic Interaction Chromatography (HILIC) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing glycan degradation during 7-amino-1,3,6-naphthalenetrisulfonic acid labeling.
Here is a technical support center with troubleshooting guides and FAQs for minimizing glycan degradation during 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) labeling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges encountered during the 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) labeling of complex glycans. This resource offers detailed experimental protocols, quantitative data comparisons, and visual workflows to help diagnose and resolve common issues, thereby optimizing labeling efficiency while minimizing glycan degradation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of ANTS glycan labeling?
A1: ANTS (7-amino-1,3,6-naphthalenetrisulfonic acid) labeling is based on a chemical reaction called reductive amination.[1][2][3] In this two-stage process, the primary amine group on the ANTS molecule reacts with the aldehyde group of the glycan's open-ring form at its reducing end.[1][4] This initially forms an unstable intermediate called a Schiff base.[1][4] A reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is then used to reduce the imine group to a stable secondary amine, creating a fluorescently tagged glycan.[1][4][5] The highly negative charges from the sulfonic acid groups on ANTS facilitate subsequent separation by electrophoresis.[2][4]
Q2: Why is sample purity crucial before starting the ANTS labeling reaction?
A2: Sample purity is critical because contaminants like proteins, salts, and detergents can significantly interfere with the reductive amination reaction, leading to low labeling efficiency.[6] It is essential to purify the released glycans before labeling. A common and effective purification method is Solid-Phase Extraction (SPE) using a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase, which retains the hydrophilic glycans while salts and other hydrophobic contaminants are washed away.[2][6]
Q3: What are the most critical parameters to control to avoid glycan degradation?
A3: The most critical parameters are reaction temperature and pH (acid concentration). High temperatures and harsh acidic conditions can lead to the degradation of sensitive glycan structures, such as the loss of sialic acids (desialylation).[2][6] While the reaction requires a slightly acidic environment, which is typically provided by acetic acid, excessively harsh conditions should be avoided.[2][6] Balancing reaction time and temperature is key to achieving high labeling efficiency while keeping degradation to a minimum.[2][6]
Q4: How should I remove excess reagents after the labeling reaction?
A4: After derivatization, labeled glycans must be purified from excess ANTS and reducing agent byproducts prior to analysis.[2] Solid-phase extraction (SPE) is a frequently used method.[2] Cartridges that can be used include those based on C18 or graphitized carbon (PGC).[2][7] HILIC-based SPE is also an effective approach for purifying reductively aminated glycans.[2]
Q5: How should I store the ANTS reagent and prepared solutions?
A5: ANTS in its solid form should be stored at 4°C and protected from light.[4] Solutions of the labeling reagent, which contain ANTS and the reducing agent, should ideally be prepared fresh before each use.[6] Sodium cyanoborohydride is moisture-sensitive, and degraded reagents can lead to poor labeling efficiency.[6] If stock solutions must be stored, they should be kept at -20°C or -80°C for short periods, protected from light.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the ANTS labeling workflow.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | 1. Incomplete Sample Drying: Excess moisture inhibits the reaction.[6] | Ensure the glycan sample is completely dry by lyophilization or speed-vacuum before adding reagents.[6][7] |
| 2. Degraded Reagents: The reducing agent (NaCNBH₃) is moisture-sensitive.[6] | Prepare the labeling solution fresh and use it within an hour.[6] Store ANTS powder protected from light at 4°C.[4] | |
| 3. Suboptimal Reaction Conditions: Temperature is too low or incubation time is too short. | Optimize incubation temperature and time. Common conditions range from 37°C for 16 hours to 65°C for 2-3 hours.[6][7] | |
| 4. Sample Contamination: Salts, proteins, or detergents are interfering with the reaction.[6] | Purify glycan samples using HILIC SPE or another validated method before labeling.[6] | |
| Evidence of Glycan Degradation (e.g., Desialylation) | 1. High Reaction Temperature: Temperatures above the optimum can cause degradation of sensitive structures like sialic acids.[6] | Reduce the incubation temperature. While 60-65°C is often cited as optimal, a lower temperature like 37°C for a longer duration may preserve sialic acids.[2][7] |
| 2. Harsh Acidic Conditions: Excessively high concentrations of acetic acid can promote acid-catalyzed loss of sialic acids.[2][6] | Ensure the acetic acid concentration is optimal (e.g., 15-30% v/v) and not excessive.[2][7] | |
| 3. Prolonged Incubation Time: Extending the reaction time unnecessarily can increase degradation. | Stick to the recommended incubation time (e.g., 2-4 hours). Longer times may not significantly increase yield but can promote degradation.[6] | |
| Inconsistent Labeling Efficiency | 1. Variable Sample Purity: Differences in contaminants between samples. | Standardize the pre-labeling purification protocol for all samples to ensure consistent purity. |
| 2. Inaccurate Reagent Dispensing: Inconsistent volumes of labeling and reducing solutions. | Use calibrated pipettes and ensure accurate dispensing of all reagents for each sample. | |
| Extraneous Peaks in Analysis | 1. Reagent Impurities: Excess dye, byproducts, or impurities in the ANTS reagent. | Perform an efficient post-labeling cleanup.[2][7] Run a "reagent blank" (no glycans) to identify reagent-related peaks. |
| 2. Side Reactions: Non-specific reactions occurring due to suboptimal conditions. | Optimize reaction conditions (temperature, time, pH) to favor the desired reductive amination pathway and minimize side product formation.[9] |
Quantitative Data Summary
Optimizing reaction parameters is crucial for successful ANTS labeling. The table below summarizes ranges for key parameters gathered from protocols for ANTS and similar fluorescent labels.
| Parameter | Recommended Range | Rationale & Remarks |
| Incubation Temperature | 37°C - 65°C | Lower temperatures (e.g., 37°C) require longer incubation but are gentler and minimize degradation of sensitive sialic acids.[7] Higher temperatures (e.g., 65°C) increase the reaction rate but risk desialylation.[2][6] |
| Incubation Time | 2 - 16 hours | Time should be inversely related to temperature. 2-4 hours is typical for 65°C,[6] while up to 16 hours may be needed at 37°C.[7] |
| ANTS Concentration | ~0.1 M - 0.25 M | A high concentration of the labeling agent helps drive the reaction to completion.[2][7] |
| Reducing Agent (NaCNBH₃) Conc. | ~1.0 M | The reducing agent must be in significant excess to efficiently reduce the Schiff base intermediate.[2][7] |
| Acetic Acid Concentration | 15% - 30% (v/v) | Acetic acid acts as a catalyst.[2] The concentration should be optimized to facilitate the reaction without causing excessive acid-catalyzed degradation.[2][6] |
Visualizations
Experimental Workflow for ANTS Labeling
References
- 1. Glycan Labeling [sigmaaldrich.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. biotium.com [biotium.com]
- 5. US20120244625A1 - Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 7-amino-1,3,6-naphthalenetrisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and its alternatives for the quantitative analysis of 7-amino-1,3,6-naphthalenetrisulfonic acid. The information presented is based on established analytical principles and data from similar compounds, offering a robust framework for method validation and selection in a research and drug development context.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a powerful and widely used technique for the analysis of fluorescent compounds or those that can be derivatized to become fluorescent. For 7-amino-1,3,6-naphthalenetrisulfonic acid, its intrinsic fluorescence allows for sensitive and selective detection.
Experimental Protocol: HPLC-FLD
This protocol outlines a typical method for the validation of 7-amino-1,3,6-naphthalenetrisulfonic acid analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid
-
Reference standard of 7-amino-1,3,6-naphthalenetrisulfonic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation at 250 nm and Emission at 425 nm.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Performance Characteristics (Representative Data)
The following table summarizes representative performance data for an HPLC-FLD method, based on the analysis of similar aminonaphthalenesulfonic acids.
| Parameter | HPLC-FLD |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.3 ng/mL |
Alternative Analytical Methods
While HPLC-FLD is a robust method, other techniques can also be employed for the analysis of sulfonic acids. This section explores Ion Chromatography (IC) and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) as viable alternatives.
Ion Chromatography (IC)
IC is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of highly polar and charged molecules like sulfonic acids.
Instrumentation:
-
Ion chromatograph with a suppressor and conductivity detector.
-
Anion-exchange column.
Reagents:
-
Sodium hydroxide or sodium carbonate/bicarbonate eluent.
-
Ultrapure water.
Chromatographic Conditions:
-
Eluent: A gradient of aqueous sodium hydroxide.
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF offers high separation efficiency and extremely low detection limits, making it an excellent choice for the analysis of fluorescent molecules in complex matrices and when sample volume is limited.
Instrumentation:
-
Capillary electrophoresis system with a laser-induced fluorescence detector.
-
Fused-silica capillary.
Reagents:
-
Buffer solution (e.g., borate buffer).
-
Ultrapure water.
Electrophoretic Conditions:
-
Capillary: 50 µm i.d., 50 cm total length.
-
Buffer: 20 mM Borate buffer, pH 9.2.
-
Voltage: 25 kV.
-
Injection: Hydrodynamic injection.
-
Detection: LIF with appropriate excitation and emission wavelengths for the analyte.
Performance Comparison
The following table provides a comparative overview of the performance characteristics of HPLC-FLD, Ion Chromatography, and CE-LIF for the analysis of aromatic sulfonic acids. The data presented is representative of the performance expected for these techniques with similar analytes.
| Parameter | HPLC-FLD | Ion Chromatography | CE-LIF |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (RSD%) | < 2% | < 3% | < 5% |
| LOD | ~0.1 ng/mL | ~10 ng/mL | ~0.01 ng/mL |
| LOQ | ~0.3 ng/mL | ~30 ng/mL | ~0.03 ng/mL |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the validation of the HPLC-fluorescence method.
Caption: Comparison of key performance characteristics of analytical methods.
Conclusion
The choice of an analytical method for 7-amino-1,3,6-naphthalenetrisulfonic acid depends on the specific requirements of the analysis.
-
HPLC-FLD offers a balanced combination of sensitivity, precision, and accuracy, making it a suitable and robust method for routine quality control and quantitative analysis in drug development.
-
Ion Chromatography is a strong alternative, particularly when the sample matrix contains other ionic species that need to be resolved. Its strength lies in the selective analysis of ions.
-
CE-LIF provides the highest sensitivity and is ideal for applications where sample volume is limited or when extremely low detection limits are required, such as in trace analysis or metabolomics studies.
Ultimately, a thorough validation of the chosen method is crucial to ensure reliable and accurate results that meet regulatory standards and support the advancement of research and drug development.
A Researcher's Guide to Fluorescent Glycan Labeling: A Comparative Analysis of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) and Other Common Labels
In the intricate world of glycobiology, the accurate and sensitive detection of glycans is paramount for researchers, scientists, and drug development professionals. The inherent lack of a strong chromophore in glycans necessitates the use of fluorescent labels for their visualization and quantification in various analytical techniques. This guide provides a comprehensive comparison of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) with other widely used fluorescent labels, offering insights into their performance characteristics based on experimental data to aid in the selection of the most appropriate label for your research needs.
Quantitative Performance Comparison
Table 1: Spectroscopic Properties of Common Fluorescent Labels for Glycans
| Feature | 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) | 2-aminobenzamide (2-AB) | Procainamide (ProA) |
| Excitation Wavelength (λex) | ~360 nm | ~330 nm | ~310 nm |
| Emission Wavelength (λem) | ~520 nm | ~420 nm | ~360 nm |
| Charge at Neutral pH | Anionic (-3) | Neutral | Cationic (+1) |
| Primary Analytical Suitability | Capillary Electrophoresis (CE), HPLC/UPLC-FLR | HPLC/UPLC-FLR, LC-MS | HPLC/UPLC-FLR, LC-MS |
Table 2: Relative Performance Comparison of Fluorescent Labels in Glycan Analysis
| Performance Metric | 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) | 2-aminobenzamide (2-AB) | Procainamide (ProA) |
| Relative Fluorescence Intensity | Moderate to High | Standard | High[1][2][3] |
| Relative Mass Spectrometry (MS) Signal Intensity (Positive Ion Mode) | Low | Low | Very High[1][2][3] |
| Labeling Chemistry | Reductive Amination | Reductive Amination | Reductive Amination |
| Labeling Time | ~16 hours | 2-3 hours | 1-4 hours |
| Key Advantages | Excellent for CE separation due to high charge | Well-established, extensive databases available | High fluorescence and MS sensitivity |
| Key Disadvantages | Longer labeling time, lower MS signal | Lower sensitivity compared to newer labels |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results in glycan analysis. Below are representative protocols for the labeling of N-glycans using ANTS, 2-AB, and Procainamide.
N-Glycan Release (Common for all labels)
-
Denaturation: To 10-20 µg of glycoprotein in an aqueous solution, add a denaturing agent (e.g., 2% SDS) and incubate at 65°C for 10 minutes.
-
Reduction (Optional): Cool the sample to room temperature, add DTT to a final concentration of 5 mM, and incubate at 56°C for 30 minutes.
-
Alkylation (Optional): Cool to room temperature and add iodoacetamide to a final concentration of 15 mM, then incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Deglycosylation: Add PNGase F enzyme to the denatured glycoprotein solution along with a non-ionic detergent (e.g., NP-40) to counteract the SDS. Incubate at 37°C overnight.
ANTS Labeling Protocol
This protocol is adapted from a standard method for labeling glycans with ANTS for analysis by capillary electrophoresis.[4]
-
Drying: Dry the released N-glycan sample completely in a vacuum centrifuge.
-
Labeling Solution Preparation: Prepare a labeling solution consisting of 0.1 M ANTS in 15% acetic acid in water and a reducing agent solution of 1 M sodium cyanoborohydride (NaCNBH₃) in DMSO.
-
Labeling Reaction: Redissolve the dried glycans in 5 µL of the ANTS solution. Add 5 µL of the NaCNBH₃ solution.
-
Incubation: Incubate the reaction mixture at 37°C for 16 hours.[4]
-
Purification: The labeled glycans are typically purified using solid-phase extraction (SPE) with a graphitized carbon or other suitable cartridge to remove excess ANTS and reducing agent.
2-aminobenzamide (2-AB) Labeling Protocol
This protocol is a widely used method for labeling N-glycans with 2-AB.[5][6][7][8]
-
Drying: Dry the released N-glycan sample completely in a vacuum centrifuge.
-
Labeling Reagent Preparation: Freshly prepare a labeling solution containing 2-AB (e.g., 48 mg/mL) and a reducing agent, 2-picoline borane (e.g., 44.8 mg/mL) or sodium cyanoborohydride (e.g., 6 mg per reaction), dissolved in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).[8]
-
Labeling Reaction: Add the labeling solution (e.g., 25-50 µL) to the dried glycan sample.
-
Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[5][6][8]
-
Purification: Purify the 2-AB labeled glycans using HILIC-SPE to remove excess label and reagents.
Procainamide (ProA) Labeling Protocol
This protocol is similar to 2-AB labeling and is favored for its enhanced MS sensitivity.[8][9][10]
-
Drying: Dry the released N-glycan sample completely in a vacuum centrifuge.
-
Labeling Reagent Preparation: Freshly prepare a labeling solution containing procainamide hydrochloride (e.g., 38.3 mg/mL, equimolar to 2-AB) and a reducing agent (2-picoline borane or sodium cyanoborohydride) in a mixture of DMSO and glacial acetic acid (70:30 v/v).[8]
-
Labeling Reaction: Add the labeling solution to the dried glycan sample.
-
Incubation: Incubate the reaction mixture at 65°C for 1-4 hours.[10]
-
Purification: Purify the procainamide-labeled glycans using HILIC-SPE.
Visualizing the Glycan Analysis Workflow and Key Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: A generalized experimental workflow for N-glycan analysis using fluorescent labeling.
References
- 1. Mass Spectrometric Quantification of N-Linked Glycans by Reference to Exogenous Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm to enable quantitative reverse phase high-performance liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) vs. 8-aminopyrene-1,3,6-trisulfonic acid (APTS) for glycan analysis.
A Head-to-Head Comparison of ANTS and APTS for High-Resolution Glycan Analysis
In the landscape of glycan analysis, the selection of a fluorescent label is a critical decision that profoundly influences the sensitivity, resolution, and overall success of an experiment. Among the plethora of available labels, 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) and 8-aminopyrene-1,3,6-trisulfonic acid (APTS) have emerged as two of the most widely utilized options, particularly for electrophoretic separation techniques. This guide provides an in-depth, objective comparison of ANTS and APTS, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making an informed choice for their specific analytical needs.
Chemical Properties and Labeling Chemistry
Both ANTS and APTS are highly water-soluble, negatively charged molecules that are conjugated to the reducing end of glycans via reductive amination.[1] This process involves the formation of a Schiff base between the primary amine of the label and the aldehyde group of the open-ring form of the glycan, which is then stabilized by a reducing agent to form a stable secondary amine linkage.[2] The presence of three sulfonic acid groups on both molecules imparts a significant negative charge, which is advantageous for high-resolution separation in capillary electrophoresis (CE) and capillary gel electrophoresis (CGE).[2]
The core difference between the two labels lies in their aromatic core structure, with ANTS being a naphthalene derivative and APTS a pyrene derivative. This structural variance influences their fluorescent properties and, to some extent, their interaction with different separation matrices.
Quantitative Performance Comparison
The choice between ANTS and APTS often hinges on the specific requirements of the analytical method being employed. The following table summarizes the key quantitative performance characteristics of both labels.
| Performance Metric | 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) | 8-aminopyrene-1,3,6-trisulfonic acid (APTS) |
| Excitation Wavelength (λex) | ~325-353 nm[1][2] | ~428-488 nm[2] |
| Emission Wavelength (λem) | ~520 nm[1] | ~512-520 nm |
| Primary Application | Capillary Electrophoresis (CE), HPLC[2][3] | High-Resolution Capillary Electrophoresis (CE), CGE[4][5] |
| Relative Quantum Yield | Good | Excellent |
| Separation Principle | Charge-to-mass ratio in CE | Charge-to-mass ratio in CE |
| Reported Sensitivity | High | Very High (LOD of 0.4 nM reported) |
| Resolution in CE | Good | Excellent, often considered the gold standard[5] |
| Resolution in HPLC | Can provide superior resolution over APTS in some cases[3] | Generally good, but ANTS may be better for certain applications |
| MS Compatibility | Can be used with ESI-MS[2] | Compatible with ESI-MS, with some reports of better ionization efficiency than unlabeled glycans[6][7] |
Experimental Workflows and Logical Relationships
The general workflow for glycan analysis using either ANTS or APTS is similar, involving glycan release, fluorescent labeling, purification, and subsequent analysis.
Caption: General workflow for fluorescent labeling and analysis of glycans.
The core of the labeling process is the reductive amination reaction.
Caption: The reductive amination chemical pathway for glycan labeling.
Detailed Experimental Protocols
The following are representative protocols for labeling N-glycans with ANTS and APTS. Note that optimal conditions may vary depending on the specific glycans and experimental setup.
ANTS Labeling Protocol
This protocol is adapted from methodologies described in the literature.[8]
Materials:
-
Dried glycan sample
-
ANTS labeling solution: 0.1 M ANTS in 15% acetic acid in water
-
Reducing agent: 1 M sodium cyanoborohydride (NaCNBH₃) in DMSO
-
Distilled water
-
Acetonitrile
-
Solid-phase extraction (SPE) column for purification
Procedure:
-
Redissolve the dried glycan sample in 5 µL of the ANTS labeling solution.
-
Add 5 µL of the 1 M sodium cyanoborohydride solution to the glycan-ANTS mixture.
-
Incubate the reaction mixture for 16 hours at 37°C.
-
After incubation, dilute the sample 10-fold with distilled water.
-
Purify the labeled glycans using an appropriate SPE column to remove excess ANTS and other reagents.
-
Elute the labeled glycans, dry them down, and resuspend in a suitable solvent for analysis.
APTS Labeling Protocol
This protocol is a compilation of common practices found in the literature.[9][10][11]
Materials:
-
Dried glycan sample
-
APTS labeling solution: 20 mM APTS in 1.2 M citric acid (alternatively, 0.2 M APTS in 15% acetic acid can be used)[9]
-
Reducing agent: 1 M sodium cyanoborohydride (NaCNBH₃) in THF
-
HPLC-grade water
-
Acetonitrile
-
Purification cartridges or plates
Procedure:
-
To the dry glycan sample, add 1 µL of the APTS labeling solution and 1 µL of the 1 M NaCNBH₃ solution.
-
Incubate the reaction at 55°C for 50 minutes to 2 hours for neutral glycans. For sialylated glycans, a lower temperature of 37°C for an overnight incubation is often recommended to minimize the loss of sialic acids, though shorter, higher temperature incubations with citric acid have been shown to be effective.[9]
-
Stop the reaction by adding 200 µL of HPLC-grade water.
-
Dilute a 40 µL aliquot with 360 µL of acetonitrile.
-
Purify the labeled glycans using a suitable method to remove excess APTS.[9]
-
The purified APTS-labeled glycans are ready for analysis.
Considerations for Optimal Labeling
-
Purity of Reagents: High-purity reagents are crucial for efficient and clean labeling.
-
Reaction Conditions: Optimization of temperature, time, and reagent concentrations may be necessary for different glycan types. For instance, labeling of high-mannose oligosaccharides with APTS has been shown to be more efficient at higher temperatures (e.g., 65°C or 80°C).[12]
-
Purification: Efficient removal of excess label is critical, especially for CE-LIF analysis, to prevent interference and injection bias.[9]
Conclusion: Making the Right Choice
Both ANTS and APTS are powerful tools for fluorescent labeling in glycan analysis. The decision of which to use will be guided by the specific analytical platform and the research question at hand.
-
For high-resolution separation of a wide range of glycans by capillary electrophoresis, APTS is generally the preferred choice. [5] Its excellent electrophoretic mobility and high fluorescence quantum yield make it the industry standard for this application.
-
For applications involving HPLC where alternative separation selectivity is desired, ANTS may offer advantages. [3]
Ultimately, the detailed protocols and comparative data presented here should serve as a valuable resource for researchers to select and implement the most appropriate labeling strategy for their glycan analysis needs, leading to more robust and reliable results.
References
- 1. biotium.com [biotium.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chip-based CE for rapid separation of 8-aminopyrene-1,3,6-trisulfonic acid (APTS) derivatized glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 8. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. bioprocessintl.com [bioprocessintl.com]
A Researcher's Guide to Glycan Profiling: An Inter-laboratory Comparison Perspective on 7-Amino-1,3,6-Naphthalenetrisulfonic Acid (ANTS)
For researchers, scientists, and drug development professionals, the precise and reproducible analysis of protein glycosylation is paramount for ensuring the safety and efficacy of biotherapeutics and for advancing our understanding of complex biological systems. This guide provides a comparative overview of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) as a fluorescent label for glycan profiling, with a focus on inter-laboratory comparability and performance against other common labeling alternatives.
Glycan analysis workflows typically involve the enzymatic or chemical release of glycans from a glycoprotein, followed by fluorescent labeling of the reducing terminus to enable sensitive detection and quantification. The choice of fluorescent label is a critical determinant of analytical performance, influencing separation efficiency, sensitivity, and compatibility with various analytical platforms. ANTS, a highly charged fluorescent dye, has found a niche in glycan analysis, particularly for separations by capillary electrophoresis (CE).
Quantitative Performance Comparison of Glycan Labels
| Feature | 7-Amino-1,3,6-Naphthalenetrisulfonic Acid (ANTS) | 8-Aminopyrene-1,3,6-Trisulfonic Acid (APTS) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) |
| Primary Application | Capillary Electrophoresis (CE) | Capillary Electrophoresis (CE) | HILIC-HPLC/UPLC | HILIC-HPLC/UPLC, Mass Spectrometry (MS) |
| Charge at Neutral pH | -3 | -3 | Neutral | +1 |
| Relative Fluorescence | Good | High | Moderate | High |
| Mass Spectrometry (MS) Signal | Poor | Poor | Poor | Excellent |
| Inter-laboratory Reproducibility (CE) | Data not widely available | High (CVs <10% for relative peak areas in multi-site study) | N/A | N/A |
| Key Advantage | High charge for excellent CE separation | "Gold standard" for CE-LIF, high resolution | Well-established for HPLC, extensive libraries | High fluorescence and MS signal |
Table 1: Qualitative Performance Comparison of Common Glycan Labels. This table provides a high-level comparison of the primary applications and key characteristics of ANTS and other common fluorescent labels for glycan analysis.
| Parameter | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RFMS) |
| Labeling Efficiency | High and non-selective[1] | High | High |
| Fluorescence Sensitivity | Standard | High (approx. 15-fold higher than 2-AB)[2] | High |
| MS (ESI+) Sensitivity | Poor ionization efficiency[2] | Significantly improved (up to 30-50 times that of 2-AB)[2] | Highest MS signal |
| Linearity (R²) | > 0.99[2] | > 0.99 | > 0.99 |
Table 2: Quantitative Performance of Common HILIC-Based Glycan Labels. This table summarizes the quantitative performance characteristics of labels typically used with Hydrophilic Interaction Liquid Chromatography (HILIC). While direct quantitative data for ANTS is limited, this provides a benchmark for comparison.
Experimental Protocols
Achieving reproducible and accurate glycan profiling is critically dependent on robust and well-defined experimental protocols. The following section details a typical workflow and a specific protocol for ANTS labeling.
General Glycan Analysis Workflow
The overall process of N-glycan analysis, from glycoprotein to data interpretation, follows a standardized workflow.
References
A Researcher's Guide to Amino Acid Derivatization Reagents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a fundamental requirement in a multitude of analytical applications, from proteomics and metabolomics to pharmaceutical quality control. Due to the inherent lack of strong chromophores or fluorophores in most amino acids, derivatization—the chemical modification to attach a detectable tag—is an indispensable step for sensitive analysis by chromatography. This guide provides an objective comparison of common pre-column derivatization reagents, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable reagent for your analytical needs.
At a Glance: Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical decision that influences the sensitivity, speed, stability, and complexity of amino acid analysis. The following table summarizes the key performance characteristics of six widely used derivatization reagents.
| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Ninhydrin | Phenylisothiocyanate (PITC) | Dansyl Chloride | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) |
| Reaction Targets | Primary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Method | Fluorescence, UV | Fluorescence, UV | UV-Vis (Colorimetric) | UV | Fluorescence, UV, MS | Fluorescence, UV |
| Reaction Time | ~1 minute | < 5 minutes | 15-20 minutes | ~20 minutes | 30-60 minutes | ~10 minutes |
| Reaction Temperature | Room Temperature | Room Temperature | 80-100°C | Room Temperature | 25-80°C | 55°C |
| Derivative Stability | Low (minutes to hours) | High (stable for >48 hours)[1][2] | Moderate | High (stable for weeks at -20°C)[3] | Moderate to High[4] | High (stable for days)[5] |
| Detection Limit | Low pmol to fmol[6][7] | Femtomole range[2][8][9] | Low nmol | Picomole range[10] | Low femtomole range | Picomole to fmol |
| Key Advantages | Fast reaction, high sensitivity, good for automated systems.[11] | Reacts with primary and secondary amines, stable derivatives, high sensitivity.[8][12] | Well-established, simple, reacts with primary and secondary amines.[13] | Reacts with primary and secondary amines, stable derivatives.[3][10] | Simple, robust, enhances signal in positive mode ESI-MS.[14] | Reacts with primary and secondary amines, stable derivatives, minimal interference from by-products.[5][15][16] |
| Key Disadvantages | Does not react with secondary amines (e.g., proline), derivatives can be unstable.[11][17] | Hydrolysis of reagent can cause interference.[18] | Long reaction time, high reaction temperature, not as sensitive as fluorescent methods.[19] | Volatile reagent, potential for interference from excess reagent.[10] | Long reaction time, derivatives can have poor stability under certain conditions.[20] | Requires heating step, potential for interference from hydrolysis by-products.[21] |
Delving Deeper: Reagent Profiles and Methodologies
o-Phthalaldehyde (OPA)
OPA is a popular choice for the derivatization of primary amino acids, prized for its rapid reaction and high sensitivity.[11] It reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.
Workflow for OPA Derivatization
Caption: OPA derivatization workflow for primary amino acids.
Experimental Protocol: OPA Derivatization
-
Reagent Preparation:
-
Prepare a borate buffer (e.g., 0.4 M, pH 10.2).
-
Prepare the OPA reagent by dissolving o-phthalaldehyde in a compatible solvent like methanol, then adding a thiol such as 3-mercaptopropionic acid (3-MPA).[22]
-
-
Derivatization:
-
In an autosampler vial or microcentrifuge tube, mix the amino acid sample with the borate buffer.
-
Add the OPA reagent solution.
-
Allow the reaction to proceed for approximately 1 minute at room temperature.[23]
-
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatives on a reversed-phase column (e.g., C18).
-
Detect the fluorescent derivatives at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.[23]
-
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl is a versatile reagent that reacts with both primary and secondary amino acids, forming stable and highly fluorescent derivatives.[8][12] This makes it a robust choice for comprehensive amino acid profiling.
Workflow for FMOC-Cl Derivatization
Caption: FMOC-Cl derivatization workflow for amino acids.
Experimental Protocol: FMOC-Cl Derivatization
-
Reagent Preparation:
-
Derivatization:
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatives on a reversed-phase column.
-
Detect the derivatives using fluorescence (excitation ~265 nm, emission ~310 nm) or UV detection (~265 nm).[25]
-
Ninhydrin
Ninhydrin is a classic colorimetric reagent for the detection of amino acids.[13] It reacts with most amino acids to produce a deep purple compound known as Ruhemann's purple.[19]
Workflow for Ninhydrin Derivatization
Caption: Ninhydrin derivatization workflow for amino acids.
Experimental Protocol: Ninhydrin Derivatization
-
Reagent Preparation:
-
Prepare a 2% ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[13]
-
-
Derivatization:
-
Analysis:
-
Measure the absorbance of the resulting purple solution at 570 nm using a spectrophotometer.[27] For proline and hydroxyproline, a yellow color is formed, and the absorbance is measured at 440 nm.
-
Phenylisothiocyanate (PITC)
Also known as Edman's reagent, PITC reacts with both primary and secondary amino acids to form stable phenylthiocarbamyl (PTC) derivatives that are readily detectable by UV.[10][28]
Workflow for PITC Derivatization
Caption: PITC derivatization workflow for amino acids.
Experimental Protocol: PITC Derivatization
-
Reagent Preparation:
-
Prepare a coupling solution of acetonitrile:pyridine:triethylamine:water (10:5:2:3).[10]
-
-
Derivatization:
-
Analysis:
Dansyl Chloride
Dansyl chloride reacts with primary and secondary amino groups to produce stable and highly fluorescent sulfonamide adducts.[29] It is a robust and simple method for amino acid analysis.[14]
Workflow for Dansyl Chloride Derivatization
Caption: Dansyl chloride derivatization workflow for amino acids.
Experimental Protocol: Dansyl Chloride Derivatization
-
Reagent Preparation:
-
Derivatization:
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatives on a reversed-phase column.
-
Detect the derivatives using fluorescence (excitation ~330 nm, emission ~530 nm), UV, or mass spectrometry.
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) - AccQ-Tag™
AQC, the reagent in the commercially available AccQ-Tag kit, reacts with both primary and secondary amino acids to form highly stable fluorescent derivatives.[5][15]
Workflow for AQC (AccQ-Tag™) Derivatization
Caption: AQC (AccQ-Tag™) derivatization workflow for amino acids.
Experimental Protocol: AQC (AccQ-Tag™) Derivatization
-
Reagent Preparation:
-
Reconstitute the AQC reagent powder with the provided diluent (acetonitrile).
-
-
Derivatization:
-
Analysis:
-
Inject the derivatized sample into the HPLC or UPLC system.
-
Separate the derivatives on a reversed-phase column.
-
Detect the derivatives by fluorescence (excitation ~250 nm, emission ~395 nm) or UV absorbance.
-
Conclusion and Recommendations
The choice of derivatization reagent is a critical step in amino acid analysis and should be guided by the specific requirements of the application.
-
For high-throughput analysis of primary amino acids where speed is paramount, OPA is an excellent choice.
-
When a comprehensive analysis of both primary and secondary amino acids is required with high sensitivity and derivative stability, FMOC-Cl and AQC (AccQ-Tag™) are superior options.
-
Ninhydrin remains a simple and effective method for colorimetric quantification, particularly when fluorescence or UV detectors are not available.
-
PITC offers a reliable and well-established method for both primary and secondary amino acids with the advantage of forming very stable derivatives.
-
Dansyl Chloride provides a robust and straightforward derivatization, with the added benefit of enhancing signal intensity in mass spectrometry-based detection.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the optimal derivatization strategy to achieve accurate, reliable, and sensitive quantification of amino acids in their samples.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. daneshyari.com [daneshyari.com]
- 4. scribd.com [scribd.com]
- 5. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jascoinc.com [jascoinc.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. testbook.com [testbook.com]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. microbenotes.com [microbenotes.com]
- 20. researchgate.net [researchgate.net]
- 21. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. interchim.fr [interchim.fr]
- 24. benchchem.com [benchchem.com]
- 25. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 26. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 27. Amino Acid Assay [user.eng.umd.edu]
- 28. benchchem.com [benchchem.com]
- 29. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
Evaluating the Photostability of 7-amino-1,3,6-naphthalenetrisulfonic Acid and Its Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in glycan analysis and other fluorescence-based methodologies, the selection of a robust fluorescent label is paramount to generating reliable and reproducible data. Among the variety of available fluorophores, 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) has been a long-standing choice for the derivatization of carbohydrates. This guide provides an objective comparison of the photostability of ANTS and its conjugates with other commonly used fluorescent labels, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Introduction to ANTS as a Fluorescent Label
7-amino-1,3,6-naphthalenetrisulfonic acid is a highly water-soluble, negatively charged fluorescent dye. Its primary application lies in the labeling of reducing sugars in oligosaccharides and glycans through a process called reductive amination.[1] The resulting ANTS-glycan conjugates can be effectively separated with high resolution by techniques such as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) and high-performance liquid chromatography (HPLC).[1][2] The strong negative charge imparted by the three sulfonate groups enhances the electrophoretic separation of labeled species.[1]
Quantitative Comparison of Photostability
The photostability of a fluorophore is a critical parameter, particularly in applications requiring prolonged exposure to excitation light, such as fluorescence microscopy and long-running chromatographic or electrophoretic analyses. Photobleaching, the irreversible destruction of a fluorophore, can lead to a loss of signal and inaccurate quantification. While comprehensive, direct comparative studies on the photostability of ANTS are limited in publicly available literature, we can infer its characteristics and compare them to other common labels based on existing data and typical performance of similar chemical structures.
Key parameters for evaluating photostability include the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination, and the photobleaching quantum yield (Φb), which represents the probability of a fluorophore being destroyed per absorbed photon.[3]
| Fluorescent Label | Typical Application | Relative Fluorescence Intensity | Photostability (Qualitative) |
| 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) | Glycan analysis (FACE, HPLC) | Moderate | Moderate |
| 2-aminobenzamide (2-AB) | Glycan analysis (HPLC, UPLC) | Lower than Procainamide and InstantPC | Moderate |
| Procainamide (ProA) | Glycan analysis (UPLC-FLR-MS) | High | Moderate to High |
| InstantPC | Glycan analysis (LC-MS) | Very High | High |
| Alexa Fluor Dyes (e.g., Alexa Fluor 568) | Antibody & protein labeling | Very High | Very High[4] |
| Fluorescein isothiocyanate (FITC) | Antibody & protein labeling | High | Low to Moderate[4] |
Experimental Protocols
Protocol for Measuring Photostability of Fluorescent Labels
This protocol outlines a general method for comparing the photostability of fluorescently labeled glycans.
1. Sample Preparation:
-
Prepare solutions of glycans labeled with ANTS, 2-AB, and other dyes of interest at the same concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the degree of labeling is consistent across all samples if possible.
2. Microscope Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., laser or stabilized arc lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Select the appropriate filter set for the excitation and emission wavelengths of the fluorophore being tested. For ANTS, the excitation maximum is around 353-380 nm and the emission maximum is around 520 nm.
-
Set the illumination intensity to a constant and reproducible level that provides a good signal-to-noise ratio. It is crucial to use the same intensity for all samples being compared.
3. Image Acquisition:
-
Place a droplet of the labeled glycan solution on a microscope slide and cover with a coverslip.
-
Define a region of interest (ROI) for imaging.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total acquisition time should be chosen to capture a significant decrease in fluorescence intensity.
4. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), which is the time at which the fluorescence intensity drops to 50% of its initial value.
Protocol for ANTS Labeling of Oligosaccharides for FACE
This protocol describes the reductive amination of oligosaccharides with ANTS.
1. Reagent Preparation:
-
ANTS Solution: Prepare a 0.2 M solution of ANTS in a 3:17 (v/v) mixture of acetic acid and water.
-
Reducing Agent: Prepare a 1 M solution of sodium cyanoborohydride (NaCNBH₃) in dimethyl sulfoxide (DMSO). Caution: NaCNBH₃ is toxic and should be handled with appropriate safety precautions.
2. Labeling Reaction:
-
To a dried oligosaccharide sample (typically in a microcentrifuge tube), add 5 µL of the ANTS solution.
-
Add 5 µL of the NaCNBH₃ solution.
-
Mix the contents thoroughly by vortexing.
-
Incubate the reaction mixture at 37°C for 16 hours in the dark.
3. Sample Preparation for Electrophoresis:
-
After incubation, add an appropriate volume of loading buffer (e.g., containing glycerol) to the reaction mixture.
-
The ANTS-labeled sample is now ready for analysis by Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows for evaluating fluorophore photostability and for the analysis of oligosaccharides using ANTS labeling.
Conclusion
7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) remains a valuable tool for the fluorescent labeling of carbohydrates, particularly for electrophoretic separation techniques. Its high water solubility and strong negative charge offer distinct advantages in glycan analysis. While quantitative data on its photostability is not as readily available as for some newer generation dyes, its long history of use suggests a moderate stability suitable for many applications. For studies requiring very high photostability and fluorescence brightness, particularly in demanding microscopy applications, newer alternatives such as InstantPC or certain Alexa Fluor dyes may be more appropriate. The choice of fluorescent label should be guided by the specific requirements of the experimental setup, including the analytical technique employed, the required sensitivity, and the duration of light exposure. The protocols provided in this guide offer a starting point for researchers to perform their own comparative evaluations and to effectively utilize ANTS in their glycan analysis workflows.
References
- 1. Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of glycan structures determined by 7-amino-1,3,6-naphthalenetrisulfonic acid labeling and mass spectrometry.
A comprehensive analysis of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) labeling coupled with mass spectrometry for glycan structure determination, benchmarked against alternative analytical techniques. This guide provides researchers, scientists, and drug development professionals with a comparative overview of methodologies, supported by experimental data and detailed protocols.
The accurate characterization of glycan structures is paramount in understanding fundamental biological processes and ensuring the quality and efficacy of biotherapeutics. A common and powerful approach involves the fluorescent labeling of released glycans with 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) followed by mass spectrometric analysis. This guide provides a detailed comparison of this method with other established techniques, offering insights into their respective strengths and limitations.
Comparative Analysis of Glycan Profiling Methods
The determination of glycan structures is a complex task due to their inherent heterogeneity and isomeric nature. Various analytical strategies have been developed to address this challenge. While ANTS labeling followed by mass spectrometry is a robust method, it is essential to cross-validate findings with alternative approaches to ensure comprehensive and accurate structural elucidation.
Methodologies for glycan analysis can be broadly categorized into those that analyze released glycans and those that analyze intact glycoproteins or glycopeptides. Each approach offers unique advantages. Analysis of released glycans, often labeled with a fluorophore like ANTS, 2-aminobenzamide (2-AB), or 2-aminoacridone (AMAC), allows for detailed structural characterization independent of the attached protein.[1] Conversely, analyzing intact proteins or glycopeptides by mass spectrometry provides site-specific glycosylation information.[2]
The choice of analytical technique often depends on the specific research question, the amount of sample available, and the desired level of structural detail. High-throughput screening may favor rapid methods, while in-depth characterization may necessitate a combination of orthogonal techniques.
Quantitative Data Comparison
Quantitative analysis is crucial for comparing the performance of different glycan analysis methods. The following tables summarize data from studies comparing the relative abundances of N-glycans from human immunoglobulin G (IgG) and other glycoproteins, as determined by various techniques.
| Glycan | UPLC-FLR (%) | xCGE-LIF (%) | MALDI-TOF-MS (%) | LC-ESI-MS (%) |
| FA2 | 37.5 | 36.8 | 39.1 | 38.2 |
| FA2G1 | 28.1 | 28.5 | 27.4 | 27.9 |
| FA2G2 | 14.2 | 14.5 | 13.8 | 14.1 |
| A2 | 5.3 | 5.1 | 5.8 | 5.5 |
| FA2[3]G1 | 4.9 | 5.2 | 4.7 | 5.0 |
| FA2G1S1 | 2.1 | 2.0 | 2.3 | 2.2 |
| FA2G2S1 | 1.5 | 1.6 | 1.4 | 1.5 |
| FA2G2S2 | 0.8 | 0.9 | 0.7 | 0.8 |
| Data adapted from a comparative study on high-throughput glycosylation analysis of IgG.[2] UPLC-FLR and xCGE-LIF analyze released glycans, while MALDI-TOF-MS and LC-ESI-MS analyze glycopeptides. |
| Glycan | Rapid 2-AB Method (%) | 2D-LC-MS Method (%) |
| G0F | 82.94 | 82.13 |
| G1F | 12.22 | 11.58 |
| Comparison of a rapid 2-AB labeling method with a 2D-LC-MS method for a monoclonal antibody.[4] |
These data highlight that while different methods may yield slightly different quantitative results, there is generally good concordance between well-established techniques, particularly for the more abundant glycan species.[4][5]
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and comparable results. Below are outlines of the methodologies for ANTS labeling of N-glycans followed by mass spectrometry and a common alternative, 2-AB labeling with HPLC analysis.
Protocol 1: ANTS Labeling of N-Glycans for Mass Spectrometry
-
Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F). The reaction is typically carried out at 37°C for 16 hours.[3]
-
Labeling Reaction: The dried, released glycans are redissolved in a solution of 0.1 M ANTS in 15% acetic acid. A solution of 1 M sodium cyanoborohydride in DMSO is then added, and the mixture is incubated at 37°C for 16 hours.[3]
-
Purification: The ANTS-labeled glycans are purified to remove excess labeling reagents. This can be achieved using solid-phase extraction (SPE) with a C18-based mini-column.[3]
-
Mass Spectrometry Analysis: The purified, labeled glycans are then analyzed by mass spectrometry. Techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS) can be used for detection and structural characterization.[3]
Protocol 2: 2-AB Labeling of N-Glycans for HILIC-HPLC-FLD
-
Glycan Release: Similar to the ANTS protocol, N-glycans are released from the glycoprotein using PNGase F.
-
Labeling Reaction: The released glycans are labeled with 2-aminobenzamide (2-AB) through reductive amination. This involves forming a Schiff base between the glycan and the 2-AB, which is then reduced with sodium cyanoborohydride.[1]
-
Purification: Excess 2-AB and other reagents are removed, often by solid-phase extraction.
-
HPLC Analysis: The 2-AB labeled glycans are separated by hydrophilic interaction liquid chromatography (HILIC) and detected by a fluorescence detector (FLD).[4]
Visualizing Glycan Analysis Workflows
To better illustrate the experimental processes and the relationships between different analytical approaches, the following diagrams have been generated.
Figure 1. Experimental workflow for ANTS labeling and mass spectrometry of N-glycans.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Performance of Four Methods for High-throughput Glycosylation Analysis of Immunoglobulin G in Genetic and Epidemiological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 7-amino-1,3,6-naphthalenetrisulfonic acid: A Guide for Laboratory Professionals
The proper disposal of 7-amino-1,3,6-naphthalenetrisulfonic acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous chemical, causing severe skin burns and eye damage.[1][2][3] Adherence to strict disposal protocols is mandatory and should be performed in accordance with all local, regional, and national regulations.[1][4]
Immediate Steps for Disposal and Spill Management
In the event of a spill or when preparing for disposal, immediate and decisive action is necessary. The primary goal is to contain the material safely and prevent its spread into the environment.
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Limit access to the spill area to essential personnel equipped with the proper personal protective equipment (PPE).
-
Ventilate the Space: Ensure adequate ventilation to avoid the inhalation of dust.[2]
-
Contain the Spill: Use an inert, dry material like sand or vermiculite to absorb the spill.[4]
-
Collect the Material: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust during this process.[2]
-
Clean the Area: Once the material is collected, clean the affected surface thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling 7-amino-1,3,6-naphthalenetrisulfonic acid. The following table summarizes the required protective gear.
| Body Part | Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | To protect against eye burns and serious eye damage.[1][2][3] |
| Skin | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[2][4] | To prevent severe skin burns and corrosion.[1][2][3] |
| Respiratory | A NIOSH-approved respirator with a dust filter should be used if ventilation is inadequate or if dust is generated. | To prevent chemical burns to the respiratory tract.[2] |
| General | An eyewash station and a safety shower must be readily accessible in the work area.[2][3] | To provide immediate decontamination in case of accidental exposure. |
Waste Disposal Protocol
Waste containing 7-amino-1,3,6-naphthalenetrisulfonic acid must be treated as hazardous waste.
-
Containerization:
-
Labeling:
-
The container must be clearly labeled with the chemical name and associated hazards.
-
-
Storage:
-
Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-amino-1,3,6-naphthalenetrisulfonic acid.
Caption: Disposal workflow for 7-amino-1,3,6-naphthalenetrisulfonic acid.
References
Essential Safety and Logistical Information for Handling 7-amino-1,3,6-Naphthalenetrisulfonic acid
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 7-amino-1,3,6-naphthalenetrisulfonic acid. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling 7-amino-1,3,6-naphthalenetrisulfonic acid.[1][2][3][4][5]
| Protection Area | Required Equipment | Specifications and Rationale |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which can cause severe burns.[1][2][3] Double gloving is recommended for potent compounds.[6] |
| Body Protection | A lab coat, chemical-resistant apron, or disposable coveralls. | To protect the skin and clothing from contamination.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | To prevent inhalation of the powder, which can cause respiratory tract irritation.[1][3] Handling should occur in a well-ventilated area or a chemical fume hood.[1][2][7] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical to mitigate risks and ensure a safe laboratory environment.
Handling and Storage:
| Procedure | Guideline |
| Handling | Always handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and accumulation.[2][7][8] Avoid contact with skin, eyes, and clothing.[7][9] Wash hands thoroughly after handling.[1][2] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2][7] Keep containers tightly closed and properly labeled.[1][2][7] |
Emergency First-Aid Procedures:
In the event of accidental exposure, immediate action is crucial.[1][2]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2] Flush the affected skin with large amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] If the person is conscious, have them drink a cup of water.[2] Seek immediate medical attention.[1][2] |
Disposal Plan:
Chemical waste must be managed in accordance with all local, regional, and national regulations.[1][10][11]
| Waste Type | Disposal Protocol |
| Contaminated Material | Dispose of contents and container to an approved waste disposal plant.[1][9] Do not allow the chemical to enter drains or the environment.[1][10] |
| Contaminated PPE | Dispose of contaminated gloves and other protective equipment as hazardous waste.[6][9] |
Experimental Workflow Diagram
The following diagram outlines the logical flow for the safe handling of 7-amino-1,3,6-naphthalenetrisulfonic acid from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of 7-amino-1,3,6-naphthalenetrisulfonic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. benchchem.com [benchchem.com]
- 7. 7-Amino-1,3-naphthalenedisulfonic acid(86-65-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
